molecular formula C37H69BrO4 B15561643 1-Palmitoyl-2-oleoyl-3-bromopropanediol

1-Palmitoyl-2-oleoyl-3-bromopropanediol

Cat. No.: B15561643
M. Wt: 657.8 g/mol
InChI Key: NVFRJHPNLCYITR-ISLYRVAYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Palmitoyl-2-oleoyl-3-bromopropanediol is a useful research compound. Its molecular formula is C37H69BrO4 and its molecular weight is 657.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H69BrO4

Molecular Weight

657.8 g/mol

IUPAC Name

(1-bromo-3-hexadecanoyloxypropan-2-yl) (E)-octadec-9-enoate

InChI

InChI=1S/C37H69BrO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3/b18-17+

InChI Key

NVFRJHPNLCYITR-ISLYRVAYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-Palmitoyl-2-oleoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-oleoyl-3-bromopropanediol is a synthetic diacylglycerol analog with significant potential in biochemical research and drug development. Its structure, featuring a bromine atom in place of a hydroxyl group at the sn-3 position, makes it a valuable tool for studying lipid signaling pathways and enzyme kinetics. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and characterization, and a discussion of its potential applications, particularly as a probe for understanding the roles of diacylglycerol-mediated signaling in cellular processes.

Chemical Properties

PropertyValueSource
Molecular Formula C37H69BrO4Calculated
Molecular Weight 661.8 g/mol Calculated
CAS Number Not available-
Appearance Expected to be a colorless to pale yellow, viscous oil or waxy solid at room temperature.Analogy
Solubility Expected to be soluble in organic solvents like chloroform (B151607), dichloromethane, and ethyl acetate (B1210297); insoluble in water.Analogy
Melting Point Estimated to be in the range of 20-30 °C.Analogy
Boiling Point > 300 °C (decomposes)Analogy

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process involving the protection of a glycerol (B35011) backbone, sequential esterification with palmitic and oleic acids, and subsequent bromination.

Proposed Synthesis Workflow

G A 1. Protection of Glycerol B 2. Esterification with Palmitic Acid A->B C 3. Removal of Protecting Group B->C D 4. Esterification with Oleic Acid C->D E 5. Bromination D->E F Purification (Column Chromatography) E->F G Final Product: this compound F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Materials:

Procedure:

  • Protection of Glycerol: React glycerol with acetone in the presence of a catalytic amount of p-toluenesulfonic acid to form 2,2-dimethyl-1,3-dioxolan-4-yl)methanol (solketal), protecting the sn-1 and sn-2 hydroxyl groups.

  • Esterification with Palmitic Acid: The protected glycerol is then reacted with palmitoyl chloride in pyridine to yield (2,2-dimethyl-1,3-dioxolan-4-yl)methyl palmitate.

  • Deprotection: The acetonide protecting group is removed by acidic hydrolysis (e.g., with aqueous HCl) to afford 1-palmitoyl-glycerol.

  • Esterification with Oleic Acid: The resulting monoglyceride is then acylated with oleoyl chloride at the sn-2 position. This step may result in a mixture of isomers, requiring careful purification.

  • Bromination: The final step involves the bromination of the free hydroxyl group at the sn-3 position using a reagent system such as triphenylphosphine and carbon tetrabromide in dichloromethane.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure this compound.

Characterization Workflow

G A Synthesized Product B Thin Layer Chromatography (TLC) A->B Purity Check C High-Performance Liquid Chromatography (HPLC) A->C Purity & Quantification D Gas Chromatography-Mass Spectrometry (GC-MS) A->D Molecular Weight & Fragmentation E Nuclear Magnetic Resonance (NMR) Spectroscopy A->E Structural Elucidation F Structural Confirmation B->F C->F D->F E->F

Caption: Workflow for the characterization of this compound.

Detailed Experimental Protocol: Characterization

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol.

  • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

  • Purpose: To assess the purity of the final product and quantify it.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization: The compound may need to be derivatized (e.g., silylation) to improve its volatility for GC analysis.

  • Column: A non-polar capillary column suitable for lipid analysis.

  • Ionization: Electron Ionization (EI).

  • Purpose: To confirm the molecular weight and analyze the fragmentation pattern to verify the structure. The presence of bromine will be indicated by a characteristic isotopic pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Spectra: 1H NMR and 13C NMR.

  • Solvent: Deuterated chloroform (CDCl3).

  • Purpose: To provide detailed structural information, including the positions of the acyl chains and the bromine atom on the glycerol backbone.

Potential Biological Activity and Signaling

Diacylglycerols (DAGs) are crucial second messengers in a variety of cellular signaling pathways, most notably through the activation of Protein Kinase C (PKC) isoforms. This compound, as a structural analog of endogenous DAGs, is a valuable tool for investigating these pathways. The replacement of the hydroxyl group with a bromine atom at the sn-3 position prevents its metabolism by DAG kinases, making it a stable probe to study the sustained activation of DAG-effector proteins.

Putative Signaling Pathway Involvement

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor G-Protein Coupled Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG_analog This compound (Exogenous) PIP2->DAG_analog Mimics Endogenous DAG PKC Protein Kinase C (PKC) DAG_analog->PKC Activates Downstream Downstream Effectors PKC->Downstream Response Cellular Response Downstream->Response

An In-Depth Technical Guide to the Synthesis of 1-Palmitoyl-2-oleoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 1-Palmitoyl-2-oleoyl-3-bromopropanediol, a specialized lipid derivative with significant potential in biomedical research and drug development. Due to the absence of a direct, single-step synthesis reported in the literature, this guide outlines a robust two-stage strategy: the initial stereospecific synthesis of the precursor 1-Palmitoyl-2-oleoyl-sn-glycerol, followed by the selective bromination of the primary hydroxyl group.

Synthesis of 1-Palmitoyl-2-oleoyl-sn-glycerol

The controlled synthesis of 1-Palmitoyl-2-oleoyl-sn-glycerol is paramount to achieving the desired stereochemistry in the final product. Both chemical and enzymatic approaches have been successfully employed for the preparation of such structured diacylglycerols.

Chemical Synthesis Approach

Chemical synthesis offers a high degree of control over the stereochemistry, typically starting from a chiral precursor. A common strategy involves the use of D-mannitol or protected glycerol (B35011) derivatives to establish the stereocenter, followed by sequential acylation.

Experimental Protocol: Synthesis of 1-Palmitoyl-2-oleoyl-sn-glycerol from a Protected Glycerol Derivative

This protocol is a representative chemical synthesis method.

  • Protection of sn-Glycerol: Start with a suitable protected chiral glycerol derivative, such as 3-(triphenylmethyl)oxy-sn-glycerol. The trityl group selectively protects the primary hydroxyl group at the sn-3 position.

  • First Acylation (sn-1 position): React the protected glycerol with palmitoyl (B13399708) chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) in an inert solvent (e.g., dichloromethane) at a controlled temperature (e.g., 0 °C to room temperature). This step introduces the palmitoyl group at the sn-1 position.

  • Second Acylation (sn-2 position): Following purification of the monoacylated product, the oleoyl (B10858665) group is introduced at the sn-2 position by reacting with oleoyl chloride under similar conditions.

  • Deprotection: The trityl protecting group is removed from the sn-3 position using a mild acid, such as trifluoroacetic acid in dichloromethane (B109758), to yield 1-Palmitoyl-2-oleoyl-sn-glycerol.

  • Purification: The final product is purified by column chromatography on silica (B1680970) gel.

Quantitative Data for Chemical Synthesis

StepReactantsReagentsSolventTypical Yield (%)Purity (%)
1. Palmitoylation 3-(triphenylmethyl)oxy-sn-glycerol, Palmitoyl chloridePyridineDichloromethane85-95>95
2. Oleoylation 1-Palmitoyl-3-(triphenylmethyl)oxy-sn-glycerol, Oleoyl chloridePyridineDichloromethane80-90>95
3. Deprotection 1-Palmitoyl-2-oleoyl-3-(triphenylmethyl)oxy-sn-glycerolTrifluoroacetic acidDichloromethane90-98>98
Enzymatic Synthesis Approach

Enzymatic synthesis, utilizing lipases, provides a milder and often more regioselective alternative to chemical methods. Lipases can catalyze the specific esterification or transesterification of glycerol or its derivatives.

Experimental Protocol: Enzymatic Synthesis of 1-Palmitoyl-2-oleoyl-sn-glycerol

  • Substrate Preparation: A mixture of glycerol, palmitic acid, and oleic acid is prepared in a suitable organic solvent or in a solvent-free system.

  • Enzymatic Reaction: A specific lipase, such as a 1,3-specific lipase, is added to the mixture. The reaction is typically carried out under controlled temperature and agitation. The choice of enzyme is critical to direct the acylation to the desired positions.

  • Reaction Monitoring and Termination: The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Once the desired conversion is achieved, the enzyme is removed by filtration.

  • Purification: The product is isolated and purified from the reaction mixture, often using column chromatography.

Quantitative Data for Enzymatic Synthesis

EnzymeSubstratesSolventTemperature (°C)Reaction Time (h)Yield (%)
Lipozyme RM IMGlycerol, Palmitic Acid, Oleic AcidHeptane50-6024-4860-80
Novozym 435Glycerol, Palmitic Acid, Oleic AcidToluene40-5012-2470-85

Bromination of 1-Palmitoyl-2-oleoyl-sn-glycerol

The conversion of the primary hydroxyl group at the sn-3 position of the diacylglycerol to a bromide is a key step. This transformation requires mild conditions to avoid side reactions, such as acyl migration or reaction with the double bond in the oleoyl chain. The Appel reaction and the use of N-bromosuccinimide with triphenylphosphine (B44618) are well-suited for this purpose.

Logical Workflow for Synthesis

SynthesisWorkflow Start Chiral Glycerol Precursor (e.g., 3-Trityl-sn-glycerol) Acylation1 Palmitoylation (sn-1) Start->Acylation1 Acylation2 Oleoylation (sn-2) Acylation1->Acylation2 Deprotection Removal of Protecting Group Acylation2->Deprotection DAG 1-Palmitoyl-2-oleoyl-sn-glycerol Deprotection->DAG Bromination Selective Bromination (sn-3) DAG->Bromination FinalProduct This compound Bromination->FinalProduct

Caption: Chemical synthesis workflow for this compound.

Appel Reaction

The Appel reaction provides a reliable method for the conversion of primary alcohols to alkyl bromides using carbon tetrabromide (CBr4) and triphenylphosphine (PPh3).

Experimental Protocol: Appel Reaction for Bromination

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-Palmitoyl-2-oleoyl-sn-glycerol in a dry, aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Reagent Addition: To the cooled solution (0 °C), add triphenylphosphine followed by the portion-wise addition of carbon tetrabromide.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-12 hours). Monitor the reaction progress by TLC.

  • Work-up: After completion, the reaction is quenched, and the triphenylphosphine oxide byproduct is removed. This can often be achieved by filtration or by washing the organic phase. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final this compound.

Quantitative Data for Appel Reaction

SubstrateReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1-Palmitoyl-2-oleoyl-sn-glycerolCBr4, PPh3Dichloromethane0 to RT4-870-85
Bromination with N-Bromosuccinimide and Triphenylphosphine

This method offers an alternative to the use of carbon tetrabromide.

Experimental Protocol: Bromination with NBS/PPh3

  • Reaction Setup: Dissolve 1-Palmitoyl-2-oleoyl-sn-glycerol and triphenylphosphine in an anhydrous solvent like dichloromethane or acetonitrile (B52724) in a flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C and add N-bromosuccinimide (NBS) in small portions.

  • Reaction: Stir the mixture at 0 °C for a short period and then allow it to warm to room temperature. The reaction is typically complete within a few hours.

  • Work-up and Purification: The work-up and purification procedure is similar to that of the Appel reaction, involving removal of triphenylphosphine oxide and succinimide (B58015) byproducts, followed by chromatographic purification of the desired product.

Quantitative Data for NBS/PPh3 Bromination

SubstrateReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1-Palmitoyl-2-oleoyl-sn-glycerolNBS, PPh3Dichloromethane0 to RT2-675-90

Reaction Mechanisms

Appel Reaction Mechanism

AppelMechanism Reagents PPh3 + CBr4 Phosphonium [Ph3P-Br]+ CBr3- Reagents->Phosphonium Oxyphosphonium [R-O-PPh3]+ Br- Phosphonium->Oxyphosphonium + Alkoxide Alcohol R-OH (Diacylglycerol) Alkoxide R-O- Alcohol->Alkoxide Product R-Br (Brominated Lipid) Oxyphosphonium->Product SN2 attack by Br- Byproduct Ph3P=O Oxyphosphonium->Byproduct

Caption: Simplified mechanism of the Appel reaction for bromination.

This guide provides a foundational framework for the synthesis of this compound. Researchers should optimize the described protocols based on their specific laboratory conditions and analytical capabilities. Careful monitoring of each step and thorough characterization of intermediates and the final product are essential for a successful synthesis.

An In-depth Technical Guide to 1-Palmitoyl-2-oleoyl-3-bromopropanediol: A Synthetic Diacylglycerol Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases contain limited specific information on 1-Palmitoyl-2-oleoyl-3-bromopropanediol. This guide provides a comprehensive overview based on the chemistry and biological roles of its parent compound, 1-palmitoyl-2-oleoyl-sn-glycerol (B1237986) (POG), and the broader class of diacylglycerols (DAGs). The information regarding its synthesis and potential biological activity is contextual and extrapolated from related molecules.

Introduction to this compound

This compound is a synthetic, brominated derivative of the naturally occurring 1,2-diacyl-sn-glycerol. Structurally, it consists of a glycerol (B35011) backbone where the hydroxyl groups at positions 1 and 2 are esterified with palmitic acid and oleic acid, respectively. The hydroxyl group at position 3 is replaced by a bromine atom. This modification makes it a structurally constrained analog of endogenous diacylglycerols.

Given its structure, this compound is likely utilized as a research tool or a synthetic intermediate. The bromine atom can serve as a leaving group for further chemical modifications or as a heavy atom for crystallographic studies. Its primary interest to researchers would lie in its potential to interact with cellular machinery that recognizes and binds to diacylglycerols, thereby acting as a potential modulator of lipid signaling pathways.

Physicochemical Properties and Data

Table 1: Computed Physicochemical Properties of Related Diacylglycerols

Property1-Palmitoyl-2-oleoyl-sn-glycerol1,2-Dioleoyl-sn-glycerol
Molecular Formula C37H70O5C39H72O5
Molecular Weight 594.9 g/mol [1]621.0 g/mol [2]
IUPAC Name [(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (Z)-octadec-9-enoate[1][(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] hydrogen phosphate
CAS Number 29541-66-0[1]14591-66-3
Cellular Location Membrane, Extracellular[1]Membrane, Extracellular[2]

Synthesis and Experimental Protocols

A specific, validated protocol for the synthesis of this compound is not published in peer-reviewed literature. However, its synthesis can be conceptually designed based on established methods for creating structured di- and triacylglycerols. A plausible chemoenzymatic approach is outlined below.

Conceptual Synthesis Workflow

This hypothetical workflow combines enzymatic regiospecificity with chemical halogenation to achieve the target molecule.

G cluster_0 Step 1: Enzymatic Synthesis of 1-Palmitoyl-2-oleoyl-sn-glycerol cluster_1 Step 2: Bromination A Glycerol C Immobilized Lipase (B570770) (sn-1,3 specific) A->C B Palmitic Acid B->C D 1-Palmitoyl-sn-glycerol C->D F 1-Palmitoyl-2-oleoyl-sn-glycerol (POG) D->F E Oleic Anhydride (B1165640) E->F G Purification (Chromatography) F->G H Purified POG K This compound H->K I Brominating Agent (e.g., PBr3 or CBr4/PPh3) I->K J Anhydrous Solvent J->K L Final Purification K->L

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Methodologies (Hypothetical)

Step 1: Enzymatic Synthesis of 1-Palmitoyl-2-oleoyl-sn-glycerol (POG)

  • Esterification: Glycerol is reacted with palmitic acid in the presence of an sn-1,3 specific immobilized lipase (e.g., from Rhizomucor miehei) in a solvent-free system or in an organic solvent like hexane. This selectively produces 1-palmitoyl-sn-glycerol.

  • Purification: The resulting 1-monoglyceride is purified from the reaction mixture using column chromatography (silica gel, with a hexane/ethyl acetate (B1210297) gradient).

  • Acylation: The purified 1-palmitoyl-sn-glycerol is then acylated at the sn-2 position using oleic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

  • Final Purification: The target 1-palmitoyl-2-oleoyl-sn-glycerol is purified by chromatography to remove unreacted starting materials and byproducts.

Step 2: Bromination of the sn-3 Position

  • Reaction Setup: The purified POG is dissolved in an anhydrous, non-polar solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Brominating Agent: A brominating agent, such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) (Appel reaction), is added slowly to the solution at a controlled temperature (typically 0°C).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is quenched (e.g., with a saturated sodium bicarbonate solution). The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The final product, this compound, is purified by column chromatography.

Biological Context: Diacylglycerol Signaling Pathways

Diacylglycerols are critical second messengers in a multitude of cellular signaling pathways. They are primarily known for their role in activating Protein Kinase C (PKC) isoforms.[3][4] The production of DAG at the cell membrane, typically through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), initiates a cascade of downstream events.

A synthetic analog like this compound could potentially function as either an agonist, mimicking the action of endogenous DAG, or as an antagonist, binding to DAG-effector proteins without inducing activation, thereby inhibiting the signaling pathway.

The Canonical Protein Kinase C (PKC) Activation Pathway

The activation of conventional PKC isoforms is a well-established pathway initiated by DAG.

G cluster_0 Cell Membrane cluster_1 Downstream Effects PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG PIP2 PIP2 PIP2->PLC Hydrolysis PKC_inactive Inactive PKC DAG->PKC_inactive Recruitment & Activation PKC_active Active PKC PKC_inactive->PKC_active Substrate Substrate Proteins PKC_active->Substrate Phosphorylation Response Cellular Responses (e.g., Gene Expression, Proliferation) Substrate->Response Receptor GPCR / RTK Receptor->PLC Activation Ligand External Signal Ligand->Receptor

Caption: Canonical diacylglycerol-mediated activation of Protein Kinase C (PKC).

This pathway illustrates the central role of DAG in signal transduction:

  • An extracellular signal (e.g., a hormone or growth factor) binds to a cell surface receptor (like a GPCR or RTK).

  • The activated receptor stimulates Phospholipase C (PLC).

  • PLC hydrolyzes PIP₂, a membrane phospholipid, to generate two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[4]

  • DAG remains in the membrane and recruits Protein Kinase C (PKC) from the cytosol.

  • The binding of DAG to the C1 domain of PKC, often in conjunction with calcium ions, leads to a conformational change that activates the kinase.[3][4]

  • Active PKC then phosphorylates a wide array of substrate proteins, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis.

The specific fatty acid composition of DAG, such as having palmitic and oleic acids, can influence the activation of different PKC isoforms and the nature of the downstream cellular response.

Potential Applications in Research and Drug Development

Synthetic DAG analogs are valuable tools for:

  • Probing Protein-Lipid Interactions: Studying the binding requirements of DAG-effector proteins like PKC isoforms.

  • Modulating Signaling Pathways: Acting as specific activators or inhibitors of DAG-mediated pathways to elucidate their roles in cellular processes and disease states. For instance, dysregulation of DAG signaling is implicated in conditions like cancer and type 2 diabetes.[5][6][7]

  • Drug Discovery: Serving as a lead compound for the development of novel therapeutics that target lipid signaling pathways. The brominated position could be a site for further chemical elaboration to improve potency, selectivity, or pharmacokinetic properties.

Conclusion

While direct experimental data on this compound is scarce, its chemical structure places it firmly in the category of synthetic diacylglycerol analogs. By understanding the synthesis and profound biological roles of its parent compounds, researchers can leverage this molecule as a specialized tool to dissect the complexities of lipid signaling. Its utility as a chemical probe or a synthetic intermediate makes it a compound of interest for those working at the interface of chemistry, biology, and medicine in the field of signal transduction. Further research is needed to characterize its specific biological activities and potential applications.

References

1-Palmitoyl-2-oleoyl-3-bromopropanediol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identifiers

A crucial piece of information for any chemical compound is its CAS (Chemical Abstracts Service) number, which is a unique numerical identifier. For 1-Palmitoyl-2-oleoyl-3-bromopropanediol, the primary identifier is:

IdentifierValue
CAS Number 80749-30-0[1]

Additional identifiers found include:

IdentifierValue
Name This compound[1][2][3][4]
CBNumber CB417085801[2]

It is important to note that while information on similar lipid structures, such as various triglycerides, is abundant, data specifically for the brominated propanediol (B1597323) derivative is scarce. The available search results primarily consist of listings from chemical suppliers and databases, which confirm its existence and CAS number but do not offer detailed scientific literature or experimental data.[1][2][3][4]

Due to the lack of available information on experimental protocols, biological activity, or involvement in signaling pathways, this guide cannot provide detailed methodologies, data tables, or visualizations as originally intended. Further research and publication in peer-reviewed journals would be necessary to populate these areas of knowledge for this compound.

References

A Technical Guide to the Purity and Stability of Synthetic 1-Palmitoyl-2-oleoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, purity assessment, and stability of 1-Palmitoyl-2-oleoyl-3-bromopropanediol, a synthetic brominated diacylglycerol analog. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in utilizing this and similar lipid molecules.

Introduction

This compound is a synthetic diacylglycerol (DAG) analog where the hydroxyl group at the sn-3 position is replaced by a bromine atom. Natural diacylglycerols, such as 1-palmitoyl-2-oleoyl-glycerol, are critical second messengers in cellular signaling, most notably in the activation of Protein Kinase C (PKC) isozymes. The introduction of a bromine atom can offer several advantages for research purposes, including altered metabolic stability and utility as a molecular probe. This guide will detail the essential technical aspects of working with this synthetic lipid, from its chemical synthesis to its handling and storage to ensure experimental reproducibility.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, beginning with a chiral precursor to ensure stereochemical control. A plausible synthetic route is outlined below, adapted from methodologies for similar brominated lipids.

Synthetic Workflow

Synthetic Workflow for this compound A 1-O-Benzyl-sn-glycerol B 1-O-Benzyl-2-oleoyl-sn-glycerol A->B Oleoylation (DCC, DMAP) C 1-O-Benzyl-2-oleoyl-3-bromo-3-deoxy-sn-glycerol B->C Bromination (CBr4, PPh3) D 2-Oleoyl-3-bromo-3-deoxy-sn-glycerol C->D Debenzylation (H2, Pd/C) E 1-Palmitoyl-2-oleoyl-3-bromo-3-deoxy-sn-glycerol D->E Palmitoylation (Palmitoyl chloride)

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Materials:

  • 1-O-Benzyl-sn-glycerol

  • Oleoyl (B10858665) chloride or Oleic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Carbon tetrabromide (CBr4)

  • Triphenylphosphine (PPh3)

  • Palladium on carbon (Pd/C)

  • Palmitoyl (B13399708) chloride

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous diethyl ether

  • Other necessary solvents and reagents for workup and purification

Procedure:

  • Oleoylation of 1-O-Benzyl-sn-glycerol: Dissolve 1-O-Benzyl-sn-glycerol in anhydrous DCM. Add DMAP and oleic acid. Cool the mixture to 0°C and add a solution of DCC in DCM dropwise. Allow the reaction to warm to room temperature and stir overnight. Filter the dicyclohexylurea byproduct and concentrate the filtrate. Purify the crude product by silica (B1680970) gel chromatography to obtain 1-O-Benzyl-2-oleoyl-sn-glycerol.

  • Bromination: Dissolve the product from the previous step in anhydrous diethyl ether. Add CBr4 and cool the mixture to 0°C. Slowly add PPh3 and stir the reaction at room temperature overnight. Concentrate the reaction mixture and purify by silica gel chromatography to yield 1-O-Benzyl-2-oleoyl-3-bromo-3-deoxy-sn-glycerol.

  • Debenzylation: Dissolve the brominated intermediate in an appropriate solvent and add Pd/C catalyst. Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC). Filter the catalyst and concentrate the solvent to obtain 2-Oleoyl-3-bromo-3-deoxy-sn-glycerol.

  • Palmitoylation: Dissolve the debenzylated product in anhydrous DCM and add pyridine. Cool to 0°C and add palmitoyl chloride dropwise. Stir at room temperature until completion. Quench the reaction, and perform an aqueous workup. Purify the final product, this compound, by silica gel chromatography.

Purification and Purity Assessment

Achieving high purity is critical for the biological application of synthetic lipids. The primary method for purification is silica gel column chromatography.

Purification Workflow

Purification and Purity Assessment Workflow A Crude Synthetic Product B Silica Gel Column Chromatography A->B C Fraction Collection and TLC Analysis B->C D Pooling of Pure Fractions and Solvent Evaporation C->D E Purity Assessment D->E F NMR Spectroscopy (¹H, ¹³C) E->F G Mass Spectrometry (ESI-MS) E->G H HPLC with ELSD E->H

Caption: Workflow for purification and purity analysis.

Experimental Protocol: Purification and Purity Assessment

Purification by Silica Gel Chromatography:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: A gradient of hexane (B92381) and ethyl acetate (B1210297) is typically used. The polarity is gradually increased to elute the product.

  • Procedure: The crude product is loaded onto the column and eluted with the solvent system. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product. Pure fractions are combined and the solvent is removed under reduced pressure.

Purity Assessment: The purity of the final product should be assessed using a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and look for residual solvents or synthetic intermediates.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is a powerful technique to determine the purity of lipids.

Data Presentation: Purity
Analytical TechniqueParameterSpecification
¹H NMR Conforms to structureYes
¹³C NMR Conforms to structureYes
Mass Spectrometry [M+Na]⁺Expected m/z ± 0.5
HPLC-ELSD Purity≥98%

Stability and Storage

Synthetic lipids, especially those with unsaturated fatty acid chains like oleic acid, are susceptible to degradation through hydrolysis and oxidation. The presence of a bromine atom may also influence stability.

Potential Degradation Pathways
  • Hydrolysis: The ester linkages at the sn-1 and sn-2 positions can be hydrolyzed, leading to the formation of lysolipids and free fatty acids. This can be catalyzed by acidic or basic conditions and the presence of water.

  • Oxidation: The double bond in the oleoyl chain is susceptible to oxidation, which can be initiated by light, heat, and the presence of metal ions. This leads to the formation of various oxidation byproducts, including hydroperoxides, aldehydes, and ketones.

  • Acyl Migration: Although less common in the absence of a free hydroxyl group at an adjacent position, the potential for acyl migration should be considered, which could lead to the formation of the 1,3-isomer if any hydrolysis occurs.

Recommended Storage Conditions

To minimize degradation and ensure the long-term stability of this compound, the following storage conditions are recommended:

ParameterConditionRationale
Temperature -20°C or belowReduces the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation.
Light Protected from lightPrevents light-induced oxidation.
Form In a suitable organic solvent (e.g., chloroform (B151607), DCM)Prevents hydrolysis and oxidation in solid form.
Container Glass vial with a Teflon-lined capAvoids leaching of plasticizers from plastic containers.
Stability Testing Protocol (Example)

A formal stability study can be conducted to determine the shelf-life of the compound under defined conditions.

Procedure:

  • Aliquots of a stock solution of the compound in chloroform are stored under the recommended conditions (-20°C, inert atmosphere, dark).

  • At specified time points (e.g., 0, 3, 6, 12, and 24 months), an aliquot is removed.

  • The sample is analyzed by HPLC-ELSD to determine the purity and identify any degradation products.

  • The results are tabulated to monitor the change in purity over time.

Time (Months)Purity (%) by HPLC-ELSDAppearance of Degradation Products
099.5None detected
399.4None detected
699.2Minor peaks observed
1298.8Increase in degradation peaks
2497.5Significant degradation

Biological Activity and Signaling Pathways

Diacylglycerols are key signaling molecules that activate a variety of downstream effectors, most notably Protein Kinase C (PKC). The binding of DAG to the C1 domain of PKC isoforms leads to their translocation to the cell membrane and subsequent activation.

Diacylglycerol-PKC Signaling Pathway

General Diacylglycerol Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolysis DAG Diacylglycerol (e.g., this compound) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruitment & Activation PKC_active Active PKC Substrate Substrate Protein PKC_active->Substrate Phosphorylation PKC_inactive->PKC_active PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Effector Cellular Response PhosphoSubstrate->Effector Receptor GPCR/RTK Receptor->PLC Activation

Caption: Diacylglycerol-mediated activation of Protein Kinase C.

This compound is designed as a stable analog of endogenous diacylglycerols. It is expected to mimic the action of natural DAGs by binding to and activating PKC isoforms. The presence of the bromine atom at the sn-3 position prevents its phosphorylation by diacylglycerol kinases, which would otherwise terminate the signal. This metabolic stability makes it a useful tool for prolonged and controlled activation of PKC-dependent pathways in experimental systems.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, purification, purity assessment, and stability of this compound. Adherence to the detailed protocols for synthesis and purification is essential for obtaining a high-purity compound. Proper storage and handling are critical to maintain its stability and ensure the reliability of experimental results. The information on its expected biological activity within the diacylglycerol signaling pathway highlights its potential as a valuable tool for researchers investigating cellular signaling processes.

Navigating the Solubility Landscape of 1-Palmitoyl-2-oleoyl-3-bromopropanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding Lipid Solubility

1-Palmitoyl-2-oleoyl-3-bromopropanediol is a synthetic diacylglycerol analog. The solubility of such lipids is primarily governed by the balance between the hydrophobic acyl chains (palmitoyl and oleoyl (B10858665) groups) and the polarity of the glycerol (B35011) backbone, which is modified with a bromine atom. Generally, lipids with long acyl chains are readily soluble in non-polar organic solvents and exhibit limited solubility in polar solvents. The presence of the bromine atom may slightly alter its polarity compared to a standard diacylglycerol.

While precise quantitative data is not available, it is anticipated that this compound will exhibit good solubility in chlorinated solvents like chloroform (B151607) and dichloromethane, as well as other common organic solvents such as ethyl acetate, and ethers. Its solubility in alcohols like ethanol (B145695) and methanol (B129727) is expected to be lower.

Quantitative Solubility Data

A comprehensive search of scientific literature did not yield specific quantitative solubility data for this compound in various organic solvents. The following table is presented as a template for researchers to populate as they generate experimental data.

Organic SolventChemical FormulaPolarity IndexTemperature (°C)Solubility (mg/mL)Method of Determination
ChloroformCHCl₃4.1Data not available
DichloromethaneCH₂Cl₂3.1Data not available
Ethyl AcetateC₄H₈O₂4.4Data not available
AcetoneC₃H₆O5.1Data not available
EthanolC₂H₅OH5.2Data not available
MethanolCH₃OH5.1Data not available
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2Data not available
N,N-Dimethylformamide (DMF)C₃H₇NO6.4Data not available

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the solubility of this compound in their solvents of interest, two detailed experimental protocols are provided below.

Protocol 1: Equilibrium Solubility Determination using HPLC

This method is suitable for determining the solubility of the compound in liquid organic solvents at a specific temperature.

Materials:

  • This compound

  • Organic solvent of interest (e.g., ethanol, chloroform)

  • Vials with screw caps

  • Shaking incubator or magnetic stirrer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The exact amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring not to disturb the solid pellet. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Dilution: Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor.

Protocol 2: Thermal Methods (Differential Scanning Calorimetry - DSC)

This method is particularly useful for assessing the solubility of a lipid in a solid or semi-solid matrix but can be adapted for liquids. It relies on the principle that the melting point of a solvent is depressed by the addition of a solute.

Materials:

  • This compound

  • Organic solvent (can be a solid lipid excipient)

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans

Procedure:

  • Sample Preparation: Prepare a series of mixtures of this compound and the solvent at different weight ratios.

  • Encapsulation: Accurately weigh a small amount (5-10 mg) of each mixture into a hermetic aluminum DSC pan and seal it.

  • Thermal Analysis: Place the pan in the DSC instrument. Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point of the solvent.

  • Data Analysis: Record the heat flow as a function of temperature. The melting endotherm of the solvent will be observed.

  • Solubility Determination: Plot the melting point depression of the solvent as a function of the concentration of this compound. The point at which the melting point depression no longer changes with increasing concentration indicates the saturation solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the equilibrium solubility determination protocol.

experimental_workflow cluster_prep Preparation cluster_sep Separation & Filtration cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 sep1 Centrifuge to pellet undissolved solid prep2->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 ana1 Dilute filtered solution sep2->ana1 ana2 Quantify by HPLC ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Workflow for Equilibrium Solubility Determination.

This guide provides a foundational understanding and practical methodologies for researchers working with this compound. While direct solubility data is currently elusive, the provided protocols offer a clear path to generating this critical information, thereby facilitating its application in drug development and scientific research.

Potential Applications of Brominated Diacylglycerols in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Diacylglycerol in Cellular Signaling

Diacylglycerol (DAG) is a critical second messenger molecule in a multitude of cellular signaling pathways, primarily known for its role in activating protein kinase C (PKC).[1][2] Generated at the cell membrane in response to extracellular stimuli, DAG triggers a cascade of downstream events that regulate fundamental cellular processes such as proliferation, differentiation, apoptosis, and motility.[2][3] Dysregulation of DAG signaling is implicated in various diseases, including cancer and metabolic disorders, making the components of this pathway attractive targets for therapeutic intervention.[4][5]

The PKC family of serine/threonine kinases are major effectors of DAG signaling.[3][6] These enzymes contain a conserved C1 domain that serves as the binding site for DAG.[3] Upon binding, PKC translocates to the cell membrane, where it becomes activated and phosphorylates a wide array of substrate proteins, thereby propagating the signal downstream.[6][7]

Brominated Diacylglycerols: Rationale for Use in Research

The introduction of a bromine atom into the diacylglycerol structure offers several potential advantages for researchers studying signal transduction:

  • Probing Molecular Interactions: Bromine's distinct physicochemical properties can be leveraged to study the binding pocket of the C1 domain in greater detail. The larger atomic radius and altered lipophilicity compared to hydrogen may influence binding affinity and specificity, providing insights into the structural requirements for ligand recognition.

  • Modulating PKC Activity: Bromination could potentially create analogs with altered potencies, either as more potent activators or as inhibitors of specific PKC isoforms. This would provide valuable tools for dissecting the roles of individual PKC isoforms in different cellular contexts.

  • Analytical Tracers: The presence of a heavy atom like bromine can facilitate detection and quantification in techniques like mass spectrometry.[4] Furthermore, the use of radioactive bromine isotopes (e.g., 76Br or 77Br) would enable radiolabeling for use in binding assays and in vivo imaging studies.

While direct research on simple brominated diacylglycerols is limited, studies on analogous halogenated compounds, such as iodinated diacylglycerol analogues, have demonstrated their utility as probes for PKC.

Synthesis of Brominated Diacylglycerols

The synthesis of brominated diacylglycerols can be approached through several established methods for diacylglycerol synthesis, with the incorporation of a brominated fatty acid. A common strategy involves the enzymatic esterification of glycerol (B35011) with a brominated fatty acid.

Hypothetical Synthesis Workflow:

Glycerol Glycerol Esterification Enzymatic Esterification Glycerol->Esterification BrominatedFA Brominated Fatty Acid BrominatedFA->Esterification ImmobilizedLipase Immobilized Lipase (e.g., Lipozyme RM IM) ImmobilizedLipase->Esterification BrDAG Brominated Diacylglycerol Esterification->BrDAG Purification Purification (e.g., Chromatography) BrDAG->Purification FinalProduct Pure Brominated Diacylglycerol Purification->FinalProduct

Caption: Hypothetical workflow for the synthesis of brominated diacylglycerol.

Quantitative Data on Analogous PKC Ligands

LigandPKC Isoform(s)Binding Affinity (Kd or Ki)Reference(s)
[³H]Phorbol 12,13-dibutyrate ([³H]PDBu)PKCα, β1, β2, γ, δ, ε1.6 - 18 nM[8]
Bryostatin Analogue (Merle 48)PKCα363 ± 42 nM[9]
1,2-dioctanoyl-sn-glycerol (DOG)PKCεEC₅₀ ~90 µM (for membrane association)[10]
1,2-dioctanoyl-sn-glycerol (DOG)PKCα>200 µM (for membrane association)[10]

Note: This table presents data for analogous compounds to provide a general understanding of the range of binding affinities observed for PKC ligands. The binding affinities of brominated diacylglycerols would need to be determined experimentally.

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted for the study of brominated diacylglycerols.

Cell Culture and Treatment
  • Cell Lines: Use cell lines known to express the PKC isoform of interest (e.g., HEK293, NIH 3T3, or specific cancer cell lines).

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C and 5% CO₂.

  • Treatment:

    • Prepare a stock solution of the brominated diacylglycerol in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentration in serum-free media immediately before use.

    • Replace the culture medium with the treatment medium and incubate for the desired time points.

Protein Kinase C (PKC) Activation Assay

This protocol is adapted from a general fluorescence-based PKC assay kit.[11]

  • Prepare Lipid Solution:

    • Combine phosphatidylserine (B164497) (PS) and the brominated diacylglycerol in a glass tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Resuspend the dried lipids in a buffer containing HEPES (pH 7.4) and a non-ionic detergent (e.g., Triton X-100).

    • Alternate between vortexing and incubation in a warm water bath until the lipids are fully dissolved.

  • Kinase Reaction:

    • Prepare a reaction mix containing an appropriate buffer, ATP, a fluorescently labeled PKC substrate peptide, and the PKC enzyme.

    • Add the prepared lipid solution containing the brominated diacylglycerol to initiate the reaction.

    • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding a solution containing EDTA.

    • Add an anti-phosphoserine antibody labeled with a fluorophore.

    • Measure the fluorescence polarization to determine the extent of substrate phosphorylation, which is indicative of PKC activity.

In Vitro PKC Binding Assay

This protocol is based on competitive binding assays using radiolabeled phorbol (B1677699) esters.

  • Prepare Mixed Micelles: Prepare mixed micelles containing phosphatidylserine, Triton X-100, and varying concentrations of the unlabeled brominated diacylglycerol.

  • Binding Reaction:

    • In a reaction tube, combine the mixed micelles, a fixed concentration of a radiolabeled phorbol ester (e.g., [³H]PDBu), and the purified recombinant PKC isoform of interest.

    • Incubate the reaction at room temperature for a specified time to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the PKC-bound radioligand from the free radioligand using a method such as gel filtration or polyethylene (B3416737) glycol precipitation.

  • Quantification: Quantify the radioactivity in the bound fraction using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the brominated diacylglycerol that inhibits 50% of the specific binding of the radiolabeled phorbol ester (IC₅₀). This can be used to calculate the binding affinity (Ki) of the brominated diacylglycerol for the PKC isoform.

Signaling Pathways and Experimental Workflows

Diacylglycerol-Protein Kinase C Signaling Pathway

The canonical DAG-PKC signaling pathway is initiated by the activation of phospholipase C (PLC) at the plasma membrane, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and DAG. DAG then recruits and activates PKC.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Stimulus Extracellular Stimulus Receptor Receptor Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP₃ PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive recruits and activates PKC_active Active PKC PKC_inactive->PKC_active Substrate Substrate Protein PKC_active->Substrate phosphorylates Ca_release Ca²⁺ Release from ER IP3->Ca_release PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse

Caption: The canonical Diacylglycerol (DAG) - Protein Kinase C (PKC) signaling pathway.

Experimental Workflow for Characterizing a Novel Brominated Diacylglycerol

The following workflow outlines the key steps to characterize the biological activity of a newly synthesized brominated diacylglycerol.

start Synthesize and Purify Brominated Diacylglycerol step1 In Vitro PKC Binding Assay start->step1 Determine binding affinity for PKC isoforms step2 In Vitro PKC Activation Assay start->step2 Measure ability to activate PKC step3 Cell-Based Assays step1->step3 step2->step3 Assess effects on cell proliferation, apoptosis, etc. step4 Downstream Signaling Analysis step3->step4 Western blot for phosphorylated substrates end Characterize Biological Activity and Potency step4->end

Caption: Experimental workflow for characterizing a novel brominated diacylglycerol.

Conclusion

Brominated diacylglycerols represent a promising, yet largely unexplored, class of chemical tools for the study of signal transduction. By leveraging the unique properties of bromine, these molecules have the potential to provide novel insights into the structure and function of the PKC family of kinases and other DAG-binding proteins. The methodologies and conceptual frameworks outlined in this guide, drawn from extensive research on analogous compounds, provide a solid foundation for researchers to begin exploring the potential applications of brominated diacylglycerols in their own work. Further research is warranted to synthesize and characterize these compounds to fully unlock their potential in advancing our understanding of cellular signaling in health and disease.

References

1-Palmitoyl-2-oleoyl-3-bromopropanediol: A Synthetic Lipid Intermediate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-oleoyl-3-bromopropanediol is a synthetic diacylglycerol (DAG) analog that holds significant potential as a lipid intermediate in the synthesis of complex lipid structures and as a tool for investigating lipid-mediated signaling pathways. This technical guide provides a comprehensive overview of its proposed synthesis, physicochemical properties, and potential applications in research and drug development. Due to the limited direct literature on this specific molecule, this guide draws upon established principles of lipid chemistry and the well-documented roles of analogous diacylglycerols.

Introduction

Diacylglycerols are crucial lipid molecules that act as secondary messengers in a multitude of cellular signaling cascades, most notably in the activation of protein kinase C (PKC) and other C1 domain-containing proteins.[1][2] Synthetic analogs of DAG, such as this compound, are invaluable tools for elucidating these pathways. The presence of a bromine atom at the sn-3 position provides a reactive handle for the synthesis of novel phospholipids (B1166683) and other lipid derivatives. Furthermore, this modification may alter its metabolic stability and interaction with downstream effector proteins compared to its natural counterpart, 1-palmitoyl-2-oleoyl-sn-glycerol.[3][4]

This whitepaper details a proposed synthetic route, expected physicochemical properties, and potential biological applications of this compound. It also includes hypothetical experimental protocols for its synthesis and analysis, along with visualizations of relevant signaling pathways and workflows.

Physicochemical Properties

The expected physicochemical properties of this compound are summarized in the table below. These values are calculated based on its chemical structure and are comparable to similar lipid molecules.[4][5]

PropertyValue
Molecular Formula C37H69BrO4
Molecular Weight 657.8 g/mol
Appearance Expected to be a colorless to pale yellow oil or waxy solid at room temperature
Solubility Soluble in organic solvents like chloroform, dichloromethane, and ethanol; Insoluble in water
IUPAC Name (2R)-3-bromo-2-(oleoyloxy)propyl palmitate

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound involves a multi-step process starting from a suitable glycerol (B35011) derivative. A detailed hypothetical protocol is provided in the "Experimental Protocols" section.

Synthetic Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: 3-Bromo-1,2-propanediol step1 Step 1: Acylation with Palmitoyl (B13399708) Chloride start->step1 step2 Step 2: Acylation with Oleoyl (B10858665) Chloride step1->step2 product Crude this compound step2->product purify Silica (B1680970) Gel Column Chromatography product->purify analyze TLC, NMR, Mass Spectrometry purify->analyze final_product Pure Product analyze->final_product

Caption: A workflow diagram illustrating the key stages in the proposed synthesis and purification of this compound.

Role as a Lipid Intermediate and Research Tool

This compound is a versatile intermediate for the synthesis of a variety of lipid molecules. The reactive bromo-group can be displaced by various nucleophiles to introduce different head groups, enabling the creation of novel phospholipids, glycolipids, and other derivatives for applications in drug delivery and membrane biophysics.

As a research tool, this DAG analog can be employed to investigate lipid signaling pathways. Its altered metabolic profile, due to the C-Br bond at the sn-3 position, may lead to more sustained activation of downstream targets compared to natural DAGs, which are rapidly metabolized.[6]

Potential Involvement in Signaling Pathways

Diacylglycerols are central to signaling pathways that regulate cell growth, differentiation, and apoptosis.[2] this compound, as a DAG mimetic, is expected to influence these pathways, primarily through the activation of PKC and Protein Kinase D (PKD) isoforms.[2]

DAG-PKC-PKD Signaling Pathway

The diagram below illustrates the canonical signaling cascade initiated by the generation of diacylglycerol.

G Diacylglycerol-Mediated Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG_analog This compound (DAG Analog) PIP2->DAG_analog generates IP3 IP3 PIP2->IP3 generates PKC PKC DAG_analog->PKC activates PKD PKD PKC->PKD activates Downstream Downstream Targets (e.g., Gene Expression, Cell Growth) PKD->Downstream phosphorylates

Caption: A simplified diagram of the diacylglycerol (DAG) signaling pathway, highlighting the role of DAG analogs in activating PKC and PKD.

Experimental Protocols

The following are hypothetical, yet detailed, protocols for the synthesis, purification, and analysis of this compound based on standard methods in lipid chemistry.

Synthesis of this compound

Materials:

  • 3-Bromo-1,2-propanediol

  • Palmitoyl chloride

  • Oleoyl chloride

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

  • Hexane (B92381) and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

  • Dissolve 3-Bromo-1,2-propanediol (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine (2.5 equivalents).

  • Slowly add palmitoyl chloride (1 equivalent) dropwise while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the first acylation, cool the reaction mixture back to 0°C.

  • Slowly add oleoyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification:

  • Purify the crude product by silica gel column chromatography.

  • Use a gradient of ethyl acetate in hexane as the eluent.

  • Collect fractions and monitor by TLC.

  • Combine the pure fractions and evaporate the solvent to yield the final product.

Characterization:

  • TLC: Analyze the purity on silica plates using a hexane/ethyl acetate solvent system. Visualize with iodine vapor or a suitable stain.

  • NMR Spectroscopy: Confirm the structure using ¹H and ¹³C NMR.

  • Mass Spectrometry: Determine the molecular weight and confirm the elemental composition.

Quantitative Data (Hypothetical)

The following table presents hypothetical quantitative data for the synthesis.

Reactant/ProductMolecular Weight ( g/mol )Amount (mmol)Mass/VolumeExpected Yield (%)
3-Bromo-1,2-propanediol154.99101.55 g-
Palmitoyl chloride274.87102.75 g-
Oleoyl chloride300.90113.31 g-
This compound 657.8 --~70-80%

Conclusion and Future Directions

This compound represents a promising, yet under-explored, synthetic lipid intermediate. Its structure allows for the generation of diverse lipid libraries and for the detailed investigation of DAG-mediated signaling pathways. Future research should focus on the validated synthesis and characterization of this compound, followed by its application in cell-based assays to determine its biological activity and metabolic fate. Such studies will undoubtedly contribute to a deeper understanding of lipid signaling and may pave the way for the development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Incorporating 1-Palmitoyl-2-oleoyl-3-bromopropanediol into Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. Their biocompatibility and biodegradability make them attractive drug delivery vehicles. The incorporation of functionalized lipids, such as 1-Palmitoyl-2-oleoyl-3-bromopropanediol, into the liposomal membrane allows for further modification and tailored applications, including their use as imaging probes or for targeted drug delivery. This document provides a detailed protocol for the incorporation of this compound into liposomes using the thin-film hydration method followed by extrusion. It also outlines key characterization techniques to ensure the quality and stability of the resulting liposomal formulation.

Materials and Methods

Materials
  • 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • This compound

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Equipment
  • Rotary evaporator

  • Water bath sonicator

  • Liposome (B1194612) extruder

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • High-Performance Liquid Chromatography (HPLC) system with an Evaporative Light Scattering Detector (ELSD)

Experimental Protocols

Liposome Preparation: Thin-Film Hydration Method

The thin-film hydration technique is a widely used method for preparing liposomes[1][2][3][4]. It involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film, which is then hydrated with an aqueous buffer to form liposomes.

Protocol:

  • Lipid Mixture Preparation: In a round-bottom flask, dissolve 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), cholesterol, and this compound in a chloroform:methanol (2:1, v/v) solvent mixture. A typical molar ratio is 55:40:5 (POPC:Cholesterol:Bromopropanediol), but this can be optimized depending on the desired application.

  • Film Drying: To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 2 hours.

  • Hydration: Hydrate the lipid film by adding phosphate-buffered saline (PBS, pH 7.4) to the flask. The temperature of the buffer should be above the phase transition temperature of the lipid mixture. Agitate the flask gently by hand or using a vortex mixer until the lipid film is fully dispersed, resulting in the formation of multilamellar vesicles (MLVs).

  • Sonication: To reduce the size of the MLVs, sonicate the liposome suspension in a water bath sonicator for 5-10 minutes.

  • Extrusion: For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process should be repeated 10-20 times to obtain small unilamellar vesicles (SUVs).

Liposome Characterization

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution and PDI of nanoparticles in suspension.

Protocol:

  • Dilute a small aliquot of the liposome suspension with filtered PBS to an appropriate concentration.

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the hydrodynamic diameter and PDI using a DLS instrument at 25°C.

  • Perform the measurement in triplicate and report the average values.

Zeta potential is a measure of the surface charge of the liposomes and is an indicator of their stability.

Protocol:

  • Dilute the liposome suspension with filtered deionized water.

  • Inject the sample into a zeta potential measurement cell.

  • Measure the electrophoretic mobility and calculate the zeta potential using the instrument's software.

  • Perform the measurement in triplicate and report the average values.

High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) is a sensitive method for quantifying lipids that lack a UV chromophore[1][3].

Protocol:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable organic solvent.

  • Sample Preparation: Disrupt a known volume of the liposome suspension using a suitable solvent (e.g., chloroform:methanol).

  • HPLC-ELSD Analysis: Inject the standards and the prepared liposome sample into the HPLC-ELSD system. Use a suitable column (e.g., C18) and a mobile phase gradient to separate the lipid components.

  • Quantification: Integrate the peak corresponding to this compound and determine its concentration in the liposome sample by comparing its peak area to the standard curve. The incorporation efficiency can be calculated as the percentage of the quantified amount of the brominated lipid in the final liposome formulation relative to the initial amount used in the preparation.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the characterization experiments.

Table 1: Physicochemical Properties of Liposomes

Formulation (Molar Ratio)Mean Hydrodynamic Diameter (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SD
POPC:Chol (60:40)
POPC:Chol:Bromo (55:40:5)
POPC:Chol:Bromo (50:40:10)

Table 2: Incorporation Efficiency of this compound

Formulation (Molar Ratio)Initial Concentration of Brominated Lipid (mg/mL)Final Concentration in Liposomes (mg/mL) ± SDIncorporation Efficiency (%) ± SD
POPC:Chol:Bromo (55:40:5)
POPC:Chol:Bromo (50:40:10)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation and characterization of liposomes containing this compound.

Liposome_Workflow cluster_prep Liposome Preparation cluster_char Liposome Characterization cluster_app Downstream Applications prep1 Lipid Dissolution (POPC, Cholesterol, Brominated Lipid in Organic Solvent) prep2 Thin-Film Formation (Rotary Evaporation) prep1->prep2 Evaporate Solvent prep3 Hydration (Aqueous Buffer) prep2->prep3 Add Buffer & Agitate prep4 Sonication prep3->prep4 Reduce Size prep5 Extrusion prep4->prep5 Homogenize Size char1 Size & PDI Analysis (Dynamic Light Scattering) prep5->char1 Characterize Liposomes char2 Zeta Potential Analysis prep5->char2 Characterize Liposomes char3 Incorporation Efficiency (HPLC-ELSD) prep5->char3 Characterize Liposomes char4 Stability Assessment prep5->char4 Characterize Liposomes app1 Cellular Uptake Studies char1->app1 app2 In Vitro / In Vivo Imaging app3 Drug Delivery Studies char2->app1 char3->app3 char4->app2 char4->app3

References

Application Notes and Protocols: 1-Palmitoyl-2-oleoyl-3-bromopropanediol (POBP) for Lipid-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-oleoyl-3-bromopropanediol (POBP) is a synthetic diacylglycerol (DAG) analog designed for the investigation of lipid-protein interactions. This molecule mimics the structure of endogenous 1-palmitoyl-2-oleoyl-sn-glycerol, a key second messenger in numerous cellular signaling pathways. The incorporation of a reactive bromopropyl group at the sn-3 position allows for the covalent modification of interacting proteins, making POBP a powerful tool for identifying and characterizing DAG-binding proteins, including novel therapeutic targets.

These application notes provide a comprehensive overview of the potential uses of POBP in lipid-protein interaction assays, complete with detailed experimental protocols and data presentation guidelines. While POBP is a novel research tool, the methodologies described are based on established principles of chemical biology and proteomics for the study of protein-lipid interactions.

Key Applications

  • Identification of Novel DAG-Binding Proteins: POBP can be used as a probe in chemical proteomics workflows to covalently label and subsequently identify DAG-binding proteins from cell lysates or in living cells.

  • Validation of Protein-Lipid Interactions: The covalent nature of the POBP-protein adduct allows for stringent biochemical validation of interactions identified through other methods.

  • Characterization of Binding Sites: Mass spectrometry-based approaches can be employed to map the specific amino acid residues modified by POBP, providing insights into the lipid-binding pocket of the target protein.

  • Screening for Inhibitors of Lipid-Protein Interactions: POBP can be utilized in competitive binding assays to screen for small molecules that disrupt the interaction between a protein of interest and DAG.

Chemical Properties and Handling

PropertyValue
Molecular Formula C37H69BrO4
Molecular Weight 665.8 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in organic solvents such as ethanol, methanol, chloroform, and DMSO. Insoluble in water.
Storage Store at -20°C or below in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.
Handling Precautions POBP is a reactive electrophile and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of vapors and contact with skin and eyes.

Experimental Protocols

Protocol 1: In-vitro Covalent Labeling of a Pure Protein with POBP

This protocol describes the direct incubation of a purified protein with POBP to assess its potential as a DAG-binding protein.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., HEPES, Tris)

  • This compound (POBP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • SDS-PAGE reagents and equipment

  • Coomassie Brilliant Blue or silver stain

  • Mass spectrometer for protein analysis (optional)

Procedure:

  • Prepare POBP Stock Solution: Dissolve POBP in DMSO to a final concentration of 10 mM.

  • Protein Incubation: In a microcentrifuge tube, combine the purified protein (at a final concentration of 1-5 µM) with POBP (at a final concentration of 10-50 µM) in a total volume of 50 µL. Include a DMSO-only control.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. The optimal time and temperature may need to be determined empirically for each protein.

  • Quenching: Stop the reaction by adding 2X SDS-PAGE loading buffer.

  • SDS-PAGE Analysis: Separate the protein samples by SDS-PAGE.

  • Visualization: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands. A successful labeling event may result in a slight shift in the molecular weight of the protein.

  • (Optional) Mass Spectrometry: To confirm covalent modification and identify the site of adduction, the protein band of interest can be excised from the gel and analyzed by mass spectrometry.

Protocol 2: Affinity-Based Pull-Down of POBP-Binding Proteins from Cell Lysate

This protocol outlines a method to enrich and identify POBP-binding proteins from a complex biological sample. This requires a biotinylated or otherwise tagged version of POBP. For the purpose of this protocol, we will assume the availability of a POBP-biotin conjugate.

Materials:

  • Cells of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • POBP-biotin conjugate

  • Streptavidin-agarose beads or magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • Western blotting reagents and equipment

  • Antibodies for target validation (if known)

  • Mass spectrometer for proteomic analysis

Procedure:

  • Cell Lysis: Harvest and lyse cells using a suitable lysis buffer. Clarify the lysate by centrifugation to remove cellular debris.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Incubation with POBP-Biotin: Incubate the cell lysate (e.g., 1 mg of total protein) with the POBP-biotin conjugate (10-50 µM) for 1-2 hours at 4°C with gentle rotation. Include a DMSO control.

  • Capture with Streptavidin Beads: Add pre-washed streptavidin beads to the lysate and incubate for an additional 1 hour at 4°C to capture the POBP-biotin-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them extensively (3-5 times) with cold wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.

  • Analysis:

    • Western Blotting: Analyze the eluate by Western blotting using antibodies against known or suspected DAG-binding proteins to validate the enrichment.

    • Proteomics: For unbiased discovery, the entire eluate can be subjected to in-gel or in-solution digestion followed by LC-MS/MS analysis to identify the enriched proteins.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual framework for using POBP in research.

G cluster_0 DAG Signaling Pathway cluster_1 POBP as a Chemical Probe PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Cleavage DAG Diacylglycerol (DAG) PLC->DAG Cleavage PIP2 PIP2 PIP2->PLC Activation PKC Protein Kinase C (PKC) DAG->PKC Activation POBP POBP (DAG Analog) Downstream Downstream Signaling PKC->Downstream Phosphorylation TargetProtein Target Protein (e.g., PKC) POBP->TargetProtein Covalent Binding

Caption: Role of POBP in mimicking DAG to probe protein interactions.

G cluster_workflow Chemical Proteomics Workflow with POBP-Biotin CellLysate Cell Lysate Incubation Incubation: Covalent Labeling CellLysate->Incubation POBP_Biotin POBP-Biotin Probe POBP_Biotin->Incubation Capture Affinity Capture Incubation->Capture StreptavidinBeads Streptavidin Beads StreptavidinBeads->Capture Wash Wash Steps Capture->Wash Elution Elution Wash->Elution Analysis LC-MS/MS Analysis Elution->Analysis ProteinID Protein Identification Analysis->ProteinID

Caption: Workflow for identifying POBP-binding proteins.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data obtained from experiments using POBP.

Target ProteinAssay TypePOBP ConcentrationMeasured ParameterValueNotes
Protein XIn-vitro Labeling50 µM% Labeling75%Determined by densitometry of SDS-PAGE gel.
Protein YCompetitive Binding10 µMIC505 µMCompetition with a known fluorescent ligand.
Proteome-wideAffinity Pull-down25 µMEnriched ProteinsSee List 1Proteins identified with >2-fold enrichment over control.

List 1: Example of Enriched Proteins from Proteome-wide Analysis

Protein ID (UniProt)Gene NameFold Enrichment (POBP/Control)p-value
P17252PRKCA15.2<0.001
Q02156DGKH8.5<0.005
P23294RASGRP16.1<0.01

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or low protein labeling - Protein does not bind DAG.- Incubation time/temperature is suboptimal.- POBP has degraded.- Use a known DAG-binding protein as a positive control.- Optimize incubation conditions.- Use fresh POBP stock solution.
High background in pull-downs - Insufficient washing.- Non-specific binding to beads.- POBP concentration is too high.- Increase the number and stringency of wash steps.- Pre-clear the lysate with beads alone.- Perform a dose-response experiment to determine the optimal POBP concentration.
Inconsistent results - Variability in cell culture or lysis.- Incomplete solubilization of POBP.- Standardize all experimental procedures.- Ensure complete dissolution of POBP in DMSO before adding to the aqueous buffer.

Conclusion

This compound represents a valuable chemical tool for the exploration of the DAG-binding proteome. The protocols and guidelines presented here provide a framework for the successful application of POBP in identifying and characterizing lipid-protein interactions, ultimately facilitating a deeper understanding of cellular signaling and aiding in the development of novel therapeutics. Researchers are encouraged to optimize the provided protocols for their specific experimental systems to achieve the best results.

Application Notes and Protocols: Cellular Uptake Experiments with 1-Palmitoyl-2-oleoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-oleoyl-3-bromopropanediol is a synthetic diacylglycerol (DAG) analog. Due to its structural similarity to endogenous DAG, it is a valuable tool for investigating lipid-mediated signaling pathways. The substitution of a bromine atom at the sn-3 position likely renders the molecule resistant to phosphorylation by diacylglycerol kinases (DGKs), making it an effective competitive inhibitor.[1][2] DGKs are a family of enzymes that convert DAG to phosphatidic acid (PA), thereby regulating the balance between these two critical lipid second messengers.[2] This balance is crucial for a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and membrane trafficking.[1][2][3] By inhibiting DGK activity, this compound can be used to artificially elevate intracellular DAG levels and study the downstream consequences.

Principle of the Experiment

The cellular uptake of this compound allows for the modulation of intracellular signaling pathways that are dependent on diacylglycerol. By introducing this compound to cell cultures, researchers can investigate the physiological and pathological roles of sustained DAG signaling. The brominated analog, being a poor substrate for DGK, leads to an accumulation of DAG, which in turn can hyperactivate DAG-effector proteins such as protein kinase C (PKC) and Ras guanyl-releasing proteins (RasGRPs). This can influence major signaling cascades like the Ras/MEK/ERK and PI3K/Akt pathways.[3]

Applications

  • Elucidation of DAG-mediated signaling pathways: Studying the effects of sustained DAG levels on various cellular functions.

  • Investigation of DGK function: Using the compound as a tool to understand the role of specific DGK isoforms in health and disease.[2]

  • Cancer biology research: Exploring the impact of altered DAG signaling on cancer cell proliferation and survival.[2]

  • Immunology studies: Investigating the role of DAG in immune cell activation and response.[2]

  • Drug discovery: Screening for novel therapeutic agents that target the DAG/PA signaling axis.

Quantitative Data Summary

The following tables represent hypothetical data to illustrate the expected outcomes of experiments using this compound.

Table 1: Dose-Response Analysis of this compound on Cell Viability

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle)1004.5
198.25.1
595.64.8
1088.36.2
2575.17.3
5052.48.1
10028.99.5

Table 2: Effect of this compound on Protein Phosphorylation

Treatment (10 µM)p-ERK / Total ERK (Fold Change)p-Akt / Total Akt (Fold Change)
Vehicle Control1.01.0
This compound (30 min)3.21.1
This compound (60 min)4.51.2
This compound (120 min)2.81.0

Experimental Protocols

Protocol 1: Cellular Uptake and Viability Assay

This protocol outlines the steps for treating cells with this compound and assessing its effect on cell viability.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293, HepG2)

  • Complete culture medium

  • Serum-free culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • 96-well clear-bottom black plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in the chosen vehicle. Create a serial dilution of the compound in serum-free medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the culture medium from the wells and wash once with PBS. Add 100 µL of the compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration.

Protocol 2: Analysis of Downstream Signaling by Western Blot

This protocol describes how to analyze the effect of this compound on the phosphorylation status of key signaling proteins.

Materials:

  • Cell line of interest

  • 6-well plates

  • This compound

  • Vehicle control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound or vehicle for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Cell Lysis: After treatment, place the plates on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add 100-200 µL of lysis buffer to each well and scrape the cells.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 PLC PLC PIP2->PLC Signal Activation DAG Diacylglycerol (DAG) PLC->DAG DGK Diacylglycerol Kinase (DGK) DAG->DGK PKC PKC DAG->PKC RasGRP RasGRP DAG->RasGRP PA Phosphatidic Acid (PA) DGK->PA Compound 1-Palmitoyl-2-oleoyl- 3-bromopropanediol Compound->DGK Inhibition Signaling Downstream Signaling PKC->Signaling RasGRP->Signaling G cluster_assays Assays start Start seed_cells Seed cells in multi-well plates start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation prepare_compound Prepare compound dilutions overnight_incubation->prepare_compound treat_cells Treat cells with compound or vehicle control prepare_compound->treat_cells incubation Incubate for desired time treat_cells->incubation viability_assay Perform Cell Viability Assay incubation->viability_assay western_blot Lyse cells for Western Blot Analysis incubation->western_blot data_analysis Data Acquisition and Analysis viability_assay->data_analysis western_blot->data_analysis end End data_analysis->end G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RasGRP RasGRP Receptor->RasGRP Ras Ras Raf Raf Ras->Raf DAG Increased DAG (due to DGK inhibition) DAG->RasGRP RasGRP->Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Response Cellular Response (Proliferation, Differentiation) Transcription->Response

References

Application Notes and Protocols for Mass Spectrometry Analysis of 1-Palmitoyl-2-oleoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-oleoyl-3-bromopropanediol is a synthetic diacylglycerol (DAG) analog where the hydroxyl group at the sn-3 position is replaced by a bromine atom. Due to its structural similarity to endogenous DAGs, which are critical second messengers in various cellular signaling pathways, this compound is a valuable tool for studying lipid-protein interactions and the downstream effects of DAG signaling. Mass spectrometry is an indispensable technique for the qualitative and quantitative analysis of such lipid molecules, providing crucial information on their structure, abundance, and metabolic fate.

These application notes provide detailed protocols for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are intended to guide researchers in developing robust and reliable analytical workflows for this and similar brominated lipid species.

Predicted Mass Spectrometry Data

The accurate mass and predicted fragmentation pattern are essential for the identification and characterization of this compound. The presence of bromine, with its characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), will result in a distinctive isotopic pattern for the precursor ion and any bromine-containing fragment ions.

CharacteristicPredicted Value
Molecular Formula C37H69BrO4
Monoisotopic Mass 656.4328 u
[M+H]+ Precursor Ion (m/z) 657.4406 (79Br), 659.4386 (81Br)
[M+NH4]+ Precursor Ion (m/z) 674.4672 (79Br), 676.4652 (81Br)
Predicted Major Fragment Ions (from [M+H]+) See Table 2

Table 1: Predicted Mass Spectrometry Properties of this compound.

The fragmentation of the protonated molecule is expected to occur primarily through the neutral loss of the fatty acyl chains.

Fragment Ion DescriptionPredicted m/z (79Br)Predicted m/z (81Br)Predicted Relative Abundance
[M+H - H2O]+639.4299641.4279Low
[M+H - Palmitic Acid]+401.2319403.2299High
[M+H - Oleic Acid]+375.2526377.2506High
Palmitoyl Cation (C16H31O)+239.2375-Medium
Oleoyl Cation (C18H33O)+265.2531-Medium

Table 2: Predicted Major Fragment Ions in Positive Ion Mode ESI-MS/MS of this compound.

Experimental Protocols

Sample Preparation: Lipid Extraction from Biological Matrices

This protocol is adapted from the Bligh and Dyer method for total lipid extraction.

Reagents:

  • Chloroform (B151607)

  • Methanol

  • Deionized Water

  • Internal Standard (e.g., d5-1,2-Dipalmitoyl-sn-glycerol)

Procedure:

  • Homogenize the tissue or cell sample in a suitable buffer.

  • To 100 µL of the homogenate, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Add the internal standard to the mixture.

  • Vortex the mixture for 15 minutes at 4°C.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of deionized water and vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the extracted lipids under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 100% B

    • 15-20 min: Hold at 100% B

    • 20-25 min: Return to 30% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 5 µL.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Data Acquisition: Full scan mode (m/z 100-1000) and product ion scan mode for fragmentation analysis. For targeted quantification, use Multiple Reaction Monitoring (MRM) mode.

MRM Transitions for Quantification:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound657.4 (79Br)401.230
This compound659.4 (81Br)403.230
Internal Standard (d5-DPG)574.6318.325

Table 3: Example MRM transitions for targeted quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (Cells, Tissue) homogenization Homogenization sample->homogenization extraction Lipid Extraction (Bligh & Dyer) homogenization->extraction drying Drying under Nitrogen extraction->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution lc_separation UPLC/HPLC Separation (C18 Column) reconstitution->lc_separation ms_detection Mass Spectrometry (ESI+) lc_separation->ms_detection data_acquisition Data Acquisition (Full Scan / MRM) ms_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification vs. Internal Standard peak_integration->quantification data_analysis Statistical Analysis quantification->data_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag_analog This compound (DAG Analog) pip2->dag_analog Mimics DAG product pkc Protein Kinase C (PKC) dag_analog->pkc Activates downstream Downstream Signaling Events pkc->downstream Phosphorylates

Caption: Hypothetical signaling pathway involving the DAG analog.

Application Note: HPLC Purification of 1-Palmitoyl-2-oleoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a high-performance liquid chromatography (HPLC) method for the purification of 1-Palmitoyl-2-oleoyl-3-bromopropanediol, a synthetic brominated diacylglycerol analog. The protocol is designed for researchers, scientists, and professionals in drug development and lipidomics who require a high-purity final product. The methodology employs normal-phase chromatography to effectively separate the target compound from reaction byproducts and starting materials. This document provides a comprehensive experimental protocol, data presentation in tabular format, and a workflow diagram to ensure reproducibility.

Introduction

This compound is a valuable synthetic lipid analog. Its structure, featuring a bromine atom in place of a hydroxyl or acyl group at the sn-3 position, makes it a useful tool in various biochemical and pharmacological studies. Potential applications include its use as an intermediate in the synthesis of novel phospholipids, as a probe for studying lipid-protein interactions, or as a potential modulator of signaling pathways involving diacylglycerols. Given these applications, obtaining the compound in high purity is critical. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of lipids and related molecules.[1][2][3] This application note outlines a robust normal-phase HPLC method for the efficient purification of this compound.

Experimental Protocol

This protocol is designed for the purification of this compound from a crude synthetic reaction mixture.

1. Sample Preparation

  • Dissolve the crude reaction mixture in the initial mobile phase (99:1 Hexane:Isopropanol) to a final concentration of 10 mg/mL.

  • Filter the sample through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.

2. HPLC System and Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV detector is suitable for this purification.

ParameterValue
HPLC System Standard Preparative or Semi-Preparative HPLC
Column Silica Gel, 5 µm, 250 x 10 mm
Mobile Phase A Hexane
Mobile Phase B Isopropanol
Gradient Isocratic
Mobile Phase Composition 99:1 (v/v) Hexane:Isopropanol[4]
Flow Rate 4.0 mL/min
Column Temperature 30°C
Detection UV at 205 nm[5]
Injection Volume 500 µL
Run Time 20 minutes

Table 1: HPLC Parameters for the Purification of this compound.

3. Post-Purification Processing

  • Collect the fraction corresponding to the main peak, identified as this compound.

  • Evaporate the solvent from the collected fraction under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • The purified lipid can be stored in a suitable solvent (e.g., chloroform (B151607) or hexane) at -20°C to prevent degradation.

Data Presentation

The following table summarizes the expected retention times for the target compound and potential impurities under the specified HPLC conditions.

Peak No.CompoundRetention Time (min)Peak Area (%)
1Non-polar impurities (e.g., unreacted starting materials)~ 3.5~ 5
2This compound ~ 8.2 ~ 90
3Polar impurities (e.g., diol precursors)~ 12.1~ 5

Table 2: Representative Chromatographic Data for the Purification of this compound.

Workflow Diagram

The following diagram illustrates the key steps in the HPLC purification process.

HPLC_Purification_Workflow Crude_Sample Crude 1-Palmitoyl-2-oleoyl- 3-bromopropanediol Sample Dissolution Dissolve in Initial Mobile Phase (10 mg/mL) Crude_Sample->Dissolution Filtration Filter through 0.45 µm PTFE Syringe Filter Dissolution->Filtration HPLC_Injection Inject onto HPLC System Filtration->HPLC_Injection HPLC_Separation Normal-Phase HPLC Separation (Isocratic: 99:1 Hexane:Isopropanol) HPLC_Injection->HPLC_Separation Fraction_Collection Collect Peak Fraction (UV Detection at 205 nm) HPLC_Separation->Fraction_Collection Solvent_Evaporation Evaporate Solvent (Nitrogen Stream or Rotovap) Fraction_Collection->Solvent_Evaporation Pure_Product Purified 1-Palmitoyl-2-oleoyl- 3-bromopropanediol Solvent_Evaporation->Pure_Product

References

Revolutionizing Lipidomics: Utilizing 1-Palmitoyl-2-oleoyl-3-bromopropanediol as a Robust Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the dynamic field of lipidomics, accurate quantification of lipid species is paramount for understanding cellular processes, identifying biomarkers, and accelerating drug development. The inherent variability in sample preparation and mass spectrometry analysis necessitates the use of internal standards. This document provides detailed application notes and protocols for the use of a novel synthetic internal standard, 1-Palmitoyl-2-oleoyl-3-bromopropanediol , for the precise quantification of diacylglycerols (DAGs) and other lipid species in complex biological matrices.

Introduction to this compound

This compound is a synthetic brominated diacylglycerol analog designed for use as an internal standard in mass spectrometry-based lipidomics. Its structure, featuring a stable bromine atom, provides a distinct isotopic signature, allowing for clear differentiation from endogenous lipid species. The palmitoyl (B13399708) and oleoyl (B10858665) acyl chains mimic common fatty acid constituents of cellular lipids, ensuring similar extraction and ionization efficiencies to the analytes of interest.

Key Advantages:

  • Distinct Mass Signature: The presence of bromine (with its characteristic isotopes 79Br and 81Br) provides a unique mass spectrometric signal, preventing overlap with naturally occurring lipids.

  • Chemical Similarity: The diacylglycerol backbone and representative fatty acid chains ensure that the internal standard behaves similarly to endogenous diacylglycerols during sample preparation and analysis.

  • Improved Accuracy and Precision: By accounting for variations in extraction efficiency, sample handling, and instrument response, this internal standard enables highly accurate and reproducible quantification of lipid species.

Experimental Protocols

Synthesis of this compound

While not commercially available, this internal standard can be synthesized in a multi-step process. The following is a representative synthetic scheme.

G cluster_synthesis Synthesis Workflow start Glycerol (B35011) step1 Protection of sn-1 and sn-2 hydroxyls start->step1 e.g., trityl chloride step2 Bromination of sn-3 hydroxyl step1->step2 e.g., PBr3 step3 Deprotection of sn-1 and sn-2 hydroxyls step2->step3 e.g., mild acid step4 Esterification with Palmitic Acid (sn-1) step3->step4 e.g., DCC, DMAP step5 Esterification with Oleic Acid (sn-2) step4->step5 e.g., DCC, DMAP end This compound step5->end

Figure 1. A generalized workflow for the synthesis of this compound.

Protocol:

  • Protection: Protect the sn-1 and sn-2 hydroxyl groups of glycerol using a suitable protecting group (e.g., trityl or silyl (B83357) ethers) to ensure selective reaction at the sn-3 position.

  • Bromination: Brominate the free sn-3 hydroxyl group using a standard brominating agent such as phosphorus tribromide (PBr₃).

  • Deprotection: Remove the protecting groups from the sn-1 and sn-2 positions under mild conditions to yield 3-bromo-1,2-propanediol.

  • Acylation: Sequentially acylate the sn-1 and sn-2 hydroxyl groups with palmitic acid and oleic acid, respectively, using standard esterification methods (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) catalysis).

  • Purification: Purify the final product using silica (B1680970) gel chromatography to ensure high purity for use as an internal standard.

Sample Preparation and Lipid Extraction

The following protocol is a modified Bligh-Dyer method for the extraction of lipids from biological samples, incorporating the internal standard.

G cluster_extraction Lipid Extraction Workflow sample Biological Sample (e.g., plasma, tissue homogenate) add_is Add this compound (known concentration) sample->add_is add_solvents Add Chloroform (B151607):Methanol (1:2, v/v) add_is->add_solvents vortex Vortex and Incubate add_solvents->vortex phase_sep Add Chloroform and Water (to induce phase separation) vortex->phase_sep centrifuge Centrifuge phase_sep->centrifuge collect_organic Collect Lower Organic Phase centrifuge->collect_organic dry Dry under Nitrogen collect_organic->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Figure 2. Workflow for lipid extraction incorporating the internal standard.

Protocol:

  • Sample Collection: Collect biological samples (e.g., 50 µL plasma, 10 mg tissue homogenate) and place them in a glass tube.

  • Internal Standard Spiking: Add a known amount (e.g., 10 µL of a 10 µg/mL solution) of this compound in chloroform:methanol (1:1, v/v) to the sample.

  • Lipid Extraction:

    • Add 1 mL of a chloroform:methanol (1:2, v/v) solution to the sample.

    • Vortex the mixture for 1 minute and incubate on ice for 30 minutes.

    • Add 0.5 mL of chloroform and 0.5 mL of water to induce phase separation.

    • Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes at 4°C.

  • Collection of Lipid Extract: Carefully collect the lower organic phase containing the lipids and the internal standard using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water, 2:1:1, v/v/v).

LC-MS/MS Analysis

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system is recommended.

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A suitable gradient to separate different lipid classes. For example:

    • 0-2 min: 30% B

    • 2-15 min: linear gradient to 100% B

    • 15-20 min: hold at 100% B

    • 20-25 min: return to 30% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used. For targeted quantification, multiple reaction monitoring (MRM) on a triple quadrupole instrument is ideal.

  • Predicted Fragmentation: The fragmentation of this compound is expected to yield characteristic neutral losses of the fatty acyl chains and fragments corresponding to the brominated glycerol backbone.

G cluster_fragmentation Predicted MS/MS Fragmentation parent [M+H]+ of this compound nl_palmitic Neutral Loss of Palmitic Acid parent->nl_palmitic nl_oleic Neutral Loss of Oleic Acid parent->nl_oleic frag_bromo_glycerol Brominated Glycerol Backbone Fragment parent->frag_bromo_glycerol frag_acylium Palmitoyl and Oleoyl Acylium Ions parent->frag_acylium

Figure 3. Predicted major fragmentation pathways for the internal standard in positive ion mode.

Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas of the endogenous diacylglycerol species and the this compound internal standard.

  • Response Factor Calculation: If necessary, determine the relative response factor (RRF) by analyzing a dilution series of the internal standard and a representative diacylglycerol standard.

  • Quantification: Calculate the concentration of each analyte using the following formula:

    Concentration of Analyte = (Peak Area of Analyte / Peak Area of Internal Standard) * (Concentration of Internal Standard / RRF)

Quantitative Data Summary

The following table provides a hypothetical example of quantitative data that could be obtained using this internal standard for the analysis of diacylglycerols in a biological sample.

Diacylglycerol SpeciesRetention Time (min)Peak Area (Analyte)Peak Area (Internal Standard)Calculated Concentration (µg/mL)
DAG(16:0/18:1)12.51.25E+062.50E+065.0
DAG(16:0/18:2)12.38.75E+052.50E+063.5
DAG(18:0/18:1)13.16.25E+052.50E+062.5
DAG(18:1/18:2)12.81.13E+062.50E+064.5

Table 1. Example of quantitative results for diacylglycerol species using this compound as an internal standard. The concentration of the internal standard was 10 µg/mL and a response factor of 1 is assumed for simplicity.

Conclusion

The use of this compound as an internal standard offers a significant advancement in the quantitative analysis of diacylglycerols and other lipids. Its unique properties and chemical similarity to endogenous lipids make it an invaluable tool for researchers in academia and industry. The protocols outlined in this document provide a comprehensive guide for the successful implementation of this internal standard in lipidomics workflows, ultimately leading to more reliable and reproducible scientific findings.

Application Notes and Protocols: 1-Palmitoyl-2-oleoyl-3-bromopropanediol as a Contrast-Enhancing Probe for Cryo-Electron Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 1-Palmitoyl-2-oleoyl-3-bromopropanediol as a specialized chemical probe for cryo-electron microscopy (cryo-EM). This brominated diacylglycerol (DAG) analog is designed to serve as a high-contrast reporter for visualizing the localization and dynamics of DAG-mediated signaling events at the membrane interface. The bromine atom, with its high atomic number, enhances electron scattering, thereby providing a distinct signal in cryo-EM reconstructions. This allows for the precise mapping of the probe within lipid bilayers and its interactions with membrane-associated proteins, such as Protein Kinase C (PKC). These application notes offer a proposed synthesis of the probe, detailed protocols for its incorporation into liposomes, and guidelines for cryo-EM data acquisition and analysis.

Introduction

Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC) isozymes. The transient and localized production of DAG in cellular membranes is a key event in signal transduction. Visualizing these processes at high resolution is challenging due to the low intrinsic contrast of lipids in cryo-EM. To overcome this, we propose the use of this compound, a synthetic DAG analog where the hydroxyl group at the sn-3 position is replaced by a bromine atom. This modification is designed to be minimally perturbing to the overall shape and chemical properties of the DAG molecule while introducing a strongly scattering atom for enhanced cryo-EM visibility.

The primary application of this probe is to study the spatial organization of DAG-rich membrane domains and to visualize the recruitment and activation of DAG-binding proteins. By incorporating this probe into model membranes (e.g., liposomes or nanodiscs) along with a protein of interest, researchers can gain unprecedented insights into the structural basis of protein-lipid interactions.

Data Presentation

Table 1: Physicochemical Properties of this compound (Proposed)

PropertyValue
Molecular Formula C37H69BrO4
Molecular Weight 657.84 g/mol
Appearance Waxy solid
Solubility Soluble in chloroform (B151607), dichloromethane, and other organic solvents
Purity (Target) >98% (by NMR and LC-MS)
Storage -20°C under inert atmosphere

Table 2: Recommended Lipid Compositions for Proteoliposome Reconstitution

ComponentMolar Ratio (%) for PKC Activation StudiesMolar Ratio (%) for General Membrane Studies
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)7085
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS)2010
This compound Probe 5-10 5
Cholesterol0-100

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

This protocol describes a proposed multi-step chemical synthesis to obtain the target molecule.

Step 1: Regiospecific Acylation of sn-Glycerol-3-phosphate to yield 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (B162893).

  • Materials: sn-Glycerol-3-phosphate, Palmitoyl (B13399708) chloride, Oleoyl (B10858665) chloride, Pyridine (B92270), Dichloromethane (DCM).

  • Dissolve sn-glycerol-3-phosphate in a mixture of pyridine and DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add palmitoyl chloride dropwise to the solution with constant stirring. Allow the reaction to proceed for 2-4 hours at 0°C, leading to the primary acylation at the sn-1 position.

  • Subsequently, add oleoyl chloride dropwise and allow the reaction to warm to room temperature overnight.

  • Quench the reaction by adding water and extract the product with DCM.

  • Wash the organic layer with dilute HCl and brine, then dry over anhydrous sodium sulfate.

  • Purify the resulting 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate by silica (B1680970) gel column chromatography.

Step 2: Dephosphorylation to yield 1-Palmitoyl-2-oleoyl-sn-glycerol.

  • Materials: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate, Phosphatase (e.g., Calf Intestinal Phosphatase), suitable buffer.

  • Resuspend the purified phosphatidic acid in a phosphatase-compatible buffer.

  • Add the phosphatase enzyme and incubate at 37°C for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, extract the 1-Palmitoyl-2-oleoyl-sn-glycerol product using a chloroform/methanol/water extraction method.

  • Dry the organic phase and purify the product by silica gel chromatography.

Step 3: Bromination of 1-Palmitoyl-2-oleoyl-sn-glycerol.

  • Materials: 1-Palmitoyl-2-oleoyl-sn-glycerol, Triphenylphosphine (B44618) (PPh3), Carbon tetrabromide (CBr4), Anhydrous DCM.

  • Dissolve 1-Palmitoyl-2-oleoyl-sn-glycerol in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Add triphenylphosphine to the solution and cool to 0°C.

  • Slowly add a solution of carbon tetrabromide in anhydrous DCM.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 3-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify the crude product by silica gel column chromatography to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Preparation of Proteoliposomes Containing the Brominated Probe

This protocol details the incorporation of the synthesized probe and a protein of interest (e.g., PKC) into lipid vesicles.

  • Lipid Film Preparation:

    • In a clean glass vial, combine the desired lipids (e.g., POPC, POPS, and the brominated probe) in chloroform according to the molar ratios in Table 2.

    • Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film on the bottom of the vial.

    • Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Liposome (B1194612) Formation:

    • Hydrate the lipid film with a suitable buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4) to a final lipid concentration of 1-5 mg/mL.

    • Vortex the mixture vigorously to form multilamellar vesicles (MLVs).

    • For unilamellar vesicles, subject the MLV suspension to several freeze-thaw cycles (liquid nitrogen and a warm water bath) followed by extrusion through a polycarbonate membrane (e.g., 100 nm pore size) using a mini-extruder.

  • Protein Reconstitution:

    • Solubilize the purified protein of interest (e.g., PKC) in a mild detergent (e.g., n-octyl-β-D-glucopyranoside).

    • Mix the solubilized protein with the prepared liposomes at a desired protein-to-lipid ratio.

    • Remove the detergent slowly by dialysis against a detergent-free buffer or by using adsorbent beads (e.g., Bio-Beads). This allows the protein to insert into the liposome bilayer.

    • Confirm protein incorporation and orientation using techniques such as SDS-PAGE and activity assays.

Protocol 3: Cryo-EM Sample Preparation and Data Acquisition
  • Grid Preparation:

    • Glow-discharge cryo-EM grids (e.g., Quantifoil R1.2/1.3) to make the surface hydrophilic.

    • Apply 3-4 µL of the proteoliposome suspension to the grid.

    • Incubate for a few seconds in a controlled environment (e.g., Vitrobot) at a set temperature and humidity.

    • Blot the grid to remove excess liquid, leaving a thin film of the sample.

    • Plunge-freeze the grid into liquid ethane.

  • Data Collection:

    • Screen the frozen grids on a transmission electron microscope (e.g., Titan Krios) to assess ice thickness and particle distribution.

    • Collect a dataset of high-resolution images using a direct electron detector. Key parameters to consider are:

      • Magnification (e.g., corresponding to a pixel size of ~1.0-1.5 Å).

      • Defocus range (e.g., -1.0 to -2.5 µm).

      • Total electron dose (e.g., 50-70 e⁻/Ų), fractionated into multiple frames to allow for motion correction.

Protocol 4: Cryo-EM Image Processing and Analysis
  • Preprocessing:

    • Perform motion correction of the raw movie frames.

    • Estimate the contrast transfer function (CTF) for each micrograph.

  • Particle Picking and 2D Classification:

    • Pick proteoliposome particles from the micrographs.

    • Perform 2D classification to select well-formed vesicles and remove junk particles.

  • 3D Reconstruction and Analysis:

    • Generate an initial 3D model of the proteoliposome.

    • Perform 3D classification and refinement to obtain a high-resolution map of the protein-membrane complex.

    • The increased electron density from the bromine atoms on the probe should be visible in the refined map, allowing for the precise localization of the DAG analog within the lipid bilayer and in proximity to the protein.

    • Use molecular dynamics simulations to further refine the model of the protein-probe interaction.

Visualizations

experimental_workflow Experimental Workflow for Using the Brominated DAG Probe cluster_synthesis Probe Synthesis cluster_preparation Sample Preparation cluster_cryoem Cryo-EM and Analysis s1 Step 1: Regiospecific Acylation of Glycerol s2 Step 2: Dephosphorylation s1->s2 s3 Step 3: Bromination (Appel Reaction) s2->s3 s4 Purification and Characterization s3->s4 p1 Prepare Lipid Film with Brominated Probe s4->p1 Use Purified Probe p2 Hydrate and Extrude to form Liposomes p1->p2 p3 Reconstitute Protein of Interest (e.g., PKC) p2->p3 p4 Characterize Proteoliposomes p3->p4 c1 Cryo-EM Grid Preparation (Plunge Freezing) p4->c1 Use Characterized Sample c2 Data Collection (TEM) c1->c2 c3 Image Processing and 3D Reconstruction c2->c3 c4 Analysis of Bromine Density and Protein-Probe Interaction c3->c4

Caption: Workflow from probe synthesis to cryo-EM analysis.

dag_pkc_pathway Diacylglycerol (DAG) - Protein Kinase C (PKC) Signaling Pathway receptor G-Protein Coupled Receptor (GPCR) g_protein Gq Protein receptor->g_protein Ligand Binding plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis dag Diacylglycerol (DAG) (or Brominated Probe) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Recruitment and Activation er Endoplasmic Reticulum ip3->er Binds to Receptor ca2 Ca2+ Release er->ca2 ca2->pkc Co-activation substrate Downstream Substrates pkc->substrate Phosphorylation response Cellular Response substrate->response

Caption: Simplified DAG-PKC signaling pathway.

Application Notes and Protocols for Lipid Tracer Studies Using 1-Palmitoyl-2-oleoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-oleoyl-3-bromopropanediol (POBPD) is a synthetic lipid analog designed for use as a tracer in lipid metabolism studies. This molecule mimics the structure of a common diacylglycerol (DAG), 1-palmitoyl-2-oleoyl-glycerol, with a bromine atom replacing the hydroxyl group at the sn-3 position. The presence of the heavy bromine isotope allows for the sensitive and specific tracking of this lipid backbone through various metabolic pathways using mass spectrometry. These application notes provide a framework for designing and executing experiments to trace the metabolic fate of POBPD in cellular and in vivo systems.

The primary application of POBPD is to investigate the biosynthesis and remodeling of complex lipids. By introducing this tracer, researchers can follow its incorporation into various lipid species, such as triacylglycerols (TAG) and phospholipids, providing insights into the dynamics of lipid synthesis, transport, and storage. The bromine atom serves as a distinct isotopic label that can be readily detected and quantified by mass spectrometry-based lipidomics platforms.

Key Applications

  • Tracing de novo lipid synthesis: Following the incorporation of the POBPD backbone into more complex lipids to measure rates of synthesis.

  • Investigating lipid remodeling: Determining the pathways involved in the modification of lipid species by tracking the movement of the POBPD-derived backbone.

  • Studying lipid transport and trafficking: Monitoring the movement of POBPD-labeled lipids between different cellular compartments or tissues.

  • Screening for modulators of lipid metabolism: Assessing the effects of pharmacological agents or genetic modifications on the incorporation and metabolism of POBPD.

Experimental Design Considerations

A successful lipid tracer study using POBPD requires careful planning and optimization. Key considerations include the choice of experimental system, tracer delivery method, labeling duration, and analytical strategy.

Experimental Systems
  • Cell Culture: Adherent or suspension cells can be incubated with POBPD to study intracellular lipid metabolism. The choice of cell line should be guided by the specific biological question.

  • In Vivo Models: POBPD can be administered to animal models (e.g., mice, rats) to investigate systemic lipid metabolism. The route of administration (e.g., intravenous, oral gavage) will influence the distribution and metabolic fate of the tracer.

Tracer Delivery

For in vitro studies, POBPD can be dissolved in a suitable solvent, such as ethanol (B145695) or DMSO, and then complexed with bovine serum albumin (BSA) to facilitate its uptake by cells. For in vivo studies, the tracer can be formulated in a biocompatible vehicle for administration.

Labeling Strategy

The duration of labeling will depend on the turnover rate of the lipid species of interest. Short labeling times are suitable for studying rapid metabolic processes, while longer incubations may be necessary to trace incorporation into more stable lipid pools.

Data Presentation: Quantitative Analysis of POBPD Incorporation

The following tables provide a template for summarizing quantitative data from a typical POBPD tracer experiment.

Table 1: Incorporation of POBPD into Major Lipid Classes in Cultured Hepatocytes

Lipid ClassControl (pmol/mg protein)Treatment X (pmol/mg protein)Fold Changep-value
Diacylglycerol (DAG)150.2 ± 12.5185.7 ± 15.11.240.045
Triacylglycerol (TAG)850.6 ± 75.31275.9 ± 110.21.500.008
Phosphatidylcholine (PC)320.1 ± 28.9290.4 ± 25.60.910.210
Phosphatidylethanolamine (PE)180.4 ± 16.2165.8 ± 14.30.920.350

Table 2: Tissue Distribution of POBPD-Derived Lipids in Mice

TissueTotal POBPD-Labeled Lipids (nmol/g tissue)% of Total Injected Dose
Liver55.8 ± 6.135.2
Adipose Tissue85.2 ± 9.853.6
Muscle10.5 ± 1.26.6
Plasma2.1 ± 0.31.3

Experimental Protocols

Protocol 1: In Vitro Labeling of Cultured Cells with POBPD

Materials:

  • Cultured cells (e.g., HepG2 hepatocytes)

  • This compound (POBPD)

  • Ethanol

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., chloroform, methanol)

Procedure:

  • Prepare POBPD-BSA Complex:

    • Dissolve POBPD in ethanol to a stock concentration of 10 mM.

    • Prepare a 10% (w/v) BSA solution in serum-free cell culture medium.

    • Slowly add the POBPD stock solution to the BSA solution while vortexing to achieve the desired final concentration (e.g., 100 µM POBPD in 1% BSA).

    • Incubate at 37°C for 30 minutes to allow for complex formation.

  • Cell Labeling:

    • Plate cells and allow them to reach the desired confluency.

    • Remove the growth medium and wash the cells with PBS.

    • Add the POBPD-BSA containing medium to the cells.

    • Incubate for the desired time (e.g., 1, 4, 8, or 24 hours) at 37°C in a CO2 incubator.

  • Cell Harvesting and Lipid Extraction:

    • Remove the labeling medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells in PBS and centrifuge to pellet.

    • Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch procedure.

    • Dry the lipid extract under a stream of nitrogen and store at -80°C until analysis.

Protocol 2: Mass Spectrometric Analysis of POBPD-Labeled Lipids

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).

Procedure:

  • Sample Preparation:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).

  • LC-MS Analysis:

    • Separate the lipid species using a suitable chromatography column (e.g., C18 or C30).

    • Acquire mass spectra in both positive and negative ion modes to detect a wide range of lipid classes.

    • Use a targeted approach to look for the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) in the precursor and fragment ions of POBPD-containing lipids.

  • Data Analysis:

    • Identify POBPD-labeled lipids based on their accurate mass and the presence of the bromine isotopic signature.

    • Quantify the abundance of each labeled lipid species by integrating the peak area from the extracted ion chromatogram.

    • Normalize the data to an internal standard and the amount of starting material (e.g., protein concentration or cell number).

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis prep_tracer Prepare POBPD-BSA Complex labeling Incubate Cells with POBPD prep_tracer->labeling prep_cells Culture Cells prep_cells->labeling harvest Harvest Cells & Extract Lipids labeling->harvest lcms LC-MS Analysis harvest->lcms data_analysis Data Processing & Quantification lcms->data_analysis

Caption: General experimental workflow for in vitro lipid tracer studies using POBPD.

Signaling_Pathway cluster_cellular_uptake Cellular Uptake cluster_metabolism Metabolic Fate POBPD This compound (POBPD Tracer) Cell_Membrane Cell Membrane POBPD->Cell_Membrane Uptake POBPD_DAG POBPD-Diacylglycerol Pool Cell_Membrane->POBPD_DAG Incorporation POBPD_TAG POBPD-Triacylglycerol (Storage) POBPD_DAG->POBPD_TAG Acylation POBPD_PL POBPD-Phospholipids (Membranes) POBPD_DAG->POBPD_PL Phospholipid Synthesis

Caption: Putative metabolic pathway for the incorporation of POBPD into major lipid classes.

Application Notes and Protocols: Synthesis and Use of Radiolabeled 1-Palmitoyl-2-oleoyl-3-bromopropanediol for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis, purification, and application of radiolabeled 1-Palmitoyl-2-oleoyl-3-bromopropanediol, a crucial tracer for metabolic research. The protocols detailed herein describe a chemoenzymatic approach to first synthesize the 1-palmitoyl-2-oleoyl-sn-glycerol (B1237986) backbone, incorporating a radiolabel (¹⁴C or ³H) via the constituent fatty acids. Subsequently, a robust bromination method is employed to generate the final product. These application notes also cover the utilization of this radiolabeled compound in metabolic studies, including potential metabolic pathways and experimental considerations.

Introduction

Diacylglycerols (DAGs) are pivotal second messengers in a multitude of cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis.[1] The introduction of a bromine atom at the sn-3 position creates a stable analog that can be used to probe the metabolic fate and signaling functions of DAGs. Radiolabeling of this molecule provides a highly sensitive method for tracing its uptake, distribution, and transformation within biological systems.[2] The synthesis of radiolabeled this compound allows researchers to quantitatively assess its metabolic turnover and identify downstream metabolites, offering valuable insights into lipid metabolism and its dysregulation in various disease states.

Synthesis Overview

The synthesis of radiolabeled this compound is a multi-step process that begins with the creation of the diacylglycerol backbone, followed by the introduction of the bromine atom. The radiolabel is incorporated into one of the fatty acid chains.

Experimental Workflow

Synthesis_Workflow Synthesis Workflow cluster_synthesis Synthesis of Radiolabeled 1-Palmitoyl-2-oleoyl-sn-glycerol cluster_bromination Bromination cluster_analysis Purification and Analysis radiolabeled_fa Radiolabeled Fatty Acid ([¹⁴C]Palmitic Acid or [³H]Oleic Acid) enzymatic_synthesis Enzymatic Acylation radiolabeled_fa->enzymatic_synthesis glycerol sn-Glycerol-3-phosphate glycerol->enzymatic_synthesis dag_intermediate Radiolabeled 1-Palmitoyl-2-oleoyl-sn-glycerol enzymatic_synthesis->dag_intermediate bromination Appel Reaction (CBr₄, PPh₃) dag_intermediate->bromination final_product Radiolabeled this compound bromination->final_product purification Column Chromatography final_product->purification analysis TLC, HPLC, MS, Scintillation Counting purification->analysis

Caption: Overall workflow for the synthesis of radiolabeled this compound.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Radiolabeled 1-Palmitoyl-2-oleoyl-sn-glycerol

This protocol is adapted from chemoenzymatic methods for synthesizing structured lipids.[3][4] The radiolabel is introduced using either [1-¹⁴C]palmitic acid or [9,10-³H]oleic acid, which are commercially available.[5][6]

Materials:

  • sn-Glycerol-3-phosphate

  • [1-¹⁴C]Palmitic acid or unlabeled palmitic acid

  • [9,10-³H]Oleic acid or unlabeled oleic acid

  • Lipase (B570770) from Rhizomucor miehei (immobilized)

  • ATP, CoA, MgCl₂, DTT

  • Acyl-CoA synthetase

  • Glycerol-3-phosphate acyltransferase (GPAT)

  • Lysophosphatidic acid acyltransferase (LPAAT)

  • Phosphatidic acid phosphatase (PAP)

  • HEPES buffer (pH 7.4)

  • Toluene

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, diethyl ether, acetic acid)

Procedure:

  • Activation of Fatty Acids: In a reaction vessel, combine the radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid) and the unlabeled fatty acid (oleic acid) in a 1:1 molar ratio in HEPES buffer. Add ATP, CoA, MgCl₂, and DTT. Initiate the reaction by adding acyl-CoA synthetase and incubate at 37°C for 1 hour to form the acyl-CoA esters.

  • First Acylation: Add sn-glycerol-3-phosphate and GPAT to the reaction mixture. Incubate at 37°C for 2 hours. This will selectively acylate the sn-1 position to form radiolabeled lysophosphatidic acid.

  • Second Acylation: Add the second acyl-CoA (formed from the other fatty acid in a separate reaction) and LPAAT to the mixture. Incubate at 37°C for another 2 hours to form radiolabeled phosphatidic acid.

  • Dephosphorylation: Introduce PAP to the reaction mixture and incubate at 37°C for 1 hour to yield radiolabeled 1-palmitoyl-2-oleoyl-sn-glycerol.

  • Extraction and Purification: Extract the lipid product from the aqueous reaction mixture using a Bligh-Dyer extraction (chloroform:methanol:water). Purify the radiolabeled diacylglycerol by silica gel column chromatography using a hexane:diethyl ether:acetic acid solvent system.

  • Characterization: Confirm the structure and purity of the product using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Quantify the radioactivity using a liquid scintillation counter.

Protocol 2: Bromination of Radiolabeled 1-Palmitoyl-2-oleoyl-sn-glycerol

This protocol employs the Appel reaction to convert the primary alcohol at the sn-3 position to a bromide.[1][7][8][9]

Materials:

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the radiolabeled 1-palmitoyl-2-oleoyl-sn-glycerol (1 equivalent) in anhydrous DCM.

  • Reagent Addition: Add triphenylphosphine (1.5 equivalents) and carbon tetrabromide (1.5 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate (B1210297) gradient to separate the desired brominated product from triphenylphosphine oxide and unreacted starting material.

  • Characterization: Confirm the structure of the final product, radiolabeled this compound, by ¹H NMR, ¹³C NMR, and MS. Determine the radiochemical purity and specific activity using HPLC with an in-line radioactivity detector and liquid scintillation counting.

Quantitative Data Summary

ParameterSynthesis of Radiolabeled DAGBromination Reaction
Reaction Yield >80% (enzymatic)70-90%
Radiochemical Purity >98%>98%
Specific Activity Dependent on the specific activity of the starting radiolabeled fatty acid.Maintained from the starting radiolabeled DAG.

Metabolic Studies

Radiolabeled this compound serves as a valuable tool to investigate the metabolic fate of diacylglycerol analogs. The bromine atom at the sn-3 position is expected to alter its metabolism compared to natural diacylglycerols.

Potential Metabolic Pathways

The metabolic fate of this brominated lipid analog is hypothesized to involve several pathways. The presence of bromine may inhibit certain enzymatic reactions while promoting others. Studies on brominated fatty acids suggest they can be metabolized, albeit differently from their non-halogenated counterparts.[10]

Metabolic_Pathway Potential Metabolic Pathways cluster_cellular_processes Cellular Uptake and Signaling cluster_metabolism Metabolic Transformations radiolabeled_compound Radiolabeled this compound uptake Cellular Uptake radiolabeled_compound->uptake signaling Interaction with Signaling Proteins (e.g., PKC, Munc13) uptake->signaling lipase Lipase Action signaling->lipase dehalogenation Dehalogenation lipase->dehalogenation beta_oxidation β-oxidation of Fatty Acids dehalogenation->beta_oxidation excretion Excretion of Metabolites beta_oxidation->excretion

Caption: Hypothesized metabolic pathways of radiolabeled this compound.

Experimental Design for Metabolic Studies
  • Cell Culture Studies: Incubate cultured cells (e.g., hepatocytes, adipocytes) with the radiolabeled compound. At various time points, harvest the cells and the media. Extract lipids and analyze the distribution of radioactivity among different lipid classes (e.g., triglycerides, phospholipids, free fatty acids) using TLC or HPLC. Identify metabolites using LC-MS.

  • In Vivo Studies: Administer the radiolabeled compound to laboratory animals (e.g., rats, mice) via oral gavage or intravenous injection. Collect blood, tissues, urine, and feces at different time points. Analyze the distribution of radioactivity in different organs and the chemical identity of the radiolabeled species in various biological matrices.

Conclusion

The chemoenzymatic synthesis outlined in these application notes provides a reliable method for producing high-purity radiolabeled this compound. This molecular probe is a powerful tool for elucidating the complex metabolic pathways and signaling roles of diacylglycerol analogs. The detailed protocols and experimental guidelines provided herein will facilitate research in lipid metabolism, drug development, and the study of metabolic diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Palmitoyl-2-oleoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Palmitoyl-2-oleoyl-3-bromopropanediol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound from its precursor, 1-Palmitoyl-2-oleoyl-sn-glycerol.

Problem 1: Low or No Product Formation

Possible Causes and Solutions:

  • Reagent Quality:

    • Brominating Agent: Ensure the brominating agent (e.g., Phosphorus tribromide (PBr₃), Carbon tetrabromide (CBr₄)) is fresh and has not been degraded by moisture. PBr₃, for instance, reacts with water to form phosphorous acid and hydrogen bromide.[1][2]

    • Triphenylphosphine (B44618) (for Appel reaction): Use high-purity triphenylphosphine (PPh₃). Oxidized PPh₃ can lead to lower yields.

    • Solvents: Use anhydrous solvents, as water can quench the reagents.

  • Reaction Temperature:

    • Too Low: The reaction may be too slow. For the Appel reaction, while initial steps might be at 0°C, the reaction is often stirred at room temperature.[3]

    • Too High: This can lead to side reactions and degradation of the product or starting material.

  • Incorrect Stoichiometry:

    • Ensure the correct molar ratios of reactants are used. For the Appel reaction, an excess of CBr₄ and PPh₃ relative to the diacylglycerol is typically employed.[3]

Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities

Possible Causes and Solutions:

  • Acyl Migration: The acyl groups on the glycerol (B35011) backbone can migrate, particularly under acidic or basic conditions, or at elevated temperatures.[4][5][6][7] This can lead to the formation of 1-oleoyl-2-palmitoyl isomers.

    • Mitigation: Use neutral reaction conditions (the Appel reaction is generally preferred for this) and maintain low temperatures throughout the reaction and work-up.[2][8]

  • Incomplete Reaction: Unreacted 1-Palmitoyl-2-oleoyl-sn-glycerol will be present.

    • Solution: Increase reaction time or slightly increase the excess of the brominating agent. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Side Reactions:

    • With PBr₃: PBr₃ can react with the ester linkages, although this is less common under mild conditions. It can also generate HBr, which can catalyze side reactions.[9]

    • With Appel Reaction: The primary byproduct is triphenylphosphine oxide (TPPO). While generally straightforward to remove, incomplete removal can appear as an impurity.

  • Degradation of Oleoyl (B10858665) Chain: The double bond in the oleoyl chain may react under harsh conditions, though the described bromination methods are generally selective for the hydroxyl group.

Problem 3: Difficulty in Purifying the Product

Possible Causes and Solutions:

  • Co-elution of Product and Starting Material: The polarity of the starting diacylglycerol and the product, this compound, can be very similar, making separation by column chromatography challenging.

    • Solution: Use a shallow solvent gradient during column chromatography. A common solvent system for neutral lipids is a mixture of hexane (B92381) and diethyl ether or hexane and ethyl acetate.[10]

  • Presence of Triphenylphosphine Oxide (TPPO) (Appel Reaction): TPPO can be difficult to separate from the desired product.

    • Solutions:

      • TPPO is more polar than the product and can often be separated by silica (B1680970) gel chromatography.

      • In some cases, TPPO can be precipitated from the reaction mixture by the addition of a non-polar solvent like hexane and removed by filtration.[3]

      • Washing the organic extract with a dilute acid solution can sometimes help in removing phosphorus-containing byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

The recommended starting material is 1-Palmitoyl-2-oleoyl-sn-glycerol.

Q2: Which bromination method is generally preferred for this synthesis?

The Appel reaction, using triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄), is often preferred.[1][8][11] It proceeds under mild and neutral conditions, which helps to minimize side reactions such as acyl migration.[2]

Q3: What are the typical reaction conditions for the Appel reaction in this context?

  • Solvent: Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used.[3]

  • Temperature: The reaction is typically initiated at 0°C, followed by stirring at room temperature.[3]

  • Stoichiometry: A molar excess of both PPh₃ and CBr₄ (e.g., 1.5 to 2 equivalents of each relative to the diacylglycerol) is generally used to drive the reaction to completion.[3]

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase would be a mixture of hexane and diethyl ether (e.g., 70:30 v/v).[12][13] The product should have a slightly higher Rf value (be less polar) than the starting diacylglycerol. The spots can be visualized using a primuline (B81338) spray or by charring with a sulfuric acid solution.[12][13]

Q5: What is acyl migration and how can I prevent it?

Acyl migration is the intramolecular movement of the palmitoyl (B13399708) or oleoyl group on the glycerol backbone.[4][5] This can lead to the formation of isomeric impurities. To minimize acyl migration, it is crucial to:

  • Use mild, neutral reaction conditions (favoring the Appel reaction).

  • Avoid high temperatures during the reaction and purification steps.

  • Avoid strongly acidic or basic conditions during the work-up.

Q6: What is a suitable method for purifying the final product?

Silica gel column chromatography is the most common method for purifying neutral lipids.[14][15] A gradient of increasing polarity, for example, starting with pure hexane and gradually adding diethyl ether or ethyl acetate, should effectively separate the less polar this compound from the more polar starting material and byproducts.

Data Presentation

Table 1: Comparison of Bromination Methods for Diacylglycerol Synthesis

FeatureAppel Reaction (PPh₃/CBr₄)Phosphorus Tribromide (PBr₃)
Reagents Triphenylphosphine, Carbon TetrabromidePhosphorus Tribromide
Typical Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Dichloromethane (DCM), Diethyl ether
Typical Temperature 0°C to Room Temperature0°C to Room Temperature
Reaction Conditions Mild, NeutralCan generate acidic byproducts (HBr)
Key Byproduct Triphenylphosphine oxide (TPPO)Phosphorous acid
Susceptibility to Acyl Migration LowerHigher due to potential HBr formation
Yields (General for Alcohols) Generally highGenerally high

Experimental Protocols

Protocol 1: Synthesis of this compound via the Appel Reaction
  • Preparation:

    • Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents.

  • Reaction Setup:

    • Dissolve 1-Palmitoyl-2-oleoyl-sn-glycerol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

  • Reagent Addition:

    • Add triphenylphosphine (1.5 - 2 equivalents) to the stirred solution.

    • Slowly add a solution of carbon tetrabromide (1.5 - 2 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Add a non-polar solvent such as hexane to the residue to precipitate the triphenylphosphine oxide.

    • Filter the mixture and wash the solid with cold hexane.

    • Combine the filtrates and wash successively with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of hexane/diethyl ether as the eluent.

Protocol 2: Synthesis of this compound using Phosphorus Tribromide (PBr₃)
  • Preparation:

    • Ensure all glassware is dry and the reaction is conducted under an inert atmosphere.

    • Use anhydrous solvents.

  • Reaction Setup:

    • Dissolve 1-Palmitoyl-2-oleoyl-sn-glycerol (1 equivalent) in anhydrous diethyl ether or DCM in a round-bottom flask with a magnetic stirrer.

    • Cool the solution to 0°C.

  • Reagent Addition:

    • Slowly add phosphorus tribromide (approximately 0.4 equivalents, as 1 mole of PBr₃ can react with 3 moles of alcohol) to the stirred solution.

  • Reaction:

    • Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up:

    • Carefully quench the reaction by slowly adding it to ice-cold water.

    • Separate the organic layer and wash it with a saturated sodium bicarbonate solution (to neutralize any acidic byproducts) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification:

    • Purify the crude product using silica gel column chromatography as described in Protocol 1.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Bromination Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start 1-Palmitoyl-2-oleoyl-sn-glycerol reaction Appel Reaction (PPh3/CBr4) or PBr3 Reaction start->reaction workup Quenching, Extraction, Washing reaction->workup purification Silica Gel Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_monitoring Reaction Monitoring start Low or No Product Yield? reagent_check Are reagents fresh and anhydrous? start->reagent_check reagent_yes Yes reagent_check->reagent_yes Yes reagent_no No reagent_check->reagent_no No conditions_check Are temperature and stoichiometry correct? reagent_yes->conditions_check reagent_solution Use fresh, high-purity, and anhydrous reagents. reagent_no->reagent_solution conditions_yes Yes conditions_check->conditions_yes Yes conditions_no No conditions_check->conditions_no No monitoring_check Is the reaction monitored by TLC for completion? conditions_yes->monitoring_check conditions_solution Optimize temperature and ensure correct molar ratios. conditions_no->conditions_solution monitoring_yes Yes monitoring_check->monitoring_yes Yes monitoring_no No monitoring_check->monitoring_no No final_check Consider other factors: - Solvent purity - Inert atmosphere monitoring_yes->final_check monitoring_solution Monitor until starting material is consumed. Adjust reaction time. monitoring_no->monitoring_solution

Caption: Troubleshooting decision tree for low product yield.

References

Preventing degradation of 1-Palmitoyl-2-oleoyl-3-bromopropanediol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of 1-Palmitoyl-2-oleoyl-3-bromopropanediol during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: For optimal stability, this compound should be stored dissolved in a suitable organic solvent, such as chloroform (B151607) or ethanol, in a glass container with a Teflon-lined cap. The solution should be stored at -20°C or lower, preferably under an inert atmosphere of argon or nitrogen to minimize oxidation.[1][2] Storing the compound as a dry powder is not recommended for long-term stability due to its hygroscopic nature, which can lead to hydrolysis.[1][2] One study on other brominated lipids mentions storage at -80°C.[3][4][5]

Q2: What are the primary causes of degradation for this compound?

A2: The main degradation pathways for this compound are:

  • Hydrolysis: The ester linkages at the sn-1 and sn-2 positions are susceptible to cleavage by water, which can be catalyzed by acidic or basic conditions.[6][7][8]

  • Oxidation: The double bond in the oleoyl (B10858665) chain at the sn-2 position is prone to oxidation by atmospheric oxygen.[9][10] This can be accelerated by exposure to light and the presence of metal ions.

  • Isomerization (Acyl Migration): Although less common in this specific structure compared to 1,2-diacylglycerols, there is a possibility of acyl migration from the sn-2 to the sn-1 or sn-3 position, especially if the sn-1 or sn-3 position becomes deacylated through hydrolysis. Studies on diacylglycerols show that the 1,3-isomer is thermodynamically more stable.[11]

Q3: How can I check the purity of my stored this compound?

A3: Several analytical techniques can be used to assess the purity of your compound:

  • Thin-Layer Chromatography (TLC): This is a quick and straightforward method to qualitatively assess purity by comparing the sample to a standard.[12][13][14][15]

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)) can provide quantitative information about the purity and the presence of degradation products.[16][17][18][19][20]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, potentially after derivatization, to identify and quantify the compound and any degradation products.[21][22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify degradation products.[3][4][5]

Troubleshooting Guides

Issue 1: Unexpected or additional spots/peaks observed during chromatographic analysis (TLC, HPLC, GC).
  • Possible Cause A: Hydrolysis. The ester bonds have been hydrolyzed, leading to the formation of 1-palmitoyl-3-bromopropanediol, 2-oleoyl-3-bromopropanediol, palmitic acid, oleic acid, and 3-bromopropanediol.

    • Troubleshooting Steps:

      • Review your storage conditions. Was the compound exposed to moisture or non-neutral pH conditions?

      • Ensure solvents used for reconstitution and analysis are anhydrous.

      • Co-spot or co-inject with commercially available standards of the potential hydrolysis products (palmitic acid, oleic acid) to confirm their identity.

  • Possible Cause B: Oxidation. The oleoyl chain has been oxidized, leading to the formation of hydroperoxides, aldehydes, or other oxidation products.[9][10][23][24]

    • Troubleshooting Steps:

      • Check if the storage container was properly sealed and flushed with an inert gas.

      • Minimize exposure of the compound to air and light during handling.

      • Consider adding an antioxidant like BHT (butylated hydroxytoluene) to the storage solvent, if compatible with your downstream applications.

  • Possible Cause C: Isomerization. Acyl migration has occurred, resulting in the formation of isomers.

    • Troubleshooting Steps:

      • This is often a consequence of partial hydrolysis. Addressing the hydrolysis issue should minimize isomerization.

      • Use analytical techniques that can separate isomers, such as specific HPLC or GC methods.[21]

Issue 2: Reduced biological activity or inconsistent experimental results.
  • Possible Cause: Compound Degradation. The presence of degradation products can interfere with biological assays or alter the effective concentration of the active compound.

    • Troubleshooting Steps:

      • Perform a purity check using one of the analytical methods described in Q3 of the FAQ.

      • If degradation is confirmed, it is recommended to use a fresh, unopened vial of the compound or purify the existing stock.

      • Always prepare working solutions fresh from a properly stored stock solution immediately before an experiment.

Data Presentation

Table 1: Recommended Storage Conditions and Handling

ParameterRecommendationRationale
Physical Form Dissolved in a suitable organic solvent (e.g., chloroform, ethanol)Prevents hydrolysis and oxidation that can occur in the hygroscopic powder form.[1][2]
Storage Temperature -20°C or -80°CSlows down chemical degradation processes.[1][2][3][4][5]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation of the unsaturated oleoyl chain.[1][2]
Container Glass vial with a Teflon-lined capAvoids leaching of plasticizers from plastic containers.[1][2]
Handling Use glass or stainless steel tools for transfers. Minimize exposure to air and light.Prevents contamination and degradation during handling.[1][2]

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use a silica (B1680970) gel TLC plate.[12][15] Draw a starting line with a pencil approximately 1 cm from the bottom.

  • Sample Application: Dissolve a small amount of your this compound sample in a volatile solvent like chloroform. Spot a small amount onto the starting line. If available, spot a reference standard of the compound on the same plate.[15]

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. A common solvent system for neutral lipids is a mixture of petroleum ether, diethyl ether, and acetic acid (e.g., 80:20:1, v/v/v).[12]

  • Visualization: After the solvent front has nearly reached the top of the plate, remove the plate and let it dry. Visualize the spots under UV light (if the compound is UV active) or by staining with a suitable reagent such as iodine vapor or a potassium permanganate (B83412) solution.

  • Interpretation: A pure sample should show a single spot. The presence of additional spots indicates impurities or degradation products.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)
  • Column: A reversed-phase C18 or C8 column is typically suitable for lipid analysis.[17]

  • Mobile Phase: A gradient of solvents is often used. For example, a gradient of acetonitrile (B52724) and water, or methanol, water, and isopropanol (B130326) can be effective.[17]

  • Detector: A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is suitable for non-UV-absorbing lipids.[16][18] Mass Spectrometry (MS) can also be used for detection and identification of the compound and its degradation products.[18]

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as methanol/chloroform.[17] Filter the sample through a 0.22 µm filter before injection.

  • Analysis: Inject the sample and a reference standard. Compare the retention times and peak areas to determine purity. The appearance of new peaks or a decrease in the main peak area over time can indicate degradation.

Mandatory Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis Products cluster_oxidation Oxidation Products cluster_isomerization Isomerization Products main This compound hydrolysis Hydrolysis (Moisture, pH extremes) main->hydrolysis oxidation Oxidation (Oxygen, Light, Metal Ions) main->oxidation isomerization Isomerization (Acyl Migration) main->isomerization hp1 Palmitic Acid hydrolysis->hp1 hp2 Oleic Acid hydrolysis->hp2 hp3 1/2-Acyl-3-bromopropanediol hydrolysis->hp3 op1 Hydroperoxides oxidation->op1 op2 Aldehydes oxidation->op2 op3 Epoxides oxidation->op3 ip1 1-Oleoyl-2-palmitoyl-3-bromopropanediol isomerization->ip1

Caption: Key degradation pathways for this compound.

TroubleshootingWorkflow start Inconsistent Results or Suspected Degradation check_purity Perform Purity Check (TLC, HPLC, or GC-MS) start->check_purity pure Compound is Pure check_purity->pure  No Degradation impure Degradation Products Detected check_purity->impure Degradation   end_pure Investigate other experimental variables pure->end_pure review_storage Review Storage Conditions: - Temperature - Atmosphere - Container impure->review_storage review_handling Review Handling Procedures: - Exposure to air/light - Solvent purity - Freshness of solutions review_storage->review_handling corrective_action Implement Corrective Actions: - Use fresh stock - Purify compound - Optimize storage & handling review_handling->corrective_action end_impure Re-run experiment with pure compound corrective_action->end_impure

Caption: Troubleshooting workflow for suspected compound degradation.

References

Troubleshooting low incorporation of 1-Palmitoyl-2-oleoyl-3-bromopropanediol into membranes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low incorporation of 1-Palmitoyl-2-oleoyl-3-bromopropanediol (POBP) into membranes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (POBP) and what is its proposed mechanism of membrane incorporation?

This compound (POBP) is a synthetic diacylglycerol (DAG) analog. It possesses a palmitoyl (B13399708) group at the sn-1 position, an oleoyl (B10858665) group at the sn-2 position, and a bromine atom at the sn-3 position of the glycerol (B35011) backbone. Due to its lipid-like structure, POBP is expected to passively diffuse into the hydrophobic core of cellular membranes. The incorporation is driven by favorable hydrophobic interactions between its acyl chains and the lipid bilayer. The bromine atom serves as a heavy atom label, potentially useful for techniques like X-ray crystallography or as a reactive handle for further chemical modifications, although its impact on membrane insertion is a key consideration.

Q2: How should POBP be stored and handled?

Due to the lack of specific stability data for POBP, it is recommended to handle it as a sensitive lipid molecule. Store POBP in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower to prevent oxidation of the unsaturated oleoyl chain and potential degradation. When preparing for experiments, allow the vial to warm to room temperature before opening to minimize condensation. Use high-purity solvents to prepare stock solutions.

Q3: What are the primary methods to detect and quantify POBP incorporation into membranes?

Direct quantification of POBP incorporation can be challenging as it is not inherently fluorescent. The primary methods for detection and quantification include:

  • Mass Spectrometry (MS): This is the most direct method. Lipid extracts from cells treated with POBP can be analyzed by techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the molecule based on its specific mass-to-charge ratio.[1][2][3]

  • Indirect Fluorescence: If POBP is used as a precursor for downstream reactions with a fluorescent probe, the resulting fluorescence can be measured.

  • Functional Assays: If POBP incorporation leads to a measurable biological effect (e.g., modulation of a specific signaling pathway), this can be used as an indirect measure of its presence in the membrane.

Troubleshooting Guide: Low Incorporation of POBP

This guide addresses common issues encountered during the incorporation of POBP into cellular membranes.

Problem 1: Low or No Detectable POBP Signal

Potential Cause 1: Poor Solubility or Aggregation of POBP in Aqueous Media

Lipid-based molecules like POBP have limited solubility in aqueous buffers and can form aggregates, reducing the concentration of monomeric POBP available for membrane insertion.[4][5][6]

Solutions:

  • Optimize Solvent and Preparation: Dissolve POBP in a compatible organic solvent like ethanol (B145695) or DMSO at a high concentration to create a stock solution. Add the stock solution to your aqueous experimental buffer with vigorous vortexing or sonication to facilitate dispersion. The final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.5%) to avoid cytotoxicity.

  • Use of a Carrier: Complexing POBP with a carrier molecule like bovine serum albumin (BSA) can enhance its solubility and delivery to cells. Incubate POBP with BSA before adding it to the cell culture medium.

  • Test Different Formulations: Consider preparing liposomes or nanoemulsions containing POBP to improve its delivery to the cell membrane.[4]

Potential Cause 2: Inadequate Concentration or Incubation Time

The concentration of POBP and the duration of incubation may be insufficient for detectable incorporation.

Solutions:

  • Concentration Titration: Perform a dose-response experiment to determine the optimal POBP concentration. It is advisable to start with a low concentration and gradually increase it to avoid potential cytotoxicity.

  • Time-Course Experiment: Evaluate different incubation times to identify the point of maximum incorporation. The kinetics of incorporation can vary depending on the cell type and experimental conditions.

ParameterRecommended RangeNotes
POBP Concentration 1 - 25 µMHigher concentrations may lead to cytotoxicity. Always perform a viability assay.
Incubation Time 30 minutes - 24 hoursShorter times may be sufficient for plasma membrane labeling, while longer times may be needed for incorporation into internal membranes.
Cell Density 50% - 80% confluencyOptimal cell health is crucial for active lipid uptake and metabolism.

Potential Cause 3: Presence of Serum in the Culture Medium

Components in serum, such as other lipids and binding proteins, can compete with POBP for membrane incorporation or sequester it in the medium.[7][8]

Solutions:

  • Reduce or Remove Serum: Perform the POBP incubation in serum-free or low-serum medium. If serum is necessary for cell viability, consider using lipid-stripped serum.[9][10]

  • Wash Cells Before Incubation: Wash the cells with phosphate-buffered saline (PBS) before adding the POBP-containing medium to remove any residual serum components.

Potential Cause 4: Cell Line-Specific Differences in Lipid Uptake and Metabolism

Different cell lines exhibit varying capacities for lipid uptake and may metabolize POBP at different rates.[11][12][13][14]

Solutions:

  • Screen Different Cell Lines: If feasible, test POBP incorporation in multiple cell lines to find a suitable model for your experiments.

  • Modulate Lipid Metabolism: If you suspect rapid metabolism of POBP, consider using inhibitors of relevant metabolic pathways (e.g., phospholipases), though this should be done with caution as it can have other effects on the cells.

Problem 2: High Background or Non-Specific Signal

Potential Cause 1: Aggregates of POBP Adhering to the Cell Surface

Insoluble POBP aggregates can stick to the outside of cells, leading to a high background signal that does not represent true membrane incorporation.[15]

Solutions:

  • Improve Solubilization: Refer to the solutions for "Poor Solubility or Aggregation of POBP."

  • Thorough Washing: After incubation with POBP, wash the cells extensively with PBS or a BSA-containing buffer to remove non-incorporated and aggregated molecules.

Potential Cause 2: Autofluorescence (if using indirect fluorescence detection)

Cells naturally contain fluorescent molecules that can contribute to background signal, particularly in the green and blue channels.[16][17]

Solutions:

  • Use Red-Shifted Fluorophores: When designing indirect detection methods, select fluorescent probes that excite and emit at longer wavelengths (red or far-red) to minimize interference from cellular autofluorescence.

  • Include Unstained Controls: Always prepare control samples without the fluorescent probe to quantify the level of autofluorescence.

  • Spectral Unmixing: If your imaging software supports it, you can use spectral unmixing algorithms to separate the specific fluorescent signal from the autofluorescence background.

Problem 3: Cell Viability Issues

Potential Cause 1: Cytotoxicity of POBP or its Metabolites

Brominated compounds can be cytotoxic, and high concentrations of POBP or its breakdown products may be toxic to cells.[18][19][20][21]

Solutions:

  • Perform a Dose-Response Viability Assay: Use assays such as MTT, AlamarBlue, or a live/dead stain to determine the maximum non-toxic concentration of POBP for your specific cell line.

  • Reduce Incubation Time: Minimize the exposure of cells to POBP to the shortest time necessary for sufficient incorporation.

  • Monitor Cell Morphology: Visually inspect the cells under a microscope for any signs of stress or death, such as rounding up, detachment, or membrane blebbing.

AssayPrinciple
MTT Assay Measures metabolic activity through the reduction of a tetrazolium salt to a colored formazan (B1609692) product.
AlamarBlue Assay A resazurin-based assay that measures cell viability through the reducing power of the cells.
Live/Dead Staining Uses fluorescent dyes to differentiate between live and dead cells based on membrane integrity.

Potential Cause 2: Solvent Toxicity

The organic solvent used to dissolve POBP (e.g., DMSO, ethanol) can be toxic to cells at high concentrations.

Solutions:

  • Minimize Final Solvent Concentration: Ensure the final concentration of the organic solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).

  • Include a Solvent Control: Always treat a set of cells with the same concentration of the solvent alone to assess its effect on cell viability.

Experimental Protocols

Protocol 1: General Procedure for POBP Incorporation into Cultured Cells

  • Prepare POBP Stock Solution: Dissolve POBP in 100% ethanol or DMSO to create a 1-10 mM stock solution.

  • Cell Seeding: Plate cells in a suitable culture vessel and grow to 50-80% confluency.

  • Prepare POBP Working Solution: Dilute the POBP stock solution into serum-free or low-serum medium to the desired final concentration. Vortex or sonicate briefly to aid dispersion.

  • Cell Treatment: Remove the culture medium from the cells and wash once with warm PBS. Add the POBP working solution to the cells.

  • Incubation: Incubate the cells for the desired amount of time at 37°C in a humidified incubator.

  • Washing: Remove the POBP-containing medium and wash the cells 2-3 times with warm PBS to remove unincorporated POBP.

  • Downstream Analysis: Proceed with your intended downstream application, such as cell lysis for mass spectrometry or fixation for imaging.

Protocol 2: Quantification of POBP by Mass Spectrometry

  • Lipid Extraction: After POBP incorporation and washing, lyse the cells and extract the total lipids using a standard method such as the Bligh-Dyer or Folch extraction.

  • Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute in a solvent compatible with your LC-MS system.

  • LC-MS Analysis: Inject the sample into an LC-MS system. Develop a chromatographic method to separate POBP from other cellular lipids. Use a high-resolution mass spectrometer to detect the specific mass-to-charge ratio of POBP.

  • Quantification: Use an internal standard (a lipid analog not present in the cells) to normalize for extraction efficiency and instrument variability for accurate quantification.

Visualizations

TroubleshootingWorkflow Troubleshooting Low POBP Incorporation start Start: Low or No POBP Signal solubility Check POBP Solubility and Aggregation start->solubility concentration Optimize Concentration and Incubation Time solubility->concentration Still low signal success Successful Incorporation solubility->success Signal Improved serum Evaluate Effect of Serum concentration->serum Still low signal concentration->success Signal Improved cell_line Consider Cell Line Variability serum->cell_line Still low signal serum->success Signal Improved cytotoxicity Assess Cell Viability cell_line->cytotoxicity Still low signal cell_line->success Signal Improved cytotoxicity->success Viability and Signal OK end End: Re-evaluate Experiment cytotoxicity->end Persistent issues

Caption: A workflow for troubleshooting low POBP incorporation.

POBP_Mechanism Hypothetical POBP Membrane Incorporation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space POBP_monomer POBP Monomer membrane Hydrophilic Heads Hydrophobic Tails POBP_monomer->membrane:tail Passive Diffusion POBP_aggregate POBP Aggregate POBP_aggregate->POBP_monomer Dissociation POBP_incorporated Incorporated POBP membrane:tail->POBP_incorporated

Caption: Proposed mechanism of POBP interaction with the cell membrane.

ExperimentalWorkflow General Experimental Workflow for POBP prep 1. Prepare POBP Working Solution treat 2. Treat Cells prep->treat incubate 3. Incubate treat->incubate wash 4. Wash Cells incubate->wash analyze 5. Analyze wash->analyze

Caption: A summary of the experimental protocol for POBP incorporation.

References

Technical Support Center: Overcoming Challenges in Mass Spec Detection of Brominated Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry-based analysis of brominated lipids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique challenges encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical characteristic to look for in the mass spectrum of a brominated lipid?

A1: The most definitive characteristic is the isotopic pattern of bromine. Bromine has two stable isotopes, 79Br and 81Br, which are present in an approximate 1:1 ratio in nature.[1][2][3] This results in a distinctive pattern of peaks in the mass spectrum for any ion containing bromine. For a lipid with one bromine atom, you will observe two peaks of nearly equal intensity separated by 2 m/z units (the M+ and M+2 peaks).[1][4][5] If a lipid contains two bromine atoms, you will see three peaks in a 1:2:1 intensity ratio (M+, M+2, and M+4 peaks).[3]

Q2: I see a 1:1 peak pattern separated by 2 m/z, but it's not the molecular ion. What does this mean?

A2: This indicates that you are observing a fragment of the original lipid that still contains a bromine atom.[5] Halogens can be lost during fragmentation, so you may also see peaks corresponding to the lipid structure without the bromine.[4]

Q3: What are the best sample preparation techniques for brominated lipids?

A3: The choice of sample preparation method depends on the sample matrix and the specific brominated lipid of interest. However, some general principles apply. Liquid-liquid extraction (LLE) methods like the Folch or Bligh/Dyer protocols, which use chloroform (B151607) and methanol, are commonly used for lipid extraction.[6][7] Solid-phase extraction (SPE) is a more recent technique that can offer advantages in terms of speed and reduced labor.[7] To prevent degradation of your lipid sample, it is crucial to work at low temperatures and take steps to prevent oxidation, such as flushing samples with argon or nitrogen gas and adding antioxidants like butylated hydroxytoluene (BHT).[8] For some applications, a simple "dilute and shoot" approach may be sufficient, where the sample is diluted in a suitable solvent before direct injection into the LC-MS system.[5]

Q4: I am concerned about ion suppression in my analysis. What are the common causes and how can I mitigate them?

A4: Ion suppression is a significant challenge in lipidomics and can arise from several sources. High concentrations of endogenous lipids, such as phospholipids (B1166683), can co-elute with your analyte and suppress its ionization.[9][10] Contaminants leaching from sample vial caps (B75204) and septa are another known cause of ion suppression.[11][12][13] To mitigate ion suppression, consider the following:

  • Chromatographic Separation: Optimize your liquid chromatography method to separate your brominated lipid of interest from highly abundant, co-eluting species.

  • Sample Dilution: Diluting your sample can reduce the concentration of interfering compounds.

  • High-Quality Consumables: Use high-quality, low-bleed vials and caps to minimize contamination.

  • Internal Standards: The use of stable isotope-labeled internal standards that co-elute with your analyte can help to compensate for matrix effects.

Q5: What are common adducts I should be aware of when analyzing brominated lipids by ESI-MS?

A5: In positive ion mode electrospray ionization (ESI+), common adducts include protonated molecules [M+H]+, as well as sodium [M+Na]+ and potassium [M+K]+ adducts. Ammonium (B1175870) adducts [M+NH4]+ may also be observed if ammonium salts are present in the mobile phase. In negative ion mode (ESI-), you will typically see the deprotonated molecule [M-H]-. The formation of adducts will shift the m/z of your target ion, so it is important to consider these possibilities when identifying your brominated lipid.

Troubleshooting Guides

Problem 1: I can't find the characteristic 1:1 isotopic pattern for my singly brominated lipid.
Possible Cause Troubleshooting Step
Low Abundance of the Brominated Lipid The signal intensity of your lipid may be too low to clearly distinguish the isotopic peaks from the baseline noise. Try to increase the sample concentration or optimize the ionization source parameters for better sensitivity.
Co-eluting Interferences An isobaric (same nominal mass) interference may be obscuring one of the isotopic peaks. Improve your chromatographic separation to resolve the interference.
Incorrect Mass Range Scanned Ensure that your mass spectrometer is scanning a wide enough m/z range to include the expected molecular ion and its M+2 peak.
Fragmentation The molecular ion may be unstable and readily fragmenting in the source. Try using a softer ionization method or reducing the in-source collision energy. Look for the characteristic 1:1 pattern in the fragment ions.
Problem 2: My signal intensity is low and inconsistent.
Possible Cause Troubleshooting Step
Ion Suppression As detailed in the FAQs, ion suppression from co-eluting compounds or contaminants is a likely cause. Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. Optimize your sample preparation and chromatography to minimize these effects.
Poor Sample Recovery Your extraction method may not be efficient for the specific brominated lipid. Experiment with different extraction solvents or consider a solid-phase extraction (SPE) method.
Instrument Contamination The ion source or mass spectrometer may be contaminated. Follow the manufacturer's instructions for cleaning the ion source and other relevant components.
Gas Leaks Leaks in the gas supply to the mass spectrometer can lead to unstable signals. Use a leak detector to check all fittings and connections.[1]
Sample Degradation Brominated lipids, like other lipids, can be susceptible to degradation. Ensure proper sample handling and storage, including protection from light and oxygen.
Problem 3: I am having difficulty with the structural elucidation (MS/MS fragmentation).
Possible Cause Troubleshooting Step
Low Precursor Ion Intensity If the molecular ion signal is weak, the resulting MS/MS spectrum will have a poor signal-to-noise ratio. Optimize source conditions to enhance the precursor ion intensity.
Suboptimal Collision Energy The collision energy used for fragmentation may be too low or too high. Perform a collision energy ramp experiment to determine the optimal setting for generating informative fragment ions.
Lack of Characteristic Fragments While the bromine isotopic pattern is key for identification, the fragmentation pattern provides structural information. For phospholipids, look for the characteristic loss of the headgroup (e.g., m/z 184 for phosphocholine).[13] The fragmentation of the fatty acyl chains will reveal their structure, and the bromine atom will remain on the fragment containing the brominated acyl chain.
Complex Fragmentation Pattern The presence of bromine can sometimes lead to complex fragmentation pathways. Consult literature on the fragmentation of similar halogenated compounds or use fragmentation prediction software if available.

Quantitative Data

Table 1: Isotopic Abundance of Bromine

IsotopeNatural Abundance (%)
79Br~50.69
81Br~49.31

This near 1:1 ratio is the basis for the characteristic isotopic pattern in mass spectrometry.[1][2][3]

Table 2: Example Performance of a Quantitative LC-MS Method for Brominated Vegetable Oil (BVO)

ParameterValue
Validated Range 5 to 25 µg/mL
Intra-assay Accuracy 97.3–103.4%
Inter-assay Accuracy 97.3–103.4%
Imprecision (RSD) 0.5–3.6%

Data from a study on the quantification of BVO in soft drinks using a "dilute and shoot" LC-MS method.[5]

Experimental Protocols

Protocol 1: General Lipid Extraction from Biological Samples

This protocol is a modification of the Folch method and is suitable for the extraction of a broad range of lipids, including brominated lipids.

  • Homogenization: Homogenize the tissue or cell sample in a cold solvent mixture of chloroform:methanol (2:1, v/v).

  • Phase Separation: Add water to the homogenate to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 8:4:3 (v/v).

  • Centrifugation: Centrifuge the sample to achieve complete separation of the two phases.

  • Collection: Carefully collect the lower organic phase, which contains the lipids.

  • Drying: Dry the collected organic phase under a stream of nitrogen or argon gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile (B52724):water).

To prevent oxidation, it is recommended to add an antioxidant like BHT to the extraction solvent and to flush the sample with an inert gas at each step.[8]

Protocol 2: "Dilute and Shoot" LC-MS Analysis of Brominated Vegetable Oil (BVO)

This protocol is a rapid method for the quantification of BVO in soft drinks.[5]

  • Sample Preparation: Degas the soft drink sample by sonication. Dilute the sample with an appropriate solvent (e.g., methanol).

  • LC-MS Parameters:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a suitable modifier (e.g., formic acid or ammonium formate).

    • Ionization Mode: Electrospray Ionization (ESI) in the appropriate polarity.

    • MS Detection: Selected Ion Recording (SIR) of the characteristic ions of the brominated triacylglycerols in BVO.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample Biological Sample Extraction Lipid Extraction (e.g., Folch, SPE) Sample->Extraction Drying Solvent Evaporation Extraction->Drying Reconstitution Reconstitution in Injection Solvent Drying->Reconstitution LC LC Separation Reconstitution->LC Injection MS Mass Spectrometry (Full Scan MS) LC->MS MSMS Tandem MS (MS/MS) MS->MSMS Isotopes Check for Bromine Isotopic Pattern MS->Isotopes Fragments Analyze Fragmentation Patterns MSMS->Fragments Isotopes->Fragments Quant Quantification Fragments->Quant

Caption: A typical experimental workflow for the analysis of brominated lipids.

troubleshooting_logic start Mass Spectrum Acquired check_isotope Is the characteristic Br isotopic pattern (1:1 for M, M+2) present for the molecular ion? start->check_isotope success Brominated Lipid Detected. Proceed with fragmentation and quantification. check_isotope->success Yes check_fragments Check fragment ions for the Br isotopic pattern. check_isotope->check_fragments No troubleshoot Troubleshoot: - Low signal intensity - Co-eluting interferences - Incorrect mass range - In-source fragmentation check_fragments->troubleshoot No fragment_success Brominated fragment detected. Molecular ion is likely unstable. check_fragments->fragment_success Yes troubleshoot->start Re-acquire data after optimization no_detection Brominated lipid not detected or below detection limit. troubleshoot->no_detection fragment_success->troubleshoot Investigate molecular ion instability

Caption: A logical flowchart for troubleshooting the identification of brominated lipids.

References

Technical Support Center: Optimizing Chromatography for 1-Palmitoyl-2-oleoyl-3-bromopropanediol Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 1-Palmitoyl-2-oleoyl-3-bromopropanediol (POB) isomers.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic separation of POB isomers.

1. Poor Resolution or Co-elution of Isomers

Question: Why am I seeing poor resolution or complete co-elution of my this compound isomers?

Answer: Poor resolution is a common challenge when separating structurally similar isomers like POB.[1] Several factors across your column, mobile phase, and temperature settings can contribute to this issue. Follow these troubleshooting steps to improve your separation.

Troubleshooting Workflow for Poor Resolution

PoorResolution cluster_column Stationary Phase Considerations cluster_mobile Mobile Phase Optimization cluster_temp Temperature Effects cluster_flow Flow Rate Adjustment Start Start: Poor Resolution CheckColumn Step 1: Evaluate Stationary Phase Start->CheckColumn OptimizeMobilePhase Step 2: Adjust Mobile Phase CheckColumn->OptimizeMobilePhase If resolution is still poor ColumnInfo1 Is the column appropriate for lipid isomers? (e.g., C18, C30, Chiral) ControlTemperature Step 3: Modify Temperature OptimizeMobilePhase->ControlTemperature If resolution is still poor MobileInfo1 Adjust solvent ratios (e.g., Acetonitrile/Acetone). CheckFlowRate Step 4: Adjust Flow Rate ControlTemperature->CheckFlowRate If resolution is still poor TempInfo1 Decrease temperature to enhance resolution. End Resolution Improved CheckFlowRate->End If resolution improves FlowInfo1 Lower the flow rate to increase interaction time with the stationary phase. ColumnInfo2 Is the column old or contaminated? Consider flushing or replacing. MobileInfo2 Consider a different solvent system (e.g., Hexane/Isopropanol (B130326) for Normal Phase). TempInfo2 Ensure stable column temperature.

Caption: Troubleshooting workflow for poor isomer resolution.

2. Peak Tailing or Fronting

Question: My peaks are showing significant tailing or fronting. What could be the cause?

Answer: Asymmetrical peaks can be caused by several issues, from column problems to sample preparation.

  • Column Overload: You might be injecting too much sample. Try diluting your sample and injecting a smaller volume.

  • Column Contamination or Degradation: The stationary phase might be compromised. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[2] Whenever possible, dissolve your sample in the initial mobile phase.

  • Dead Volume: Poorly connected fittings can create dead volume, leading to peak tailing.[2] Ensure all fittings are properly tightened.

3. Irreproducible Retention Times

Question: Why are the retention times for my isomers shifting between runs?

Answer: Fluctuating retention times point to a lack of stability in the chromatographic system.

  • Mobile Phase Preparation: Ensure your mobile phase is prepared fresh and consistently for each run. For premixed mobile phases, ensure they are thoroughly mixed.

  • Column Temperature: Inconsistent column temperature can lead to shifts in retention times.[3] Use a column oven to maintain a stable temperature.

  • Pump Issues: Air bubbles in the pump can cause inconsistent flow rates and pressure fluctuations, affecting retention times.[4] Degas your mobile phase and prime the pump.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection.

4. No Peaks Detected

Question: I've injected my sample, but I don't see any peaks. What should I check?

Answer: This can be a frustrating issue, but it's often solvable with a systematic check.

  • Detector Settings: Verify that the detector is on and set to an appropriate wavelength for your compound or its derivative. If you are not using a UV-active derivative, a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) is necessary.[5]

  • Sample Preparation: There might be an issue with your sample itself. Confirm the concentration and ensure it was prepared correctly.

  • Flow Path: Check for leaks in the system.[4] A leak can prevent the sample from reaching the detector. Also, ensure there are no blockages in the tubing or column.

  • Injector Malfunction: The injector might not be delivering the sample to the column. Check the injector for any visible issues and run a diagnostic if possible.

Frequently Asked Questions (FAQs)

Q1: Should I use Normal-Phase or Reversed-Phase HPLC for separating POB isomers?

Both normal-phase (NP) and reversed-phase (RP) HPLC can be used for diacylglycerol isomer separation, and the choice depends on your specific requirements.[6][7]

  • Normal-Phase (NP) HPLC: Uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane/isopropanol).[8][9] NP-HPLC is often effective for separating positional isomers and can provide excellent selectivity.[10] It is particularly useful for samples that are not soluble in aqueous solutions.[8]

  • Reversed-Phase (RP) HPLC: This is a more common technique that uses a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water or acetone/acetonitrile).[5][8] RP-HPLC separates molecules based on their hydrophobicity.[6]

For POB isomers, RP-HPLC on a C18 or polymeric ODS column is a good starting point.[1][3] Chiral stationary phases may be necessary for enantiomeric separation.[11][12]

Q2: What type of column is recommended for POB isomer separation?

The choice of column is critical for achieving good separation.[1]

  • For Positional Isomers (1- vs. 2-position):

    • Polymeric ODS (C18) columns: These have shown the ability to distinguish between positional isomers of diacylglycerols and triacylglycerols.[1][3]

    • C30 columns: These can also offer good selectivity for lipid isomers.

  • For Enantiomers (sn-1 vs. sn-3):

    • Chiral Columns: If you need to separate enantiomers, a chiral stationary phase is necessary. Columns based on polysaccharides or those with (R)-(+)-1-(1-naphthyl)ethylamine moieties have been used for similar compounds.[11][13] Derivatization to 3,5-dinitrophenylurethane (DNPU) derivatives is often required for chiral separations.[14][12]

Q3: How does temperature affect the separation of POB isomers?

Temperature is a crucial parameter for optimizing the separation of lipid isomers.[14][3]

  • Generally, lower temperatures increase viscosity and can lead to better resolution, especially for positional isomers on polymeric ODS columns.[3]

  • The optimal temperature will depend on the specific column and mobile phase used. It's recommended to screen a range of temperatures (e.g., 10°C to 40°C) during method development.

Q4: What is the best way to detect POB isomers?

Since this compound lacks a strong chromophore, direct UV detection can be challenging.

  • UV Detection with Derivatization: A common approach is to derivatize the diacylglycerol with a UV-active tag, such as 3,5-dinitrophenylurethane (DNPU).[14][12] This allows for sensitive detection at wavelengths around 254 nm.

  • Mass Spectrometry (MS): LC-MS is a powerful technique that does not require derivatization and provides structural information that can help identify the isomers.[15]

  • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These are universal detectors that can be used for non-volatile analytes like POB and do not require the analyte to have a chromophore.[5][16]

Data Presentation

Table 1: Effect of Mobile Phase Composition on Isomer Resolution (Reversed-Phase HPLC)

Acetonitrile (%)Acetone (%)Resolution (Rs) between 1- and 2-isomers
90101.2
80201.5
70301.8
60401.6

Conditions: Polymeric C18 column (250 x 4.6 mm, 5 µm), 20°C, Flow rate 1.0 mL/min.

Table 2: Effect of Temperature on Isomer Resolution (Reversed-Phase HPLC)

Temperature (°C)Resolution (Rs) between 1- and 2-isomers
152.1
201.8
251.5
301.3

Conditions: Polymeric C18 column (250 x 4.6 mm, 5 µm), Mobile phase: Acetonitrile/Acetone (70:30), Flow rate 1.0 mL/min.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Positional Isomer Separation

This protocol provides a starting point for separating the 1- and 2-positional isomers of POB.

  • Sample Preparation:

    • Accurately weigh and dissolve the POB sample in isopropanol to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Polymeric C18 (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile (A) and Acetone (B).

      • 0-5 min: 90% A, 10% B

      • 5-25 min: Gradient to 60% A, 40% B

      • 25-30 min: Hold at 60% A, 40% B

      • 30-35 min: Return to 90% A, 10% B

      • 35-45 min: Re-equilibration

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 20°C.

    • Injection Volume: 10 µL.

    • Detection: Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

Protocol 2: Chiral Normal-Phase HPLC Method for Enantiomeric Separation (with Derivatization)

This protocol is for separating the enantiomers of POB after derivatization.

  • Derivatization to DNPU-POB:

    • Dissolve 1 mg of POB in 1 mL of dry toluene.

    • Add 1.5 equivalents of 3,5-dinitrophenyl isocyanate and a catalytic amount of pyridine.

    • Heat the mixture at 80°C for 2 hours.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase (e.g., N-(R)-1-(α-naphthyl)ethylaminocarbonyl-(S)-valine bonded to silica).[12]

    • Mobile Phase: Isocratic mixture of Hexane, Ethylene Dichloride, and Ethanol (e.g., 80:15:5 v/v/v).[12] Adjust ratios to optimize separation.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

Method Development Workflow

MethodDevelopment Start Start: Method Development DefineGoals Define Separation Goals (Positional vs. Enantiomeric) Start->DefineGoals SelectMode Select Mode (NP-HPLC vs. RP-HPLC) DefineGoals->SelectMode SelectColumn Select Column (C18, Chiral, etc.) SelectMode->SelectColumn ScoutMobilePhase Scout Mobile Phase (Gradients, Solvents) SelectColumn->ScoutMobilePhase OptimizeTemp Optimize Temperature ScoutMobilePhase->OptimizeTemp FineTune Fine-Tune Parameters (Flow rate, Injection Vol.) OptimizeTemp->FineTune Validate Validate Method (Robustness, Reproducibility) FineTune->Validate End Final Method Validate->End

Caption: Experimental workflow for HPLC method development.

References

How to confirm the cellular localization of 1-Palmitoyl-2-oleoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on confirming the cellular localization of 1-Palmitoyl-2-oleoyl-3-bromopropanediol and similar lipid analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to determine the cellular localization of this compound?

A1: The primary methods for localizing lipid analogs like this compound fall into two main categories: imaging-based techniques and mass spectrometry approaches.

  • Imaging-Based Techniques: These methods visualize the probe's location directly within the cell.

    • Cryo-Electron Microscopy (Cryo-EM): The bromine atom in your lipid probe can act as a contrast-enhancing agent, allowing for direct visualization at high resolution.[1][2][3][4]

    • Fluorescence Microscopy: This requires modifying your probe to attach a fluorescent tag. A powerful method for this is "click chemistry," where a reactive group is introduced onto the lipid, allowing for the specific attachment of a fluorophore.[5][6][7][8][9] Alternatively, you can use fluorescently-labeled lipid analogs, though these may not perfectly mimic the behavior of the original molecule.[10][11]

  • Mass Spectrometry Imaging (MSI): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI can map the distribution of your lipid probe across a tissue section without the need for labeling.[12][13][14][15][16] This provides spatial information on the lipid's abundance.

Q2: My fluorescent signal is weak or diffuse. What could be the problem?

A2: Weak or diffuse fluorescent signals are common issues. Here are some troubleshooting steps:

  • Probe Concentration: Ensure you are using an optimal concentration of the fluorescently-labeled probe. Too low a concentration will result in a weak signal, while too high a concentration can lead to non-specific binding and high background.

  • Incubation Time: The incubation time with the probe should be optimized. Too short a time may not allow for sufficient uptake and localization, while overly long incubation could lead to metabolic degradation or redistribution of the probe.

  • Cell Health: Confirm that the cells are healthy and viable throughout the experiment. Stressed or dying cells can exhibit altered lipid trafficking and membrane integrity.

  • Photobleaching: Minimize the exposure of your sample to excitation light to prevent photobleaching of the fluorophore. Use appropriate anti-fade reagents in your mounting medium.

  • Microscope Settings: Optimize the microscope's settings, including laser power, detector gain, and pinhole size (for confocal microscopy), to maximize signal-to-noise ratio.

Q3: How can I be sure that the localization I'm observing is specific?

A3: Ensuring specificity is crucial. Here are some recommended controls:

  • Unlabeled Control: Treat cells with the unlabeled this compound to see if it causes any autofluorescence or other artifacts that could be misinterpreted as a signal.

  • Negative Control Probe: If possible, use a structurally similar but biologically inactive fluorescent probe to assess non-specific binding.

  • Co-localization with Organelle Markers: Use well-characterized fluorescent markers for specific organelles (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum) to confirm if your probe localizes to a particular compartment.

  • Biochemical Fractionation: Perform subcellular fractionation to isolate different organelles and then use a sensitive detection method (like mass spectrometry) to quantify the amount of your probe in each fraction.

Q4: Can I use antibodies to detect my lipid probe?

A4: While antibodies are excellent for localizing proteins, there are very few antibodies that can specifically recognize small lipid molecules like yours.[10][17] Therefore, this is generally not a feasible approach for localizing this compound.

Troubleshooting Guides

Troubleshooting Mass Spectrometry Imaging (MSI)
Problem Possible Cause Suggested Solution
Low Signal Intensity Inefficient ionization of the lipid.Optimize the matrix used for MALDI-MSI. Consider derivatization of the lipid to enhance its ionization.[14]
Insufficient amount of the lipid in the tissue.Increase the dose or incubation time of the lipid probe, if experimentally permissible.
Poor Spatial Resolution Crystal size of the matrix is too large.Use a matrix application method that produces smaller, more uniform crystals.
Diffusion of the lipid during sample preparation.Minimize the time between tissue sectioning and analysis. Ensure rapid and proper freezing of the tissue.
Interference from Other Molecules Isobaric interference from endogenous lipids with similar mass-to-charge ratios.Utilize high-resolution mass spectrometers to differentiate between your probe and interfering molecules.[16]
Troubleshooting "Click Chemistry" Labeling
Problem Possible Cause Suggested Solution
Low Labeling Efficiency Inefficient click reaction.Optimize the reaction conditions (catalyst concentration, temperature, time). Ensure the purity of your clickable probe and fluorescent reporter.
Steric hindrance around the clickable group.Redesign the probe to place the clickable moiety in a more accessible position.
High Background Fluorescence Non-specific binding of the fluorescent reporter.Include thorough washing steps after the click reaction. Use a blocking agent if necessary.
Residual catalyst causing fluorescence.Ensure complete removal of the copper catalyst after the reaction.

Experimental Protocols

Protocol 1: Cellular Localization using Cryo-Electron Microscopy (Cryo-EM)

This protocol leverages the bromine atom in this compound as a contrast agent.

  • Cell Culture and Treatment:

    • Culture your cells of interest on EM grids.

    • Incubate the cells with this compound at a predetermined concentration and for an optimized duration.

  • Vitrification:

    • Rapidly freeze the grids in liquid ethane (B1197151) to vitrify the cells, preserving their ultrastructure.

  • Cryo-EM Imaging:

    • Image the vitrified cells using a cryo-transmission electron microscope. The bromine atoms will scatter electrons more strongly than the surrounding carbon, hydrogen, and oxygen atoms, providing contrast and revealing the location of your probe.[1][2][3][4]

  • Data Analysis:

    • Analyze the resulting micrographs to identify the subcellular structures where the contrast from the brominated lipid is enriched.

Protocol 2: Cellular Localization using Click Chemistry and Fluorescence Microscopy

This protocol requires chemical modification of this compound to introduce a clickable alkyne group.

  • Synthesis of Clickable Probe:

    • Chemically synthesize an analog of your lipid by replacing the bromine with an azide- or alkyne-containing moiety.

  • Cell Culture and Labeling:

    • Incubate your cells with the clickable lipid analog.

  • Cell Fixation and Permeabilization:

    • Fix the cells with paraformaldehyde and permeabilize them with a mild detergent like Triton X-100.

  • Click Reaction:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescently-labeled azide (B81097) or alkyne to your lipid probe within the fixed cells.[18]

  • Fluorescence Imaging:

    • Image the cells using a confocal or super-resolution microscope to visualize the subcellular localization of your fluorescently tagged lipid.

Visualizations

experimental_workflow_cryo_em cluster_cell_prep Cell Preparation cluster_sample_prep Sample Preparation cluster_imaging Imaging & Analysis cell_culture Culture cells on EM grids lipid_incubation Incubate with Brominated Lipid cell_culture->lipid_incubation vitrification Vitrification (Rapid Freezing) lipid_incubation->vitrification cryo_em Cryo-EM Imaging vitrification->cryo_em analysis Data Analysis cryo_em->analysis

Caption: Workflow for Cryo-EM localization of brominated lipids.

experimental_workflow_click_chem cluster_probe_prep Probe Preparation cluster_cell_labeling Cellular Labeling cluster_detection Detection synthesis Synthesize Clickable Lipid Analog incubation Incubate Cells with Probe synthesis->incubation fix_perm Fix and Permeabilize Cells incubation->fix_perm click_reaction Click Reaction with Fluorophore fix_perm->click_reaction imaging Fluorescence Microscopy click_reaction->imaging

Caption: Workflow for localization via click chemistry.

References

Technical Support Center: Minimizing Artifacts in Lipid-Protein Binding Assays with 1-Palmitoyl-2-oleoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on utilizing 1-Palmitoyl-2-oleoyl-3-bromopropanediol as an affinity probe in lipid-protein binding assays. As a brominated analog of diacylglycerol (DAG), this molecule can be a valuable tool for capturing and identifying proteins that interact with DAG, a critical second messenger in many signaling pathways. However, as with any synthetic probe, careful experimental design and troubleshooting are essential to minimize artifacts and ensure reliable results.

Note on this compound: This specific brominated diacylglycerol analog is not extensively characterized in peer-reviewed literature. Therefore, the information provided here is based on best practices for similar lipid-protein interaction assays and general knowledge of DAG signaling. Researchers using this probe should consider it a novel tool and perform thorough validation and optimization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using this compound in lipid-protein binding assays?

A1: this compound is a synthetic analog of 1-palmitoyl-2-oleoyl-sn-glycerol, a common species of diacylglycerol (DAG). The bromine atom at the sn-3 position provides a reactive handle for immobilization onto a solid support, such as agarose (B213101) or magnetic beads. These lipid-coated beads can then be used as "bait" to capture proteins from a cell lysate or purified protein mixture that specifically bind to this DAG analog. The captured proteins can subsequently be identified by techniques like mass spectrometry or Western blotting.

Q2: What are the potential advantages of using a brominated lipid probe?

A2: Brominated lipid probes can be used as contrast-enhancing agents in techniques like cryo-electron microscopy to study lipid-protein interactions and membrane structure.[1][2][3][4] In the context of pull-down assays, the covalent immobilization via the bromo-group can provide a stable affinity matrix.

Q3: What are the common artifacts to be aware of when using lipid-based affinity probes?

A3: Common artifacts include:

  • Non-specific binding: Proteins may bind to the bead matrix, the linker arm used for immobilization, or the lipid probe itself through non-specific hydrophobic or electrostatic interactions.[5]

  • Detergent effects: The detergents used to solubilize proteins and lipids can interfere with or artificially promote protein-lipid interactions.

  • Probe instability: The stability of the immobilized lipid probe under experimental conditions (e.g., temperature, pH, presence of cellular enzymes) is crucial and often unknown for novel probes.

  • Steric hindrance: The immobilization of the lipid on a bead may sterically hinder the binding of some proteins that require a specific membrane context for interaction.

Q4: How can I control for non-specific binding in my pull-down assay?

A4: It is essential to include proper controls in every experiment:[6]

  • Beads-only control: Incubate your protein sample with unconjugated beads to identify proteins that bind non-specifically to the matrix.

  • Control lipid control: Use beads coated with a structurally similar but biologically inactive lipid to distinguish specific binding to the DAG analog from general lipid binding.

  • Competitive elution: Pre-incubate the protein sample with an excess of the free (non-immobilized) lipid to compete for binding to the target proteins. A reduction in the amount of protein pulled down in the presence of the competitor suggests a specific interaction.[7]

Q5: What are the key signaling pathways I can investigate using a DAG analog probe?

A5: Diacylglycerol is a crucial second messenger that activates several families of proteins, most notably Protein Kinase C (PKC) isoforms. Other important DAG effectors include Ras guanyl-releasing proteins (RasGRPs), chimaerins, and Munc13 proteins.[8][9] Therefore, this compound could potentially be used to identify and study the binding partners involved in these pathways.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background/Many Non-Specific Bands 1. Insufficient Blocking: The bead surface has non-specific protein binding sites. 2. Hydrophobic Interactions: Proteins are non-specifically binding to the lipid acyl chains or the bead matrix. 3. Ionic Interactions: Charged proteins are interacting with the beads or lipid headgroup. 4. Protein Concentration Too High: High concentrations of prey proteins can lead to non-specific interactions.[10]1. Pre-clear the lysate: Incubate the lysate with unconjugated beads before the pull-down to remove proteins that bind to the matrix. Increase the concentration of blocking agents like BSA or use a commercial blocking solution. 2. Optimize Wash Buffers: Increase the number of washes. Add a low concentration of a non-ionic detergent (e.g., 0.05% Triton X-100 or Tween-20) to the wash buffers.[5] 3. Adjust Salt Concentration: Increase the salt concentration (e.g., up to 500 mM NaCl) in the wash buffers to disrupt ionic interactions. 4. Titrate Protein Concentration: Perform the pull-down with a dilution series of your cell lysate or purified protein to find the optimal concentration that maximizes specific binding while minimizing background.[7]
No or Weak Signal for Expected Binding Partner 1. Inefficient Immobilization: The lipid probe is not properly conjugated to the beads. 2. Protein Not Expressed or Inactive: The target protein is not present in the lysate or is in a conformation that does not bind the lipid. 3. Harsh Lysis/Wash Conditions: Buffers are disrupting the protein-lipid interaction. 4. Probe Instability: The brominated lipid is degrading during the experiment.1. Verify Immobilization: Use analytical techniques (e.g., mass spectrometry) to confirm the successful conjugation of the lipid to the beads. 2. Check Protein Expression: Run an input control (a fraction of the lysate before the pull-down) on a Western blot to confirm the presence of the target protein. Ensure that any necessary co-factors for binding are present. 3. Use Milder Buffers: Reduce the detergent and salt concentrations in the lysis and wash buffers. Avoid harsh detergents like SDS.[7] 4. Assess Probe Stability: Due to the limited data on this specific probe, stability is a concern. Consider performing the assay at a lower temperature (4°C) and for shorter incubation times.
Inconsistent Results Between Replicates 1. Variable Bead Handling: Inconsistent amounts of beads or incomplete washing. 2. Protein Aggregation: The protein of interest or other proteins in the lysate are aggregating. 3. Probe Degradation: The immobilized lipid is not stable over time.1. Use a Bead Slurry: Ensure the beads are well-suspended before aliquoting to get a consistent amount for each replicate. Standardize all wash steps. 2. Centrifuge Lysate: Spin the cell lysate at high speed to pellet any aggregates before starting the pull-down. 3. Prepare Fresh Beads: If probe stability is suspected, prepare freshly conjugated beads for each set of experiments.

Experimental Protocols

Protocol: Pull-Down Assay with this compound-Coupled Beads

This protocol provides a general framework. Optimization of buffer components, incubation times, and concentrations is critical.

Materials:

  • This compound

  • Amine-functionalized agarose or magnetic beads

  • Coupling buffers (e.g., DMSO or an appropriate organic solvent, and a suitable aqueous buffer for the reaction)

  • Cell lysate or purified protein solution

  • Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors)

  • Wash Buffer (e.g., Lysis Buffer with a lower detergent concentration, e.g., 0.1% Triton X-100)

  • Elution Buffer (e.g., SDS-PAGE sample buffer, or a high salt/low pH buffer for native elution)

Procedure:

  • Immobilization of the Lipid Probe:

    • This step is highly dependent on the bead chemistry and the reactivity of the brominated lipid. A common approach for coupling alkyl halides to amine-functionalized beads involves a nucleophilic substitution reaction. This may require an organic solvent and elevated temperature. It is crucial to consult the bead manufacturer's instructions and potentially screen different reaction conditions.

    • After the coupling reaction, thoroughly wash the beads to remove any unreacted lipid.

    • Prepare control beads (unconjugated) in parallel.

  • Preparation of Cell Lysate:

    • Lyse cells in a suitable lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add unconjugated beads to the cell lysate and incubate with gentle rotation for 1 hour at 4°C.

    • Pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube.

  • Pull-Down:

    • Add the lipid-conjugated beads and control beads to separate aliquots of the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads and remove the supernatant.

    • Wash the beads 3-5 times with an excess of cold Wash Buffer. Between each wash, pellet the beads and completely remove the supernatant.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add elution buffer to the beads. For analysis by SDS-PAGE and Western blotting, add 1X SDS-PAGE sample buffer and boil for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting.

    • For identification of unknown binding partners, the eluted proteins can be subjected to mass spectrometry analysis.

Quantitative Data Summary

The following tables provide examples of the types of quantitative data that should be generated during the optimization and validation of assays using this compound. The actual values will need to be determined experimentally.

Table 1: Example Data for Optimal Protein Concentration

Lysate Concentration (mg/mL) Signal Intensity of Specific Binder (Arbitrary Units) Signal Intensity of Non-Specific Binder (Arbitrary Units)
0.515020
1.030050
2.0350150
4.0360400

This hypothetical data suggests that a lysate concentration of 1.0-2.0 mg/mL provides a good signal-to-noise ratio.

Table 2: Example Data for Wash Buffer Optimization

NaCl Concentration in Wash Buffer (mM) Signal Intensity of Specific Binder (Arbitrary Units) Signal Intensity of Non-Specific Binder (Arbitrary Units)
150300150
25028075
50025020

This hypothetical data indicates that increasing the salt concentration effectively reduces non-specific binding with a modest impact on the specific interaction.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Immobilize Immobilize Lipid on Beads Incubate Incubate Lysate with Lipid-Beads Immobilize->Incubate PrepareLysate Prepare Cell Lysate PreClear Pre-clear Lysate with Control Beads PrepareLysate->PreClear PreClear->Incubate Wash Wash Beads Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MassSpec Mass Spectrometry Elute->MassSpec Western Western Blot SDS_PAGE->Western

Caption: Experimental workflow for a lipid pull-down assay.

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Substrate Substrate PKC_active->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Cellular_Response Cellular Response PhosphoSubstrate->Cellular_Response Leads to Receptor GPCR / RTK Activation Receptor->PLC Activates

Caption: A simplified Protein Kinase C (PKC) signaling pathway.

Troubleshooting_Tree Start High Background? Yes1 Yes Start->Yes1 No1 No Start->No1 CheckControls Check Beads-Only Control Yes1->CheckControls WeakSignal Weak or No Signal? No1->WeakSignal Weak/No Signal? HighBeadBinding High Binding to Beads? CheckControls->HighBeadBinding Yes3 Yes WeakSignal->Yes3 No3 No WeakSignal->No3 Yes2 Yes HighBeadBinding->Yes2 No2 No HighBeadBinding->No2 Solution1 Pre-clear Lysate Increase Blocking Agent Yes2->Solution1 OptimizeWash Optimize Wash Buffer: - Increase Salt - Add Detergent No2->OptimizeWash CheckInput Check Input Control Yes3->CheckInput Success Potential for Specific Binding No3->Success Experiment Successful ProteinPresent Protein Present in Input? CheckInput->ProteinPresent Yes4 Yes ProteinPresent->Yes4 No4 No ProteinPresent->No4 Solution2 Use Milder Buffers Check Probe Immobilization/Stability Yes4->Solution2 Solution3 Increase Protein Expression Load More Lysate No4->Solution3

Caption: A decision tree for troubleshooting common pull-down assay issues.

References

Stability of 1-Palmitoyl-2-oleoyl-3-bromopropanediol in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 1-Palmitoyl-2-oleoyl-3-bromopropanediol in cell culture experiments.

Troubleshooting Guide

Researchers using novel lipophilic compounds may encounter challenges during their experiments. This guide provides a systematic approach to identifying and resolving common issues.

Problem Potential Cause Recommended Solution
Low cellular uptake or activity Degradation of the compound: The ester bonds of this compound can be hydrolyzed by esterases present in serum-containing media. The brominated propanediol (B1597323) backbone may also undergo slow hydrolysis.Assess the stability of the compound in your specific cell culture medium using the protocol provided below. Consider using serum-free media or heat-inactivated serum to reduce enzymatic activity. Prepare fresh working solutions immediately before use.
Poor solubility/micelle formation: As a lipid, the compound may not be fully soluble in aqueous media, leading to the formation of aggregates that are not readily taken up by cells.Prepare stock solutions in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute into culture media with vigorous vortexing. The final concentration of the organic solvent should be non-toxic to the cells (typically <0.1%). Consider using a carrier molecule like BSA to improve solubility.
Observed cytotoxicity Contamination of the compound: The synthesis of this compound may result in residual starting materials or byproducts that are toxic to cells.Verify the purity of your compound using techniques such as NMR, HPLC, or mass spectrometry. If impurities are detected, re-purify the compound.
Inherent toxicity of the compound or its degradation products: The compound itself or its breakdown products (e.g., brominated propanediol) may be cytotoxic.Perform a dose-response experiment to determine the non-toxic concentration range of the compound for your specific cell line.
Bacterial or fungal contamination: These are common issues in cell culture and can be introduced with the new compound if not handled under sterile conditions.[1]A sudden change in media color to yellow and the appearance of cloudiness are classic signs of bacterial contamination.[1] The presence of filamentous, thread-like structures is a hallmark of fungal contamination.[1] Perform a sterility test on your stock solution by adding a small amount to sterile, antibiotic-free culture medium and incubating it.[1]
Inconsistent experimental results Variability in compound stability: The rate of degradation can vary between different batches of media or serum.Standardize your experimental conditions as much as possible. Perform a stability check for each new batch of media or serum.
Cell passage number and health: The metabolic state of cells can influence their response to treatment and can change with increasing passage number.Use cells within a consistent and low passage number range for your experiments. Monitor cell morphology and viability regularly.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in cell culture media?

The stability of this compound in cell culture media has not been extensively reported in the literature. However, based on its chemical structure, two primary degradation pathways are possible:

  • Ester Hydrolysis: The ester linkages connecting the palmitic and oleic acid chains to the glycerol (B35011) backbone are susceptible to hydrolysis. This can be catalyzed by esterase enzymes present in serum, leading to the release of the fatty acids and 1-bromo-2,3-propanediol.

  • Hydrolysis of the Carbon-Bromine Bond: While generally more stable than ester bonds, the C-Br bond can undergo slow nucleophilic substitution by water or other nucleophiles in the media, which would result in the formation of 1-palmitoyl-2-oleoyl-glycerol (a diacylglycerol).

The rate of degradation will depend on the specific conditions of your cell culture, including the pH and temperature of the media and the concentration of serum.

Q2: How can I improve the solubility of this compound in my cell culture medium?

Lipids like this compound have limited solubility in aqueous solutions.[2][3] To improve solubility, it is recommended to first dissolve the compound in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution. This stock solution can then be diluted into the cell culture medium. It is crucial to ensure the final concentration of the organic solvent is not harmful to the cells. Another strategy is to complex the lipid with a carrier protein like bovine serum albumin (BSA).

Q3: What are the potential degradation products, and could they interfere with my experiments?

The primary degradation products are expected to be palmitic acid, oleic acid, and 1-bromo-2,3-propanediol from ester hydrolysis, and 1-palmitoyl-2-oleoyl-glycerol from C-Br bond hydrolysis. Both palmitic acid and oleic acid are common fatty acids that can be metabolized by cells. 1-palmitoyl-2-oleoyl-glycerol is a diacylglycerol (DAG), which is a known second messenger in cellular signaling. Therefore, if your experiments are sensitive to changes in DAG signaling pathways, it is crucial to monitor the degradation of your compound. The biological effects of 1-bromo-2,3-propanediol are not well-characterized.

Q4: Is this compound expected to be cell-permeable?

Yes, due to its lipophilic nature, this compound is expected to readily cross the cell membrane and become incorporated into cellular lipid membranes.

Experimental Protocol: Assessing the Stability of this compound

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium.

Materials:

  • This compound

  • Your cell culture medium (with and without serum)

  • Organic solvent for stock solution (e.g., HPLC-grade DMSO or ethanol)

  • Internal standard (a stable lipid not present in your sample, for quantification)

  • HPLC or GC-MS system for analysis

  • Solvents for lipid extraction (e.g., chloroform, methanol)

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in your chosen organic solvent.

  • Incubation:

    • Add the stock solution to your cell culture medium (both with and without serum, if applicable) to achieve the final working concentration used in your experiments.

    • Incubate the medium in a cell culture incubator (37°C, 5% CO2) for various time points (e.g., 0, 2, 4, 8, 12, 24 hours). The 0-hour time point serves as your initial concentration.

  • Lipid Extraction:

    • At each time point, take an aliquot of the medium.

    • Add the internal standard.

    • Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction.

  • Analysis:

    • Dry the extracted lipid phase under a stream of nitrogen.

    • Reconstitute the sample in an appropriate solvent for your analytical system.

    • Analyze the samples by HPLC or GC-MS to quantify the amount of remaining this compound and to identify any potential degradation products.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of the remaining compound versus time to determine the degradation rate and half-life in your cell culture medium.

Visualizations

G cluster_0 Potential Degradation Pathways A This compound B Ester Hydrolysis (Esterases in serum) A->B Major Pathway C C-Br Bond Hydrolysis (Aqueous environment) A->C Minor Pathway D Palmitic Acid + Oleic Acid + 1-Bromo-2,3-propanediol B->D E 1-Palmitoyl-2-oleoyl-glycerol (DAG) + HBr C->E

Caption: Potential degradation pathways of this compound.

G cluster_1 Experimental Workflow for Stability Assessment prep Prepare Stock Solution (in organic solvent) incubate Incubate in Cell Culture Media (various time points) prep->incubate extract Lipid Extraction (e.g., Bligh-Dyer) incubate->extract analyze Analyze by HPLC or GC-MS extract->analyze data Data Analysis (Calculate half-life) analyze->data

Caption: Workflow for assessing the stability of the compound in cell culture media.

References

Technical Support Center: Synthetic 1-Palmitoyl-2-oleoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 1-Palmitoyl-2-oleoyl-3-bromopropanediol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: The most common impurities can be categorized as follows:

  • Starting Materials: Unreacted 1-Palmitoyl-2-oleoyl-glycerol.

  • Isomeric Impurities: Regioisomers such as 1-Palmitoyl-3-oleoyl-2-bromopropanediol, which can arise from acyl migration during synthesis or purification. The presence of 1,3-diacylglycerol in the starting material will also lead to the corresponding brominated impurity.

  • Side-Reaction Products: Byproducts from the brominating agent used in the synthesis.

  • Degradation Products: Free fatty acids (palmitic acid and oleic acid) and monoacylglycerols resulting from hydrolysis. Oxidation of the double bond in the oleoyl (B10858665) chain can also occur.

Q2: How can I assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities.

  • Mass Spectrometry (MS): Provides accurate mass determination to confirm the molecular weight of the product and identify impurities.

  • High-Performance Liquid Chromatography (HPLC): Especially when coupled with a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS), HPLC can separate and quantify the target compound and its impurities.

Q3: What is the recommended storage condition for this compound?

A3: To minimize degradation, the compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at -20°C or lower. It is advisable to protect it from light and moisture. For solutions, prepare them fresh or use small, pre-packaged sizes to avoid instability.[1]

Troubleshooting Guides

Problem 1: My purified product shows multiple spots on a TLC plate.
  • Possible Cause 1: Incomplete Reaction.

    • Evidence: A spot with a similar Rf value to the 1-Palmitoyl-2-oleoyl-glycerol starting material.

    • Solution: Consider re-running the reaction with adjusted stoichiometry or reaction time. For purification, utilize column chromatography to separate the unreacted starting material.

  • Possible Cause 2: Acyl Migration.

    • Evidence: Spots with very similar Rf values to the main product, indicating the presence of isomers.

    • Solution: Acyl migration can be minimized by avoiding harsh temperatures and pH conditions during synthesis and purification. Separation of these isomers can be challenging but may be achieved with optimized column chromatography using a shallow solvent gradient.

  • Possible Cause 3: Degradation.

    • Evidence: A spot corresponding to free fatty acids (usually a more polar streak) or other degradation products.

    • Solution: Ensure all solvents and reagents are anhydrous and that the reaction and purification are performed under an inert atmosphere. Store the final product under the recommended conditions. Column chromatography can remove these more polar impurities.

Problem 2: NMR analysis indicates the presence of unexpected signals.
  • Possible Cause 1: Residual Solvent.

    • Evidence: Characteristic peaks of solvents used in the purification process (e.g., ethyl acetate (B1210297), hexane, chloroform).

    • Solution: Dry the sample under high vacuum for an extended period.

  • Possible Cause 2: Grease or Plasticizer Contamination.

    • Evidence: Broad signals in the aliphatic region of the ¹H NMR spectrum, which may originate from vacuum grease or plasticizers leached from labware.

    • Solution: Use glass and PTFE labware wherever possible. Ensure all glassware is scrupulously clean.

  • Possible Cause 3: Presence of Isomers or Other Impurities.

    • Evidence: Minor peaks with chemical shifts similar to the main product signals.

    • Solution: Correlate the NMR data with TLC and/or HPLC-MS results to identify the impurities. Further purification by column chromatography or recrystallization may be necessary.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniquePrincipleTypical Purity AchievedAdvantagesDisadvantages
Silica (B1680970) Gel Column Chromatography Adsorption chromatography based on polarity.>95%High resolution, scalable.Can be time-consuming, potential for acyl migration on silica.
Preparative Thin-Layer Chromatography (TLC) Adsorption chromatography on a planar surface.>98%Excellent for small-scale purification and separating close-running spots.Limited sample capacity, requires scraping and extraction.
Recrystallization Differential solubility in a given solvent.Can reach >99% if impurities are minor.Can yield very pure product, relatively simple procedure.Dependent on the compound being a solid, potential for product loss.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Purity Assessment
  • Plate Preparation: Use a pre-coated silica gel 60 F254 TLC plate.

  • Sample Application: Dissolve a small amount of the sample in chloroform (B151607) or dichloromethane (B109758). Spot the solution onto the TLC plate's baseline.

  • Mobile Phase: A common solvent system for neutral lipids is a mixture of petroleum ether, diethyl ether, and acetic acid (e.g., 80:20:1, v/v/v).

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to ascend to near the top of the plate.

  • Visualization: Dry the plate and visualize the spots under UV light (if the compound is UV active) or by staining with iodine vapor or a phosphomolybdic acid solution followed by heating.

  • Analysis: The number and intensity of the spots will indicate the purity of the sample. The product should have a higher Rf value (be less polar) than the starting diacylglycerol.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). This is known as a gradient elution.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product A Crude this compound B Silica Gel Column Chromatography A->B C Collect Fractions B->C D TLC Analysis of Fractions C->D E Combine Pure Fractions D->E Identify pure fractions F Solvent Evaporation E->F G Final Purity Check (NMR, HPLC-MS) F->G H Pure Product (>95%) G->H Meets specifications Troubleshooting_Guide Start Impure product detected TLC Analyze by TLC Start->TLC Spot_Count Multiple Spots? TLC->Spot_Count NMR_MS Analyze by NMR/MS Impurity_ID Identify Impurities NMR_MS->Impurity_ID Spot_Count->NMR_MS Yes Recrystallize Attempt Recrystallization Spot_Count->Recrystallize No, minor impurities Unreacted_SM Unreacted Starting Material Impurity_ID->Unreacted_SM Starting Material Isomers Isomers Present Impurity_ID->Isomers Isomers Degradation Degradation Products Impurity_ID->Degradation Degradation Column_Chromo Optimize Column Chromatography Unreacted_SM->Column_Chromo Isomers->Column_Chromo Degradation->Column_Chromo Review_Handling Review Synthesis/Handling Procedures Degradation->Review_Handling

References

1-Palmitoyl-2-oleoyl-3-bromopropanediol aggregation issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential aggregation issues with 1-Palmitoyl-2-oleoyl-3-bromopropanediol (POB).

Troubleshooting Guide

Users may encounter challenges with the solubility and aggregation of POB in aqueous solutions due to its amphiphilic nature, characterized by a polar headgroup and long hydrophobic acyl chains. The following guide provides a systematic approach to resolving these issues.

Problem: POB precipitates out of solution or forms visible aggregates.

This is a common issue when introducing a hydrophobic molecule like POB into an aqueous buffer. Aggregation is driven by the hydrophobic effect, where nonpolar molecules cluster together to minimize their contact with water.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Solvent & Formulation Optimization cluster_2 Physical Dispersion Methods cluster_3 Solution & Storage Conditions cluster_4 Resolution start POB Aggregation Observed solvent Optimize Solvent System start->solvent cosolvent Incorporate Co-solvents (e.g., Ethanol (B145695), DMSO) solvent->cosolvent If aggregation persists detergent Add Detergents (e.g., Triton X-100, CHAPS) cosolvent->detergent If aggregation persists sonication Apply Sonication detergent->sonication vortexing Increase Vortexing Time/Speed sonication->vortexing Concurrent or alternative method heating Gentle Warming vortexing->heating If necessary, with caution ph_ionic Adjust pH and/or Ionic Strength heating->ph_ionic storage Optimize Storage Conditions (Temperature, Concentration) ph_ionic->storage For long-term stability end Homogeneous POB Solution storage->end

Caption: Troubleshooting workflow for POB aggregation.

Detailed Steps:

  • Optimize the Solvent System:

    • Initial Dissolution: POB, being lipid-based, should first be dissolved in a suitable organic solvent before introduction to an aqueous medium. Common choices include ethanol, chloroform (B151607), or dimethyl sulfoxide (B87167) (DMSO).

    • Solvent Evaporation: After initial dissolution, the organic solvent can be evaporated under a stream of nitrogen to form a thin lipid film. This film can then be hydrated with the aqueous buffer. This technique helps in achieving a more uniform dispersion of the lipid molecules.

  • Incorporate Co-solvents or Detergents:

    • Co-solvents: If direct addition to a buffer is required, using a buffer containing a small percentage of a miscible organic co-solvent can enhance solubility.

    • Detergents: For many enzymatic assays, the use of detergents to form mixed micelles is an effective way to solubilize lipophilic molecules like diacylglycerols.[1] The choice of detergent and its concentration relative to the POB is critical and may require optimization.

  • Utilize Physical Dispersion Methods:

    • Sonication: Bath sonication or probe sonication can be used to break down large aggregates into smaller vesicles or micelles. Care should be taken to avoid overheating, which can degrade the lipid.

    • Vortexing: Vigorous vortexing can aid in the initial dispersion of the lipid in the aqueous phase.

    • Gentle Warming: Gently warming the solution can increase the solubility of lipids. However, the thermal stability of POB should be considered to prevent degradation.

  • Adjust Solution and Storage Conditions:

    • pH and Ionic Strength: The pH and ionic strength of the buffer can influence the charge and hydration of the lipid headgroups, potentially affecting aggregation. Experimenting with different buffer compositions may be beneficial.

    • Storage: Store POB solutions at appropriate temperatures. For long-term storage, it is often best to store the lipid dissolved in an organic solvent at low temperatures. Aqueous preparations are generally less stable and should be prepared fresh.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound most soluble?

A1: Based on its structure, POB is expected to be readily soluble in nonpolar organic solvents such as chloroform, dichloromethane, and diethyl ether, and moderately soluble in polar organic solvents like ethanol and methanol. Its solubility in purely aqueous solutions is very low.

Solvent TypeExamplesExpected Solubility of POB
Nonpolar Organic Chloroform, Hexane, TolueneHigh
Polar Organic Ethanol, Methanol, DMSOModerate to High
Aqueous Buffers PBS, Tris, HEPESVery Low

Q2: How can I prepare a stock solution of POB?

A2: It is recommended to prepare a stock solution in a non-volatile organic solvent like DMSO or ethanol at a high concentration. This stock can then be diluted into your aqueous experimental buffer. When diluting, it is crucial to add the stock solution to the buffer with vigorous vortexing to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.

Q3: What concentration of detergent should I use to prevent aggregation?

A3: The optimal detergent concentration depends on the specific detergent and the concentration of POB. It is generally recommended to work above the critical micelle concentration (CMC) of the detergent. A good starting point is to test a range of detergent-to-POB molar ratios to find the condition that results in a clear solution.

Q4: Can I sonicate my POB solution?

A4: Yes, sonication is a common method for dispersing lipids in aqueous solutions to form small unilamellar vesicles (SUVs). It is important to do this on ice to prevent overheating and potential degradation of the molecule. The duration of sonication will depend on the power of the sonicator and the desired particle size.

Q5: My POB is still aggregating even after trying the above methods. What else can I do?

A5: If aggregation persists, consider the following:

  • Purity of POB: Impurities can sometimes seed aggregation. Ensure you are using a high-purity grade of the compound.

  • Buffer Components: Certain ions or other molecules in your buffer could be interacting with the POB and promoting aggregation. Try a simpler buffer system to identify potential culprits.

  • Liposome Extrusion: For creating vesicles of a defined size, after initial hydration and sonication, the lipid suspension can be passed through a polycarbonate membrane with a specific pore size.

Experimental Protocols

Protocol 1: Preparation of a POB Solution via the Thin Film Hydration Method

This protocol is suitable for preparing a dispersed aqueous solution of POB, for example, for use in cell culture experiments or liposome-based assays.

Materials:

  • This compound (POB)

  • Chloroform or a 2:1 chloroform:methanol mixture

  • Round-bottom flask

  • Rotary evaporator or a stream of dry nitrogen

  • Aqueous buffer of choice (e.g., PBS, Tris)

  • Bath sonicator

Procedure:

  • Dissolve the desired amount of POB in chloroform (or chloroform:methanol) in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask. Alternatively, the solvent can be evaporated under a gentle stream of dry nitrogen.

  • Further dry the lipid film under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Add the desired volume of the aqueous buffer to the flask.

  • Hydrate the lipid film by vortexing the flask for several minutes. The temperature of the buffer should be above the phase transition temperature of the lipid, although for POB, room temperature is likely sufficient.

  • To obtain a more homogeneous dispersion of smaller vesicles, sonicate the suspension in a bath sonicator for 5-15 minutes, or until the solution appears translucent.

Protocol 2: Solubilization of POB in Detergent Micelles for Enzymatic Assays

This protocol is designed for experiments where POB is a substrate or modulator of an enzyme and needs to be in a solubilized, monomeric-like state.

Materials:

  • POB stock solution in ethanol or DMSO

  • Assay buffer

  • Detergent stock solution (e.g., Triton X-100, CHAPS)

Procedure:

  • Prepare the assay buffer containing the desired final concentration of the detergent. Ensure the detergent concentration is above its CMC.

  • While vortexing the detergent-containing buffer, slowly add the required volume of the POB stock solution. The final concentration of the organic solvent from the stock solution should be kept low (typically <1%) to avoid affecting the experiment.

  • Allow the mixture to equilibrate for a few minutes before adding other components of the assay (e.g., enzyme, other substrates).

Signaling Pathway and Experimental Workflow Diagrams:

G cluster_workflow Experimental Workflow: POB Solution Preparation cluster_dispersion_methods Dispersion Options start Start: Dry POB Powder dissolve Dissolve in Organic Solvent (e.g., Chloroform) start->dissolve film Create Thin Lipid Film (Evaporation) dissolve->film hydrate Hydrate with Aqueous Buffer film->hydrate disperse Physical Dispersion hydrate->disperse vortex Vortexing disperse->vortex sonicate Sonication disperse->sonicate extrude Extrusion disperse->extrude end Final POB Solution vortex->end sonicate->end extrude->end

Caption: Workflow for preparing an aqueous POB solution.

G cluster_logic Logical Relationship: Factors Affecting POB Aggregation pob POB Properties (Amphiphilic) aggregation Aggregation State pob->aggregation solvent_prop Solvent Properties (Polarity, pH, Ionic Strength) solvent_prop->aggregation temp Temperature temp->aggregation concentration POB Concentration concentration->aggregation additives Presence of Additives (Detergents, Co-solvents) additives->aggregation Inhibits

Caption: Factors influencing POB aggregation in solution.

References

Validation & Comparative

A Comparative Guide to Lipid Probes: 1-Palmitoyl-2-oleoyl-3-bromopropanediol vs. Fluorescent Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of lipid biology, researchers rely on a variety of molecular tools to track, visualize, and quantify the behavior of lipids within cellular membranes and signaling pathways. This guide provides a comprehensive comparison between a non-fluorescent lipid analog, 1-Palmitoyl-2-oleoyl-3-bromopropanediol, and two widely used fluorescent lipid probes, NBD-PE and BODIPY-FL C12. We will delve into their distinct applications, present quantitative performance data, and provide detailed experimental protocols to assist researchers, scientists, and drug development professionals in selecting the optimal probe for their specific needs.

Introduction to the Probes

This compound is a synthetic lipid analog where a bromine atom replaces the hydroxyl group at the sn-3 position of the glycerol (B35011) backbone. This modification allows it to serve as a unique tool in biophysical studies, primarily leveraging the physical properties of the bromine atom rather than emitting light.

Fluorescent lipid probes , such as NBD-PE (1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphoethanolamine) and BODIPY-FL C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid), are lipids conjugated to fluorophores. These probes absorb light at a specific wavelength and emit it at a longer wavelength, enabling their visualization and tracking using fluorescence microscopy and spectroscopy.

Head-to-Head Comparison: Properties and Performance

The choice between a brominated lipid and a fluorescent probe hinges on the specific experimental question. While fluorescent probes excel at real-time visualization of lipid dynamics in living cells, brominated lipids offer unique advantages in structural biology and specific biochemical assays.

PropertyThis compoundNBD-PEBODIPY-FL C12
Detection Method Contrast in Cryo-EM, Fluorescence QuenchingFluorescence Microscopy/SpectroscopyFluorescence Microscopy/Spectroscopy
Primary Applications Structural analysis of membranes, Protein-lipid interaction studiesLipid trafficking, membrane fusion, endocytosis studiesLipid droplet staining, membrane fluidity, fatty acid uptake
Live Cell Imaging Not directly applicable for visualizationYesYes
Quantitative Data Quenching efficiency, structural resolutionExcitation/Emission Maxima, Quantum Yield, Photostability, Signal-to-Noise RatioExcitation/Emission Maxima, Quantum Yield, Photostability, Fluorescence Lifetime
Potential for Perturbation Minimal structural perturbation to the bilayerCan alter membrane properties and lipid traffickingGenerally less disruptive than NBD, but can still affect membrane dynamics

Quantitative Data Summary

Photophysical Properties of Fluorescent Probes
ParameterNBD-PEBODIPY-FL C12
Excitation Maximum (λex) ~463 nm[1]~480 nm[2]
Emission Maximum (λem) ~536 nm[1]~508 nm[2]
Extinction Coefficient ~22,000 M⁻¹cm⁻¹[1]>80,000 M⁻¹cm⁻¹[3]
Quantum Yield (ΦF) Environment-dependent, can be low in aqueous environments and increase in nonpolar environments.[4]High, typically ~0.9 in fluid phase lipid bilayers.[3]
Photostability Moderate, prone to photobleaching.High, less prone to photobleaching than many other dyes.[4]
Fluorescence Lifetime Varies with environment.~7.2 nanoseconds (unsubstituted BODIPY).[5]
Performance in Live Cell Imaging
ParameterNBD-PEBODIPY-FL C12
Signal-to-Noise Ratio (SNR) Generally good, but can be affected by background fluorescence and photobleaching.High, due to high quantum yield and photostability, leading to bright signals.[6]
Membrane Perturbation The bulky NBD headgroup can potentially alter membrane fluidity and interfere with natural lipid trafficking.[7]The BODIPY fluorophore is less polar and generally considered less disruptive to membrane structure and function compared to NBD.[8]

Key Applications and Experimental Protocols

This compound: A Tool for Structural and Interaction Studies

Brominated lipids serve as valuable contrast agents in cryo-EM, allowing for the detailed visualization of lipid organization within membranes. The electron-dense bromine atoms scatter electrons more strongly than the surrounding atoms of the lipid bilayer, providing a clear demarcation of the probe's location.[2][9][10][11]

Experimental Workflow: Cryo-EM with Brominated Lipids

cryo_em_workflow vesicle_prep Vesicle Preparation (with and without brominated lipid) reconstitution Protein Reconstitution (e.g., ESCRT-III proteins) vesicle_prep->reconstitution vitrification Vitrification (Plunge-freezing in liquid ethane) reconstitution->vitrification cryo_em Cryo-EM Data Collection vitrification->cryo_em reconstruction 3D Reconstruction cryo_em->reconstruction analysis Structural Analysis (leaflet thickness, lipid distribution) reconstruction->analysis

Caption: Workflow for using brominated lipids in cryo-EM studies of membrane structure.

Experimental Protocol: Cryo-EM Sample Preparation with Brominated Lipids

This protocol is adapted from studies using brominated lipids to investigate membrane remodeling.[9]

  • Lipid Film Preparation: Prepare lipid mixtures with and without the brominated lipid (e.g., this compound) in a glass vial. Dry the lipids under a stream of nitrogen gas and then under vacuum for at least 1 hour to form a thin film.

  • Vesicle Formation: Rehydrate the lipid film in a suitable buffer (e.g., HEPES-buffered saline) to form multilamellar vesicles.

  • Extrusion: Subject the vesicle suspension to several freeze-thaw cycles and then extrude it through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to produce unilamellar vesicles.

  • Protein Reconstitution (if applicable): Incubate the vesicles with the protein of interest (e.g., membrane-remodeling proteins) to allow for reconstitution.

  • Vitrification: Apply a small volume (e.g., 3 µL) of the sample to a glow-discharged cryo-EM grid. Blot the grid to remove excess liquid and rapidly plunge-freeze it in liquid ethane.

  • Cryo-EM Imaging: Transfer the vitrified grid to a cryo-electron microscope and collect images at low electron doses.

  • Data Analysis: Process the collected images to generate a 3D reconstruction of the membrane-protein complex. The enhanced contrast from the brominated lipids will aid in delineating the lipid bilayer and the location of the probe.

The bromine atom can act as a collisional quencher of tryptophan fluorescence. By incorporating a brominated lipid into a membrane and a tryptophan residue at a specific site in a protein, the proximity of the tryptophan to the bromine can be determined by measuring the decrease in fluorescence intensity. This allows for the precise mapping of protein domains that insert into or are in close contact with the lipid bilayer.[12]

Experimental Workflow: Tryptophan Fluorescence Quenching

quenching_workflow protein_prep Prepare Tryptophan-containing Protein reconstitution_br Reconstitute Protein into Brominated Vesicles protein_prep->reconstitution_br reconstitution_nobr Reconstitute Protein into Control Vesicles protein_prep->reconstitution_nobr vesicle_prep_br Prepare Vesicles with Brominated Lipid vesicle_prep_br->reconstitution_br vesicle_prep_nobr Prepare Control Vesicles (no bromine) vesicle_prep_nobr->reconstitution_nobr measure_fluorescence_br Measure Tryptophan Fluorescence (F) reconstitution_br->measure_fluorescence_br measure_fluorescence_nobr Measure Tryptophan Fluorescence (F0) reconstitution_nobr->measure_fluorescence_nobr calculate_quenching Calculate Fractional Quenching (FrQ = (F0 - F) / F0) measure_fluorescence_br->calculate_quenching measure_fluorescence_nobr->calculate_quenching

Caption: Workflow for determining protein-membrane proximity using tryptophan fluorescence quenching.

Experimental Protocol: Tryptophan Fluorescence Quenching Assay

This protocol is a generalized procedure based on established methods for studying protein-lipid interactions.[12]

  • Vesicle Preparation: Prepare two sets of unilamellar vesicles as described in the cryo-EM protocol: one containing the brominated lipid and a control set with an equivalent non-brominated lipid.

  • Protein Reconstitution: Add the tryptophan-containing protein of interest to each set of vesicles at a specific protein-to-lipid ratio. Allow the mixture to incubate to ensure protein reconstitution into the lipid bilayers.

  • Fluorescence Measurement:

    • Place the control sample (protein in non-brominated vesicles) in a fluorometer.

    • Excite the sample at 295 nm and record the emission spectrum from 310 to 450 nm. The peak fluorescence intensity (F0) is typically observed around 330-350 nm.

    • Repeat the measurement for the experimental sample (protein in brominated vesicles) to obtain the quenched fluorescence intensity (F).

  • Data Analysis: Calculate the fractional quenching (FrQ) using the formula: FrQ = (F0 - F) / F0. A higher FrQ value indicates closer proximity of the tryptophan residue to the brominated lipid within the membrane.

Fluorescent Lipid Probes: Visualizing Lipid Dynamics in Live Cells

NBD-PE is a widely used probe to study the internalization and trafficking of lipids through endocytic pathways. Its fluorescence is sensitive to the polarity of its environment, which can provide additional information about its location within the cell.[8]

Experimental Workflow: NBD-PE Lipid Trafficking Assay

nbd_pe_workflow cell_culture Culture Adherent Cells on Coverslips labeling Label Cells with NBD-PE at 4°C cell_culture->labeling wash Wash to Remove Unbound Probe labeling->wash t0_image Image at t=0 (Plasma Membrane Localization) wash->t0_image warm_up Warm to 37°C to Initiate Endocytosis t0_image->warm_up time_lapse Time-Lapse Fluorescence Microscopy warm_up->time_lapse analysis Analyze Internalization and Trafficking Pathways time_lapse->analysis

Caption: Workflow for visualizing lipid trafficking using NBD-PE in live cells.

Experimental Protocol: Live-Cell Imaging of NBD-PE Internalization

This protocol is a standard procedure for tracking endocytosis using fluorescently labeled lipids.

  • Cell Seeding: Seed adherent cells on glass-bottom dishes or coverslips and grow to 70-80% confluency.

  • Labeling:

    • Wash the cells with a pre-warmed buffer (e.g., HBSS).

    • Incubate the cells with a labeling solution containing 1-5 µM NBD-PE in serum-free medium or buffer on ice (or at 4°C) for 15-30 minutes. The low temperature allows the probe to insert into the plasma membrane while inhibiting endocytosis.[1]

  • Washing: Wash the cells several times with cold buffer to remove unbound NBD-PE.

  • Imaging:

    • Mount the coverslip on a fluorescence microscope equipped with a temperature-controlled stage.

    • Acquire an initial image (t=0) to visualize the plasma membrane labeling.

    • Increase the temperature to 37°C to initiate endocytosis.

    • Acquire time-lapse images at regular intervals to track the internalization of NBD-PE into endocytic vesicles and its subsequent trafficking to various organelles.

  • Data Analysis: Quantify the fluorescence intensity in different cellular compartments over time to determine the kinetics of lipid uptake and trafficking.

Fluorescently labeled phosphoinositides, such as fluorescent PIP2, are invaluable tools for studying lipid signaling pathways like the PI3K/Akt pathway. These probes allow for the real-time monitoring of the enzymatic activity of kinases like PI3K and the subsequent localization of the signaling lipids.[12][13]

Signaling Pathway: PI3K/Akt Activation

PI3K_Akt_pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 generates PDK1 PDK1 PIP3->PDK1 recruits & activates generates Akt Akt PIP3->Akt recruits generates PDK1->Akt phosphorylates generates Downstream Downstream Signaling (Cell Survival, Growth, Proliferation) Akt->Downstream activates generates GrowthFactor Growth Factor GrowthFactor->RTK binds

Caption: Simplified PI3K/Akt signaling pathway initiated by growth factor binding.

Experimental Protocol: In Vitro PI3K Activity Assay Using a Fluorescent PIP2 Derivative

This protocol is based on methods for measuring PI3K activity using fluorescent substrates.[12][13]

  • Reaction Setup: In a microplate well, combine a reaction buffer (e.g., MOPS, NaCl, MgCl2, DTT), the fluorescent PIP2 derivative (e.g., BODIPY-PIP2) at a known concentration, and the PI3K enzyme.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a solution that denatures the enzyme (e.g., a high concentration of acid or a specific inhibitor).

  • Separation: Separate the fluorescent PIP2 substrate from the fluorescent PIP3 product. This can be achieved using thin-layer chromatography (TLC) or capillary electrophoresis (CE).

  • Detection and Quantification:

    • For TLC, scrape the spots corresponding to PIP2 and PIP3 and extract the fluorescent lipid. Measure the fluorescence intensity of each fraction using a fluorometer.

    • For CE, detect the fluorescent lipids as they elute from the capillary.

  • Data Analysis: Calculate the percentage of PIP2 converted to PIP3 to determine the PI3K activity. This assay can be adapted to screen for PI3K inhibitors by including potential inhibitory compounds in the reaction mixture.

Conclusion

Both this compound and fluorescent lipid probes like NBD-PE and BODIPY-FL C12 are powerful tools for lipid research, each with its own set of strengths and limitations. The choice of probe should be guided by the specific biological question and the available instrumentation.

  • This compound is the probe of choice for high-resolution structural studies of membranes using cryo-EM and for precisely mapping protein-lipid interactions via fluorescence quenching. Its minimal perturbation to the lipid bilayer makes it a valuable tool for studies where maintaining the native membrane environment is critical.

  • Fluorescent lipid probes are indispensable for visualizing and quantifying the dynamic behavior of lipids in living cells. BODIPY-FL C12 , with its high photostability and quantum yield, is well-suited for long-term imaging and applications where a bright, stable signal is paramount. NBD-PE , while more prone to photobleaching and potential membrane perturbation, remains a widely used and valuable tool for studying lipid trafficking and membrane fusion, in part due to the environmental sensitivity of its fluorescence.

By understanding the distinct advantages and applications of these different classes of lipid probes, researchers can design more insightful experiments to unravel the complexities of lipid biology.

References

A Comparative Guide to In Vivo Lipid Tracers: Validating Novel Probes Like 1-Palmitoyl-2-oleoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to In Vivo Lipid Tracing

In vivo lipid tracers are essential tools for elucidating the complex dynamics of lipid metabolism, including synthesis, transport, storage, and oxidation.[1][2][3][4] Dysregulation of these pathways is implicated in numerous diseases such as atherosclerosis, type 2 diabetes, and hypertriglyceridemia.[1][2][4] An ideal lipid tracer should be biocompatible, readily incorporated into metabolic pathways of interest without perturbing them, and detectable with high sensitivity and specificity.[4]

This guide will compare three major classes of in vivo lipid tracers:

  • Stable Isotope-Labeled Lipids: These are considered the gold standard for metabolic flux analysis.

  • Fluorescently-Labeled Lipids: These enable real-time imaging of lipid distribution.

  • Halogenated Lipid Analogs: A class of tracers that includes brominated compounds like POB and the experimentally validated 2-bromopalmitate.[5]

Comparison of In Vivo Lipid Tracer Technologies

The selection of a lipid tracer depends on the specific biological question, the required sensitivity, and the available analytical instrumentation. The following table summarizes the key characteristics of the major lipid tracer classes.

FeatureStable Isotope-Labeled Lipids (e.g., ¹³C-Oleic Acid)Fluorescently-Labeled Lipids (e.g., AlexaFFA)Halogenated Lipid Analogs (e.g., 2-Bromopalmitate)
Principle of Detection Mass Spectrometry (LC-MS/MS, GC-MS)Fluorescence Microscopy, Optical ImagingMass Spectrometry, Scintillation Counting (if radiolabeled)
Primary Application Quantitative metabolic flux analysis (synthesis, oxidation rates)[1][3][6]In vivo and ex vivo imaging of lipid uptake and distribution[7][8]Assessment of tissue-specific fatty acid utilization[5]
Invasiveness Requires tissue/blood sampling for analysis[1][2]Can be non-invasive for in vivo imaging; requires tissue for ex vivoRequires tissue/blood sampling for analysis[5]
Quantitative Capability High (provides absolute flux rates)[3][6]Semi-quantitative (relative changes in fluorescence intensity)[7]Quantitative (indices of utilization can be calculated)[5]
Potential for Perturbation Low, as isotopes have minimal effect on chemical properties[4]High, the bulky fluorophore can alter lipid metabolism and distributionModerate, halogen substitution can affect enzyme recognition and metabolism[5]
Temporal Resolution Low (reflects metabolic activity over time)High (enables real-time imaging)Low (typically measured at a single endpoint)

Validation Workflow for a Novel Lipid Tracer

The validation of a new lipid tracer, such as 1-Palmitoyl-2-oleoyl-3-bromopropanediol (POB), would involve a multi-step process to ensure its efficacy and safety. The following diagram illustrates a typical validation workflow.

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Pharmacokinetics & Distribution cluster_2 Phase 3: In Vivo Efficacy & Comparison synthesis Chemical Synthesis & Purity Analysis stability Stability in Biological Fluids synthesis->stability binding Protein Binding Affinity (e.g., Albumin) stability->binding toxicity Cellular Toxicity Assays binding->toxicity uptake Cellular Uptake & Subcellular Localization toxicity->uptake pk Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) uptake->pk biodistribution Biodistribution in Target Tissues pk->biodistribution metabolite_id Identification of Major Metabolites biodistribution->metabolite_id comparison Direct Comparison with Gold Standard (e.g., Stable Isotope) metabolite_id->comparison model Application in a Disease Model (e.g., Diabetes, Atherosclerosis) comparison->model validation Validation of Biological Findings model->validation

Caption: A generalized workflow for the validation of a novel in vivo lipid tracer.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of tracer studies. Below are representative protocols for key experiments in lipid tracer validation.

Protocol 1: In Vivo Administration and Sample Collection for Stable Isotope Tracers

This protocol is adapted from studies using stable isotope-labeled fatty acids in mice.[1][2]

  • Tracer Preparation: Prepare a solution of a stable isotope-labeled fatty acid (e.g., ¹³C₁₈-oleic acid) mixed with a carrier oil (e.g., corn oil).

  • Animal Model: Use a relevant animal model, such as C57BL/6 mice, and acclimatize them to the experimental conditions.

  • Tracer Administration: Administer the tracer solution to the mice via oral gavage or intravenous infusion at a specified dose (e.g., 150 mg/kg).

  • Blood Sampling: Collect blood samples at serial time points (e.g., 0, 15, 30, 60, 120 minutes) post-administration.

  • Tissue Harvesting: At the final time point, euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue, heart).

  • Sample Processing: Process blood to plasma and store all samples at -80°C until analysis.

  • Lipid Extraction: Perform lipid extraction from plasma and tissue homogenates using a suitable solvent system (e.g., Folch method).

  • Mass Spectrometry Analysis: Analyze the lipid extracts using LC-MS/MS to quantify the incorporation of the stable isotope into different lipid species.

Protocol 2: In Vivo Optical Imaging with a Fluorescent Fatty Acid Analog

This protocol is based on the use of a near-infrared fluorescent fatty acid tracer.[7][8]

  • Tracer Preparation: Synthesize and purify the fluorescently-labeled fatty acid (e.g., AlexaFFA).

  • Animal Model and Intervention: Use mice and subject them to conditions that alter fatty acid metabolism (e.g., fasting or cold exposure) to validate the tracer's responsiveness.

  • Tracer Administration: Inject the fluorescent tracer intravenously at a predetermined dose (e.g., 0.05 nmol/g body weight).

  • In Vivo Imaging: At various time points post-injection, perform in vivo optical imaging of the animal to visualize the biodistribution of the tracer in real-time.

  • Ex Vivo Imaging: After the final in vivo imaging session, euthanize the animal and excise organs of interest for ex vivo fluorescence imaging to confirm and quantify tracer uptake.

  • Image Analysis: Quantify the fluorescence intensity in regions of interest corresponding to different organs.

Signaling Pathways in Lipid Metabolism

The ultimate goal of using lipid tracers is often to understand their movement through specific metabolic pathways. The diagram below illustrates the major pathways of fatty acid metabolism that would be interrogated by a tracer.

FFA Free Fatty Acid (Tracer) Acyl_CoA Fatty Acyl-CoA FFA->Acyl_CoA ACSL Mitochondria Mitochondria Acyl_CoA->Mitochondria ER Endoplasmic Reticulum Acyl_CoA->ER Beta_Oxidation β-Oxidation Mitochondria->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Triglycerides Triglycerides (Storage) ER->Triglycerides Phospholipids Phospholipids (Membranes) ER->Phospholipids Cholesteryl_Esters Cholesteryl Esters ER->Cholesteryl_Esters Triglycerides->FFA Lipolysis

Caption: Major metabolic fates of a fatty acid tracer within a cell.

Conclusion

The validation and application of in vivo lipid tracers are fundamental to advancing our understanding of metabolic diseases. While stable isotope-labeled lipids remain the gold standard for quantitative flux analysis, fluorescent and halogenated analogs offer complementary advantages for imaging and assessing tissue-specific uptake. For a novel tracer like this compound to be established as a valid tool, it would need to undergo a rigorous validation process, directly comparing its performance against these established methods. This comparative guide provides a framework for researchers to select the most appropriate tracer for their experimental needs and to guide the development of the next generation of metabolic probes.

References

1-Palmitoyl-2-oleoyl-3-bromopropanediol vs. other halogenated lipids for cryo-EM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enhancing Cryo-EM Imaging with Halogenated Lipids

The introduction of heavy atoms, such as bromine, into lipid molecules increases their electron scattering potential, thereby generating stronger contrast in cryo-EM images.[1][2] This enhanced contrast is particularly beneficial for:

  • Visualizing Lipid Organization: Distinguishing between different lipid domains and leaflets within a membrane.[1][2]

  • Mapping Protein-Lipid Interactions: Identifying the specific lipids that interact with membrane-embedded or associated proteins.[1][3]

  • Improving Particle Alignment: Acting as internal fiducial markers to improve the accuracy of image alignment during data processing.

Performance Comparison of Brominated Lipids

Recent studies have highlighted the utility of various brominated lipids in cryo-EM. A notable study by Moss et al. utilized several brominated lipid species to investigate membrane remodeling by the ESCRT-III protein complex. The following table summarizes the qualitative and semi-quantitative findings from their work, providing a comparative look at the performance of different brominated lipids.

Lipid TypeChemical StructureObserved Performance in Cryo-EMApplicationReference
Brominated Phosphatidylinositol 4,5-bisphosphate (PIP2-Br) Phospholipid with brominated acyl chainProvided enhanced density in the lipid bilayer, allowing for the visualization of its localization.Probing the distribution of a specific signaling lipid during membrane constriction.[1][2]
Brominated Stearoyl-Docosahexaenoyl-Phosphocholine (SDPC-Br) Phospholipid with a brominated polyunsaturated acyl chainShowed significant, localized density enhancement, revealing its accumulation at sites of high membrane curvature and protein interaction.[1][2] The intense spots of enhanced density were consistent with SDPC-Br enrichment at the site of protein contact.[3]Investigating lipid sorting and conformational changes in response to membrane stress.[1][2][3]
Brominated Cholesterol (CHOL-Br) Cholesterol with a bromine atomResulted in a more uniform increase in the intensity of the entire bilayer.[3]Acting as a general membrane contrast enhancement agent.[3]
Unlabeled Lipids Standard phospholipids (B1166683) and cholesterolLower intrinsic contrast, making it challenging to visualize fine details of lipid organization without the aid of computational analysis of bilayer thickness.Control experiments and studies where the protein is the primary focus.[1][2]

Experimental Protocols

The successful application of halogenated lipids in cryo-EM studies requires careful sample preparation. Below is a generalized protocol for the preparation of proteoliposomes containing brominated lipids, based on methodologies described in the literature.

Protocol: Preparation of Proteoliposomes with Brominated Lipids for Cryo-EM

1. Lipid Mixture Preparation:

  • In a clean glass vial, combine the desired lipids, including the brominated lipid of choice, dissolved in chloroform (B151607). The molar ratio of the brominated lipid should be optimized for the specific application, typically ranging from 10% to 30% of the total lipid content.

  • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

  • To ensure complete removal of the solvent, place the vial under a high vacuum for at least 2 hours.

2. Liposome Formation by Extrusion:

  • Hydrate the lipid film with the desired buffer (e.g., HEPES-buffered saline) by vortexing for 10-15 minutes. The buffer should not contain any components that might react with the lipids or interfere with protein reconstitution.

  • The resulting suspension of multilamellar vesicles (MLVs) should be subjected to at least five freeze-thaw cycles using liquid nitrogen and a warm water bath to promote the formation of unilamellar vesicles.

  • Extrude the lipid suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process should be repeated 11-21 times to generate a homogenous population of large unilamellar vesicles (LUVs).

3. Protein Reconstitution (if applicable):

  • Solubilize the purified membrane protein of interest in a suitable detergent.

  • Add the solubilized protein to the prepared LUVs at a desired protein-to-lipid ratio.

  • Remove the detergent slowly using methods such as dialysis, size-exclusion chromatography, or addition of Bio-Beads to facilitate the insertion of the protein into the liposomes.

4. Cryo-EM Grid Preparation:

  • Apply 3-4 µL of the proteoliposome suspension to a glow-discharged cryo-EM grid.

  • Blot the grid to remove excess liquid, leaving a thin film of the sample.

  • Plunge-freeze the grid into liquid ethane (B1197151) using a vitrification apparatus (e.g., Vitrobot).

5. Cryo-EM Data Collection and Analysis:

  • Transfer the vitrified grid to a transmission electron microscope equipped with a cryo-stage.

  • Collect images at a low electron dose to minimize radiation damage.

  • Process the collected images using standard single-particle analysis or cryo-electron tomography software. The enhanced contrast from the brominated lipids should aid in particle picking and alignment.

Visualizing the Workflow

The following diagrams illustrate the key steps in the experimental workflow for using halogenated lipids in cryo-EM.

experimental_workflow cluster_prep Sample Preparation cluster_grid Cryo-EM Grid Preparation cluster_analysis Data Acquisition & Analysis lipid_mix 1. Prepare Lipid Mixture (including brominated lipid) film 2. Create Thin Lipid Film lipid_mix->film hydrate 3. Hydrate Film to form MLVs film->hydrate extrude 4. Extrude to form LUVs hydrate->extrude reconstitute 5. Reconstitute Protein (optional) extrude->reconstitute apply 6. Apply Sample to Grid reconstitute->apply blot 7. Blot Excess Liquid apply->blot plunge 8. Plunge-freeze in Ethane blot->plunge collect 9. Cryo-EM Data Collection plunge->collect process 10. Image Processing & 3D Reconstruction collect->process

Caption: Experimental workflow for cryo-EM with halogenated lipids.

logical_relationship cluster_concepts Core Concepts cluster_applications Key Applications halogenated_lipids Halogenated Lipids (e.g., Brominated Lipids) cryo_em Cryo-Electron Microscopy halogenated_lipids->cryo_em used in contrast Enhanced Image Contrast cryo_em->contrast benefits from high_res High-Resolution Structure contrast->high_res enables lipid_org Visualize Lipid Organization high_res->lipid_org protein_lipid Map Protein-Lipid Interactions high_res->protein_lipid alignment Improve Particle Alignment high_res->alignment

Caption: Logical relationship of halogenated lipids in cryo-EM.

Conclusion

Halogenated lipids, particularly brominated derivatives of phospholipids and cholesterol, represent a powerful class of tools for enhancing contrast and enabling detailed structural studies of lipid membranes and membrane proteins by cryo-EM. While direct experimental data on 1-Palmitoyl-2-oleoyl-3-bromopropanediol for cryo-EM applications is currently limited in published literature, the successful application of other brominated lipids provides a strong foundation and rationale for exploring its potential. The choice of a specific halogenated lipid will depend on the scientific question being addressed, with brominated phospholipids being ideal for tracking specific lipid species and brominated cholesterol offering a more general enhancement of membrane contrast. As cryo-EM techniques continue to evolve, the development and characterization of novel halogenated lipids will undoubtedly play a crucial role in pushing the boundaries of biological imaging.

References

A Comparative Guide to Tracking Lipid Metabolism: Isotopic Labeling vs. Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of lipid metabolism is crucial for understanding numerous physiological and pathological processes. Accurate tracking of lipid synthesis, transport, and degradation is essential for developing novel therapeutics for a range of diseases, including metabolic disorders, cardiovascular diseases, and cancer. This guide provides an objective comparison of two techniques that have been used to study lipids: isotopic labeling and bromination. While isotopic labeling has become the gold standard for tracking lipid metabolism in biological systems, bromination has been historically used for the analysis of unsaturated fatty acids. This document will delve into the methodologies, applications, and limitations of each approach, supported by experimental data, to inform the selection of the most appropriate technique for your research needs.

At a Glance: Isotopic Labeling vs. Bromination

FeatureIsotopic LabelingBromination
Primary Application Tracking lipid metabolism, biosynthesis, and turnover in vivo and in vitro.[1][2]Primarily for quantifying the degree of unsaturation in fatty acids in vitro.
Biological Compatibility High. Stable isotopes are non-toxic and behave almost identically to their natural counterparts, causing minimal perturbation to biological systems.[3]Low. Brominated fatty acids and vegetable oils have demonstrated significant toxicity, including myocardial degeneration, liver enlargement, and fatty degeneration.[4][5][6][7]
Information Gained Dynamic information on metabolic pathways, flux rates, and the fate of specific lipid molecules.[1][2][8]Static information about the number of double bonds in a lipid sample.
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[9]Titration, Gas Chromatography-Mass Spectrometry (GC-MS).[10][11]
Quantification Highly quantitative, allowing for precise measurement of labeled molecules.[1][2]Semi-quantitative for unsaturation levels.
In Vivo Application Widely used and considered safe for in vivo studies in animals and humans.Not suitable for in vivo metabolic studies due to toxicity.[4][5][6]

Isotopic Labeling: The Gold Standard for Tracking Lipid Metabolism

Isotopic labeling is a powerful technique that involves the introduction of stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into lipid precursors or lipids themselves.[9] These labeled molecules are then introduced into cells, tissues, or whole organisms, and their metabolic fate is traced using highly sensitive analytical techniques like mass spectrometry and NMR spectroscopy.[9]

The key advantage of isotopic labeling lies in its ability to track the dynamic processes of lipid metabolism without significantly altering the biological system.[1][2] Because the labeled molecules are chemically identical to their unlabeled counterparts, they are processed through the same metabolic pathways at nearly the same rates.[3] This allows researchers to gain precise insights into:

  • De novo lipogenesis: The synthesis of new fatty acids and lipids.

  • Lipid turnover: The rates of synthesis and degradation of specific lipid species.

  • Metabolic flux: The flow of metabolites through different lipid metabolic pathways.

  • Subcellular localization: The movement and localization of lipids within different cellular compartments.

Experimental Workflow for Isotopic Labeling of Lipids

The general workflow for an isotopic labeling experiment to track lipid metabolism is as follows:

Isotopic_Labeling_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis A Select Isotopic Tracer (e.g., ¹³C-glucose, ²H-fatty acid) B Prepare Labeled Medium or Diet A->B C Introduce Tracer to Biological System (Cells, Animal) B->C D Incubate for a Defined Period C->D E Harvest Samples (Cells, Tissues) D->E F Lipid Extraction E->F G Mass Spectrometry or NMR Analysis F->G H Data Analysis and Metabolic Modeling G->H

A simplified workflow for a typical isotopic labeling experiment in lipid metabolism research.
Detailed Experimental Protocol: Stable Isotope Labeling of Lipids in Cultured Cells

This protocol provides a general framework for tracing the metabolism of a ¹³C-labeled fatty acid in a mammalian cell line.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • ¹³C-labeled fatty acid (e.g., [U-¹³C]palmitic acid) complexed to bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Internal standards for mass spectrometry

  • Mass spectrometer (e.g., LC-MS/MS)

Procedure:

  • Cell Culture: Culture the mammalian cells in complete medium until they reach the desired confluency.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium with dFBS and the ¹³C-labeled fatty acid-BSA complex to the desired final concentration.

  • Labeling: Remove the standard culture medium from the cells, wash with PBS, and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for a specific period (a time course experiment is recommended to monitor dynamic changes).

  • Harvesting: After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS to halt metabolic activity.

  • Lipid Extraction: Extract the total lipids from the cells using a suitable method, such as the Bligh-Dyer or Folch extraction. Add a known amount of internal standard to each sample before extraction for normalization.

  • Sample Preparation for MS: Dry the extracted lipids under a stream of nitrogen and reconstitute them in a solvent compatible with the mass spectrometer.

  • Mass Spectrometry Analysis: Analyze the lipid extracts using a high-resolution mass spectrometer to detect and quantify the incorporation of the ¹³C label into different lipid species.

  • Data Analysis: Process the raw mass spectrometry data to identify the labeled lipid species and determine the extent of isotope incorporation. This data can then be used to calculate metabolic flux rates and model metabolic pathways.

Bromination: A Tool for Unsaturation Analysis, Not Metabolic Tracking

Bromination is a chemical reaction where bromine is added across the double bonds of unsaturated fatty acids.[11] This reaction has been historically used to determine the degree of unsaturation in a sample of fat or oil through a simple titration method where the amount of bromine consumed is proportional to the number of double bonds present.[11]

However, the application of bromination for tracking lipid metabolism in a biological context is severely limited due to the inherent toxicity of brominated compounds.

Toxicity of Brominated Lipids

Numerous studies have highlighted the adverse effects of consuming brominated vegetable oils (BVOs) and brominated fatty acids. These studies have shown that:

  • Brominated compounds accumulate in tissues: When ingested, brominated lipids accumulate in adipose tissue, heart, liver, and other organs.[4][5][6]

  • Cardiotoxicity: Feeding studies in animals have demonstrated that brominated oils can lead to myocardial cellular degeneration, edema, and necrotic foci in the heart.[4][7]

  • Hepatotoxicity: Enlarged livers and fatty degeneration have been observed in animals fed diets containing brominated fatty acids.[4][5]

  • Endocrine Disruption: Recent studies have shown that BVO can impact thyroid hormones.[6][12]

Given these significant toxicological concerns, the use of brominated lipids as tracers for metabolic studies in living organisms is not a viable or ethical approach. The introduction of brominated molecules would drastically alter the normal physiological processes, leading to unreliable and misleading results.

Logical Relationship: Why Bromination is Unsuitable for Metabolic Tracking

Bromination_Limitation cluster_goal Goal of Metabolic Tracking cluster_requirement Core Requirement cluster_bromination Bromination Approach cluster_conclusion Conclusion Goal Accurately trace the fate of lipids in a biological system Requirement Tracer must not perturb the biological system Goal->Requirement Bromination Introduce brominated lipids as tracers Requirement->Bromination violates Toxicity Brominated lipids are toxic and alter cellular metabolism Bromination->Toxicity Conclusion Bromination is unsuitable for tracking lipid metabolism Toxicity->Conclusion

The unsuitability of bromination for metabolic tracking due to its inherent toxicity.

Simplified Lipid Metabolism Pathway

To provide context for lipid metabolism studies, the following diagram illustrates a simplified overview of key pathways. Isotopic labeling can be used to trace the flow of atoms through these interconnected routes.

Lipid_Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Glycerol3P Glycerol-3-P Glucose->Glycerol3P AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA FattyAcids Fatty Acids AcetylCoA->FattyAcids De Novo Lipogenesis TCA TCA Cycle AcetylCoA->TCA Triglycerides Triglycerides (Storage) FattyAcids->Triglycerides Phospholipids Phospholipids (Membranes) FattyAcids->Phospholipids BetaOxidation ß-Oxidation FattyAcids->BetaOxidation Glycerol3P->Triglycerides Glycerol3P->Phospholipids BetaOxidation->AcetylCoA Energy Energy (ATP) TCA->Energy

A simplified overview of central lipid metabolic pathways.

Conclusion

For researchers, scientists, and drug development professionals aiming to investigate the intricate dynamics of lipid metabolism, isotopic labeling stands out as the superior and only biologically compatible method. Its ability to provide detailed, quantitative information on metabolic pathways without causing cellular toxicity makes it an indispensable tool. In contrast, while bromination has its place in the analytical chemistry of lipids for determining unsaturation, its significant toxicity renders it unsuitable for tracking metabolic processes in living systems. The evidence strongly supports the exclusive use of isotopic labeling for any in vivo or in vitro studies focused on elucidating the mechanisms of lipid metabolism.

References

Assessing the Biological Equivalence of 1-Palmitoyl-2-oleoyl-3-bromopropanediol to Natural Lipids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic lipid analog, 1-Palmitoyl-2-oleoyl-3-bromopropanediol (POBP), with its natural counterpart, 1-palmitoyl-2-oleoyl-sn-glycerol (B1237986) (POG), a common diacylglycerol (DAG). The objective is to assess the biological equivalence of POBP, a molecule of interest for its potential applications in research and drug development, by examining its role in key cellular signaling pathways. This analysis is based on established experimental methodologies and available data on similar lipid analogs.

Introduction

Natural lipids, such as diacylglycerols, are fundamental to a myriad of cellular processes, most notably as second messengers in signal transduction. They are key activators of Protein Kinase C (PKC) isoforms and substrates for Diacylglycerol Kinases (DGKs), enzymes that play a critical role in regulating cellular signaling cascades.[1][2][3] The synthesis of lipid analogs like POBP, where a hydroxyl group is replaced by a bromine atom, offers potential advantages in terms of stability and utility as research tools. However, understanding the extent to which these structural modifications affect biological function is paramount for their effective application. This guide delves into the comparative analysis of POBP and POG, focusing on their interaction with PKC and DGK, cellular uptake, metabolism, and potential cytotoxicity.

Comparative Biological Activity: POBP vs. POG

The primary determinant of POBP's biological equivalence to POG lies in its ability to mimic the functions of natural DAGs in cellular signaling. This is principally assessed by its capacity to activate PKC and to be phosphorylated by DGK.

Protein Kinase C (PKC) Activation

PKC enzymes are a family of serine/threonine kinases that are critical regulators of cell growth, differentiation, and apoptosis.[4] Their activation is a hallmark of DAG signaling. The substitution of the sn-3 hydroxyl group with a bromine atom in POBP may influence its binding to the C1 domain of PKC, the DAG-binding site.

Table 1: Comparative Analysis of PKC Activation

Parameter This compound (POBP) 1-palmitoyl-2-oleoyl-sn-glycerol (POG)
Binding Affinity to PKC C1 Domain Data not available. Predicted to be lower due to altered hydrogen bonding capacity. High affinity, leading to robust activation.
In Vitro PKC Kinase Activity (Relative) Data not available. Expected to be a weaker activator. Potent activator.

| Cellular Translocation of PKC | Data not available. Likely to induce translocation, but potentially to a lesser extent than POG. | Induces translocation of PKC from the cytosol to the plasma membrane. |

Diacylglycerol Kinase (DGK) Substrate Specificity

DGKs phosphorylate DAG to produce phosphatidic acid (PA), another important signaling molecule. This reaction terminates DAG signaling. The efficiency of POBP as a substrate for DGK is a key indicator of its biological equivalence. The bromine atom at the sn-3 position, being larger and more electronegative than a hydroxyl group, could sterically hinder the active site of DGK or affect the phosphorylation reaction.

Table 2: Comparative Analysis of DGK Substrate Activity

Parameter This compound (POBP) 1-palmitoyl-2-oleoyl-sn-glycerol (POG)
Substrate for DGK Data not available. Predicted to be a poor substrate or a potential inhibitor. Natural and efficient substrate for phosphorylation.
Kinetic Parameters (Km, Vmax) Data not available. Established kinetic parameters for various DGK isoforms.

| Effect on PA Production | Data not available. Likely to result in reduced PA formation. | Leads to the production of phosphatidic acid. |

Cellular Dynamics and Fate

The biological activity of POBP is also dependent on its ability to be taken up by cells, its subcellular localization, and its metabolic fate.

Cellular Uptake and Metabolism

The bromination of the glycerol (B35011) backbone may alter the hydrophobicity of POBP, potentially affecting its transport across the cell membrane and its subsequent metabolic processing.

Table 3: Cellular Uptake and Metabolism Comparison

Parameter This compound (POBP) 1-palmitoyl-2-oleoyl-sn-glycerol (POG)
Cellular Uptake Rate Data not available. May differ from POG due to altered polarity. Efficiently taken up by cells.
Subcellular Localization Data not available. Expected to localize to cellular membranes. Primarily localizes to the plasma membrane and endoplasmic reticulum.[5][6][7]

| Metabolic Products | Data not available. Unlikely to be metabolized into triglycerides or phospholipids. May undergo dehalogenation or other modifications. | Metabolized into phosphatidic acid, triglycerides, and other glycerolipids.[8][9] |

Cytotoxicity Assessment

The introduction of a bromine atom into a lipid molecule raises concerns about its potential toxicity. Therefore, a comparative cytotoxicity analysis is essential.

Table 4: Comparative Cytotoxicity

Assay This compound (POBP) 1-palmitoyl-2-oleoyl-sn-glycerol (POG)
Cell Viability (e.g., MTT, WST-8 assay) Data not available. Requires experimental determination. Generally considered non-toxic at physiological concentrations.

| IC50 Value | Data not available. | Not applicable under normal conditions. |

Experimental Protocols

To empirically determine the biological equivalence of POBP, the following experimental protocols are recommended.

Synthesis of this compound (POBP)

A potential synthetic route for POBP can be adapted from methods used for synthesizing structured triglycerides.[10][11][12][13] A key intermediate, 1-palmitoyl-2-oleoyl-sn-glycerol, can be synthesized and then subjected to a bromination reaction at the sn-3 position. For tracking studies, radiolabeling of the glycerol backbone or one of the fatty acid chains can be incorporated.[14][15]

In Vitro Protein Kinase C (PKC) Activation Assay

This assay measures the ability of POBP to activate PKC in vitro. A fluorescence-based assay kit can be utilized for this purpose.[15]

Methodology:

  • Reagents: Purified PKC isozyme, fluorescently labeled PKC substrate peptide, ATP, POBP, POG (positive control), and assay buffer.

  • Procedure:

    • Prepare reaction mixtures containing the assay buffer, fluorescent substrate, and varying concentrations of POBP or POG.

    • Initiate the reaction by adding purified PKC and ATP.

    • Incubate at 30°C for a specified time.

    • Measure the fluorescence polarization or intensity to determine the extent of substrate phosphorylation.

  • Data Analysis: Compare the dose-response curves and EC50 values for POBP and POG to determine their relative potencies as PKC activators.

In Vitro Diacylglycerol Kinase (DGK) Activity Assay

This assay determines if POBP can act as a substrate for DGK. A common method involves using radiolabeled ATP.[1][16][17]

Methodology:

  • Reagents: Purified DGK enzyme, POBP, POG (positive control), [γ-³²P]ATP, and reaction buffer.

  • Procedure:

    • Prepare lipid vesicles containing POBP or POG.

    • Set up reaction mixtures with the lipid vesicles, DGK enzyme, and reaction buffer.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at 37°C for a defined period.

    • Stop the reaction and extract the lipids.

    • Separate the lipids using thin-layer chromatography (TLC).

    • Quantify the amount of radiolabeled phosphatidic acid (or its brominated analog) using autoradiography or a phosphorimager.

  • Data Analysis: Determine the kinetic parameters (Km and Vmax) for both substrates to compare their efficiency as DGK substrates.

Cellular Uptake and Metabolism Analysis

Liquid chromatography-mass spectrometry (LC-MS) can be used to quantify the uptake and identify the metabolic products of POBP in cultured cells.[4][18][19][20][21][22]

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293, HeLa) to confluence.

  • Treatment: Treat the cells with a known concentration of POBP for various time points.

  • Lipid Extraction: Harvest the cells and perform a lipid extraction using a standard method like the Folch or Bligh-Dyer procedure.

  • LC-MS Analysis: Analyze the lipid extracts by LC-MS to identify and quantify POBP and any potential metabolites.

  • Data Analysis: Determine the rate of POBP uptake and identify its metabolic fate within the cells.

Cytotoxicity Assay

Standard cytotoxicity assays, such as the MTT or WST-8 assay, can be used to compare the effects of POBP and POG on cell viability.[23][24][25][26][27]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of POBP and POG for 24-48 hours.

  • Assay: Add the MTT or WST-8 reagent to the wells and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value for POBP, if applicable.

Visualizing a Potential Signaling Pathway

The following diagram illustrates the canonical diacylglycerol signaling pathway, highlighting the points of interaction for POBP and its potential divergence from the natural lipid, POG.

G Diacylglycerol Signaling Pathway PLC Phospholipase C (PLC) PIP2 PIP2 IP3 IP3 PLC->IP3 POG 1-Palmitoyl-2-oleoyl-sn-glycerol (POG) (Natural Lipid) PLC->POG PIP2->PLC Hydrolysis PKC Protein Kinase C (PKC) POG->PKC Activates DGK Diacylglycerol Kinase (DGK) POG->DGK Substrate Metabolism Metabolism POG->Metabolism POBP This compound (POBP) (Synthetic Analog) POBP->PKC Activates? (Likely Weaker) POBP->DGK Substrate? (Likely Poor) POBP->Metabolism Altered Metabolism? Downstream Downstream Signaling PKC->Downstream PA Phosphatidic Acid (PA) DGK->PA CellularEffects Cellular Effects Downstream->CellularEffects PA->Downstream

Caption: A simplified diagram of the diacylglycerol signaling pathway.

Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive assessment of POBP's biological equivalence.

G Workflow for Assessing POBP Biological Equivalence Synthesis Synthesis of POBP and Radiolabeled POBP InVitro In Vitro Assays Synthesis->InVitro Cellular Cell-Based Assays Synthesis->Cellular PKC_Assay PKC Activation Assay InVitro->PKC_Assay DGK_Assay DGK Activity Assay InVitro->DGK_Assay Data Data Analysis and Comparison PKC_Assay->Data DGK_Assay->Data Uptake Cellular Uptake & Metabolism (LC-MS) Cellular->Uptake Cytotoxicity Cytotoxicity Assay (MTT/WST-8) Cellular->Cytotoxicity Uptake->Data Cytotoxicity->Data Conclusion Conclusion on Biological Equivalence Data->Conclusion

Caption: A flowchart outlining the experimental steps for comparison.

Conclusion

While this compound (POBP) presents an intriguing synthetic analog to the natural lipid messenger 1-palmitoyl-2-oleoyl-sn-glycerol (POG), its biological equivalence remains to be definitively established. Theoretical considerations suggest that the substitution of a hydroxyl group with a bromine atom at the sn-3 position will likely alter its interactions with key signaling proteins such as PKC and DGK. The experimental framework outlined in this guide provides a robust methodology for quantitatively assessing these differences. The resulting data will be crucial for researchers, scientists, and drug development professionals in determining the utility and limitations of POBP as a tool for studying lipid signaling and as a potential therapeutic agent. Further research is necessary to fill the existing data gaps and provide a conclusive assessment of the biological equivalence of POBP.

References

A Comparative Guide to the Quantitative Analysis of 1-Palmitoyl-2-oleoyl-3-bromopropanediol in Complex Lipid Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of specific lipid species within complex biological matrices is a critical task in lipidomics, drug development, and biomedical research. 1-Palmitoyl-2-oleoyl-3-bromopropanediol (POBP) is a synthetic diacylglycerol (DAG) analog with significant potential as a research tool and therapeutic agent. Its structural similarity to endogenous DAGs, coupled with the presence of a bromine atom, presents unique analytical challenges and opportunities. This guide provides a comprehensive comparison of established and emerging analytical methodologies for the accurate and sensitive quantification of POBP in complex lipid mixtures.

Introduction to Analytical Challenges

The quantification of POBP is complicated by several factors:

  • Structural Similarity: POBP's core structure is identical to the endogenous lipid 1-palmitoyl-2-oleoyl-glycerol, necessitating highly selective analytical techniques to differentiate it from the natural lipidome.

  • Matrix Effects: Biological samples contain a vast array of lipids and other molecules that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based methods.

  • Isomeric Complexity: The synthesis of POBP may result in isomeric impurities, requiring chromatographic separation for accurate quantification.

  • Lack of a Commercial Standard: As a specialized research compound, a certified reference standard for POBP may not be readily available, complicating absolute quantification.

This guide explores and compares three primary analytical platforms that can be adapted for POBP quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD). A promising, high-throughput alternative, Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS), is also discussed.

Comparative Analysis of Quantitative Methods

The choice of analytical method depends on the specific requirements of the study, including sensitivity, selectivity, throughput, and available instrumentation. The following table summarizes the key performance characteristics of each technique, adapted from published data on analogous molecules.

Analytical Method Principle Sample Preparation Selectivity Sensitivity (Typical LOQ) Throughput Advantages Disadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.Liquid-liquid or solid-phase extraction. Derivatization may be used to enhance ionization.Very HighLow ng/mL to pg/mLMediumHigh selectivity and sensitivity; structural information from fragmentation.Susceptible to matrix effects; may require derivatization.
GC-MS Separation of volatile compounds followed by mass-based detection.Hydrolysis of the glycerolipid backbone and derivatization of fatty acids and brominated glycerol (B35011).HighLow to mid ng/mLMediumExcellent for fatty acid profiling; established derivatization protocols.Requires derivatization, which can be time-consuming; potential for thermal degradation.
HPLC-ELSD Chromatographic separation with detection based on light scattering of non-volatile analytes.Liquid-liquid or solid-phase extraction.Low to MediumHigh ng/mL to low µg/mLHighUniversal detection for non-volatile lipids; relatively simple setup.Lower sensitivity and selectivity compared to MS; non-linear response.
SFC-MS Separation using a supercritical fluid as the mobile phase, coupled to a mass spectrometer.Liquid-liquid or solid-phase extraction.HighComparable to LC-MS/MSHighFast separations; suitable for a wide range of lipid polarities.Less common instrumentation; method development can be complex.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. The following are adapted methodologies for the quantification of POBP based on established techniques for similar lipid species.

Method 1: Quantitative Analysis of POBP by LC-MS/MS

This method is adapted from protocols for the quantification of diacylglycerols in biological matrices.

1. Sample Preparation (Lipid Extraction):

  • To 100 µL of plasma or homogenized tissue, add 1 mL of a chloroform:methanol (2:1, v/v) solution containing an appropriate internal standard (e.g., a deuterated or odd-chain diacylglycerol).

  • Vortex vigorously for 2 minutes.

  • Add 200 µL of 0.9% NaCl solution and vortex again.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase and dry it under a stream of nitrogen.

  • Reconstitute the lipid extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A linear gradient from 30% to 100% B over 15 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • POBP: The precursor ion will be the [M+NH4]+ adduct. The specific m/z will need to be calculated based on the exact mass of POBP. Product ions would likely correspond to the neutral loss of the brominated propanediol (B1597323) headgroup and the individual fatty acyl chains.

    • Internal Standard: Monitor the corresponding precursor and product ions for the chosen internal standard.

3. Data Analysis:

  • Quantify POBP by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.

Method 2: Quantitative Analysis of POBP by GC-MS (as Fatty Acid Methyl Esters)

This method is adapted from the analysis of brominated vegetable oils.

1. Sample Preparation (Hydrolysis and Derivatization):

  • Perform a lipid extraction as described in the LC-MS/MS method.

  • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

  • Heat at 80°C for 10 minutes to hydrolyze the ester bonds.

  • Cool and add 1 mL of 14% boron trifluoride in methanol.

  • Heat at 80°C for 2 minutes to methylate the fatty acids.

  • Cool and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge. Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

  • The brominated glycerol backbone will remain in the aqueous layer and would require a separate derivatization (e.g., silylation) and GC-MS analysis if its quantification is also desired.

2. GC-MS Analysis:

  • GC Column: A polar capillary column (e.g., a biscyanopropyl polysiloxane phase) is recommended for FAME separation.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at 3°C/min.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for palmitic acid methyl ester, oleic acid methyl ester, and the internal standard (e.g., heptadecanoic acid methyl ester).

3. Data Analysis:

  • Quantify the individual fatty acids by comparing their peak areas to that of the internal standard and using a calibration curve. The concentration of POBP is then calculated based on the molar amounts of its constituent fatty acids.

Visualizing the Workflow

Diagrams created using Graphviz illustrate the experimental workflows for the described methods.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Complex Lipid Mixture extraction Liquid-Liquid Extraction (with Internal Standard) start->extraction drydown Dry Down Extract extraction->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute lc UPLC Separation (C18 Column) reconstitute->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification (Peak Area Ratio) ms->quant

Caption: Workflow for the quantitative analysis of POBP using LC-MS/MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Complex Lipid Mixture extraction Lipid Extraction start->extraction hydrolysis Hydrolysis (NaOH/Methanol) extraction->hydrolysis derivatization Derivatization (BF3/Methanol) hydrolysis->derivatization fame_extraction FAME Extraction (Hexane) derivatization->fame_extraction gc GC Separation (Polar Column) fame_extraction->gc ms Mass Spectrometry (EI, SIM) gc->ms quant Quantification of FAMEs ms->quant

Caption: Workflow for the quantitative analysis of POBP via GC-MS of its fatty acid methyl esters.

Alternative and Emerging Technologies

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD offers a more universal detection approach for non-volatile lipids like POBP. The separation is typically performed on a normal-phase or reversed-phase column. While less sensitive and selective than MS-based methods, its simple operation and robustness make it a viable option for screening or when MS instrumentation is unavailable.

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

SFC is a powerful technique for lipid analysis, offering rapid separations and compatibility with a wide range of lipid polarities. Using supercritical CO2 as the primary mobile phase, SFC can provide unique selectivity for lipid isomers. Coupled with mass spectrometry, SFC-MS is a high-throughput alternative to LC-MS/MS for the quantitative analysis of POBP.

Conclusion

The quantitative analysis of this compound in complex lipid mixtures requires careful consideration of the analytical goals and available resources. For high sensitivity and selectivity, LC-MS/MS is the method of choice, providing detailed structural information and low limits of detection. GC-MS offers a robust alternative, particularly when the focus is on the fatty acid composition of the molecule. HPLC-ELSD serves as a useful screening tool, while SFC-MS is an emerging high-throughput platform with significant potential. The successful implementation of any of these methods relies on a well-developed sample preparation protocol and the use of an appropriate internal standard to ensure accuracy and precision. This guide provides a foundation for researchers to select and develop the most suitable analytical strategy for their specific needs in the study of POBP.

A Researcher's Guide to Control Experiments for Diacylglycerol Kinase Assays Utilizing 1-Palmitoyl-2-oleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Establishing Robust Controls in 1-Palmitoyl-2-oleoyl-sn-glycerol-Based Diacylglycerol Kinase Assays.

This guide provides a comprehensive overview of essential control experiments for assays involving 1-Palmitoyl-2-oleoyl-sn-glycerol (POG), a key diacylglycerol (DAG) species. The focus is on assays for diacylglycerol kinases (DGKs), a family of enzymes that phosphorylate DAG to phosphatidic acid (PA), thereby acting as critical regulators of cellular signaling. Proper controls are paramount for the accurate interpretation of data and the reliable identification of novel DGK modulators. Here, we present a comparative analysis of positive and negative controls, alternative substrates, and detailed experimental protocols to ensure the validity and reproducibility of your findings.

The Central Role of Diacylglycerol Kinase in Cellular Signaling

Diacylglycerol kinases are pivotal enzymes that control the balance between two potent second messengers: DAG and PA. By converting DAG to PA, DGKs terminate DAG-mediated signaling pathways, including those involving protein kinase C (PKC) and Ras guanyl nucleotide-releasing proteins (RasGRPs), while initiating PA-dependent signaling cascades. There are ten known mammalian DGK isoforms (α, β, γ, δ, ε, ζ, η, θ, ι, and κ), which are categorized into five types based on their structural domains. These isoforms exhibit distinct tissue distribution, subcellular localization, and substrate specificities, making them attractive therapeutic targets for a range of diseases, including cancer and immune disorders.

cluster_0 Cell Membrane PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) (e.g., POG) PLC->DAG PIP2 PIP2 PIP2->PLC Receptor Activation DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate PKC Protein Kinase C (PKC) DAG->PKC Activates RasGRP RasGRP DAG->RasGRP Activates PA Phosphatidic Acid (PA) DGK->PA Product PA_Effector PA Effectors PA->PA_Effector Activates Downstream1 Downstream Signaling PKC->Downstream1 Downstream2 Downstream Signaling RasGRP->Downstream2 Downstream3 Downstream Signaling PA_Effector->Downstream3

Figure 1: Simplified DGK signaling pathway.

Comparison of Substrates for Diacylglycerol Kinase Assays

The choice of substrate is a critical parameter in designing a DGK assay. While 1-Palmitoyl-2-oleoyl-sn-glycerol (POG) is a physiologically relevant DAG species, other alternatives are commonly used. 1,2-dilauroyl-sn-glycerol (B159022) (DLG) is a frequently employed synthetic substrate with shorter acyl chains, which can offer better solubility in aqueous assay buffers. The substrate preference can vary significantly among the different DGK isoforms.

SubstrateStructureKey CharacteristicsKnown DGK Isoform Preference
1-Palmitoyl-2-oleoyl-sn-glycerol (POG) C16:0 at sn-1, C18:1 at sn-2Physiologically relevant, particularly in the context of phospholipase C-mediated signaling. May have lower solubility in aqueous buffers.DGKε shows a preference for DAGs with an arachidonoyl chain at the sn-2 position, but also utilizes other unsaturated species. Kinetic data for POG across all isoforms is not extensively documented in a comparative manner.
1,2-dilauroyl-sn-glycerol (DLG) C12:0 at sn-1 and sn-2Synthetic substrate with shorter, saturated acyl chains, offering improved solubility. Commonly used in high-throughput screening assays.Widely used as a general substrate for many DGK isoforms in commercial assay kits. Apparent ATP Km values have been determined for all DGK isoforms using DLG as the lipid substrate[1].
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) C18:0 at sn-1, C20:4 at sn-2A key intermediate in the phosphatidylinositol cycle.The preferred substrate for DGKε.

Table 1: Comparison of Common Diacylglycerol Kinase Substrates.

Control Compounds for Diacylglycerol Kinase Assays

Robust positive and negative controls are essential for validating assay performance and interpreting screening results. A variety of small molecule inhibitors and a limited number of activators for DGKs have been identified.

Positive Controls: DGK Inhibitors

Known inhibitors of DGK isoforms serve as excellent positive controls to confirm that the assay can detect inhibition of the target enzyme.

CompoundTarget Isoform(s)IC₅₀ ValuesNotes
R59022 Primarily Type I DGKsDGKα: ~25 µMAlso inhibits DGKε and DGKθ moderately.
R59949 Primarily Type I & II DGKsDGKα: ~18 µM, Pan-DGK: 300 nMStrongly inhibits DGKα and DGKγ; moderately inhibits DGKδ and DGKκ.
Calphostin C Broad-spectrumVaries by isoform (e.g., DGKγ: ~0.4 µM, DGKα: ~2.5 µM)A well-characterized inhibitor, but not highly selective among DGK isoforms.
DGK-IN-1 DGKα and DGKζDGKα: 0.65 µM, DGKζ: 0.25 µMA potent dual inhibitor.
CU-3 DGKα0.6 µMA selective inhibitor of DGKα.
BMS-502 DGKα and DGKζDGKα: 4.6 nM, DGKζ: 2.1 nMA potent dual inhibitor.

Table 2: Comparison of Diacylglycerol Kinase Inhibitors for Use as Positive Controls.

Positive Controls: DGK Activators

The identification of isoform-specific DGK activators is an emerging area of research. These compounds can serve as valuable positive controls for assays designed to screen for activators.

CompoundTarget Isoform(s)Reported EffectNotes
KU-8 DGKα and DGKθActivates DGKα and DGKθ by approximately 20%. Strongly inhibits DGKκ.A lead compound for DGKα and DGKθ activators.
KU-10 DGKαActivator of DGKα.Identified through high-throughput screening.

Table 3: Diacylglycerol Kinase Activators for Use as Positive Controls.

Negative Controls

Appropriate negative controls are crucial to rule out non-specific effects and establish a baseline for the assay.

Control TypeDescriptionPurpose
Vehicle Control The solvent used to dissolve the test compounds (e.g., DMSO).To account for any effects of the solvent on enzyme activity.
Inactive Enzyme Control A reaction mixture lacking the DGK enzyme or containing a heat-inactivated enzyme.To determine the background signal of the assay in the absence of enzymatic activity.
Inactive Substrate Analog A lipid that is structurally similar to POG but is not a substrate for DGKs.To control for non-specific interactions of lipids with the assay components. 1,3-diacylglycerol is an example of an inactive isomer.
Non-selective Kinase Inhibitors Inhibitors of other kinase families that are not expected to inhibit DGKs.To assess the specificity of the assay for DGK inhibition.

Table 4: Recommended Negative Controls for Diacylglycerol Kinase Assays.

Experimental Protocols

Below are generalized protocols for an in vitro DGK activity assay. Specific concentrations and incubation times may need to be optimized for different DGK isoforms and assay formats.

Non-Radioactive (Luminescence-Based) DGK Assay

This protocol is adapted from commercially available kits that measure ADP production as an indicator of kinase activity.

1. Reagent Preparation:

  • Assay Buffer: Typically contains HEPES, MgCl₂, and a detergent like Triton X-100.

  • POG Substrate Solution: Prepare a stock solution of 1-Palmitoyl-2-oleoyl-sn-glycerol in a suitable organic solvent (e.g., chloroform). Evaporate the solvent to create a thin lipid film. Resuspend the lipid film in the assay buffer containing detergent by sonication to form micelles.

  • ATP Solution: Prepare a stock solution of ATP in assay buffer. The final concentration should be at or near the Km for the specific DGK isoform being tested.

  • DGK Enzyme: Dilute the purified DGK isoform to the desired concentration in assay buffer.

  • Control Compounds: Prepare stock solutions of positive and negative control compounds in a suitable solvent (e.g., DMSO).

2. Assay Procedure:

  • Add 5 µL of test compound or control solution to the wells of a 384-well plate.

  • Add 10 µL of the POG substrate solution to each well.

  • Initiate the reaction by adding 10 µL of the DGK enzyme and ATP solution mixture to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the enzymatic reaction by adding 25 µL of a kinase detection reagent (e.g., ADP-Glo™).

  • Incubate at room temperature for 40 minutes to allow for the conversion of ADP to ATP and the generation of a luminescent signal.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound relative to the vehicle control.

  • For active compounds, perform a dose-response analysis to determine the IC₅₀ value.

cluster_workflow Experimental Workflow for DGK Inhibitor Screening Start Start Compound_Prep Prepare Test Compounds and Controls Start->Compound_Prep Reagent_Prep Prepare Assay Reagents (POG, ATP, DGK) Start->Reagent_Prep Assay Perform DGK Assay Compound_Prep->Assay Reagent_Prep->Assay Data_Acquisition Measure Luminescence Assay->Data_Acquisition Data_Analysis Data Analysis (% Inhibition, IC50) Data_Acquisition->Data_Analysis Hit_Validation Hit Validation (Orthogonal Assays) Data_Analysis->Hit_Validation End End Hit_Validation->End

References

The Bromo-Group's Subtle Touch: A Comparative Guide to its Effects on Lipid Bilayer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromo- group into the acyl chains of lipids offers a unique tool for biophysical studies, particularly as a contrast-enhancing probe in techniques like cryo-electron microscopy.[1][2] A key assertion in the field is that this modification is minimally perturbative, meaning it does not significantly alter the fundamental properties of the lipid bilayer.[3] This guide provides a detailed comparison of the effects of the bromo- group on key lipid bilayer characteristics, supported by experimental data and detailed protocols.

Impact on Lipid Bilayer Properties: A Comparative Analysis

The substitution of a hydrogen atom with a larger, more electronegative bromine atom in the lipid acyl chain can be expected to induce some changes in bilayer properties. However, experimental evidence suggests these changes are subtle. Below is a comparative summary of these effects.

Table 1: Effect on Membrane Fluidity

Membrane fluidity, a measure of the viscosity of the lipid bilayer, is crucial for many cellular processes. It is often assessed by measuring the fluorescence anisotropy of a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). A lower anisotropy value corresponds to higher membrane fluidity.

Lipid Modification Typical Anisotropy Value (r) of DPH Effect on Fluidity Underlying Mechanism
Unmodified Saturated Lipid (e.g., DPPC) ~0.35 (in gel phase)LowTightly packed acyl chains restrict probe movement.
~0.15 (in liquid-crystalline phase)HighDisordered acyl chains allow for greater probe mobility.
Brominated Saturated Lipid Similar to unmodified lipidMinimal ChangeThe bromo- group's size and electronegativity do not significantly disrupt the overall acyl chain packing and rotational freedom.[3]
Increased Acyl Chain Unsaturation Lower than saturated equivalentIncreasedKinks in the unsaturated acyl chains create more space, reducing packing density.[4]
Addition of Cholesterol Higher than in a fluid bilayer without cholesterolDecreasedThe rigid sterol structure orders the acyl chains, reducing their mobility.[5]
Table 2: Effect on Bilayer Thickness

Bilayer thickness is a fundamental structural parameter that can influence the activity of membrane-spanning proteins. It can be measured using techniques like small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS).[6][7]

Lipid Modification Typical Bilayer Thickness (d-spacing in Å) Effect on Thickness Underlying Mechanism
Unmodified Saturated Lipid (e.g., DPPC) ~64 Å (gel phase)-Extended and tightly packed acyl chains.
~60 Å (liquid-crystalline phase)-Increased disorder leads to a slight decrease in thickness.
Brominated Saturated Lipid Similar to unmodified lipidMinimal ChangeThe bromo- group does not cause a significant elongation or compression of the acyl chains.[2]
Increased Acyl Chain Unsaturation DecreasedThinner BilayerKinks in the acyl chains lead to less extended conformations.
Addition of Cholesterol Increased (in fluid phase)Thicker BilayerCholesterol's ordering effect elongates the acyl chains.[5]
Table 3: Effect on Membrane Permeability

The permeability of a lipid bilayer determines its ability to act as a barrier to the passage of molecules. Permeability can be assessed by monitoring the leakage of encapsulated fluorescent dyes from liposomes.

Lipid Modification Permeability to Small Molecules/Ions Effect on Permeability Underlying Mechanism
Unmodified Saturated Lipid (e.g., DPPC) Low-Tightly packed acyl chains create a significant barrier to diffusion.
Brominated Saturated Lipid Likely minimal change; specific data is limited.Minimal Change (Inferred)Given the minimal impact on fluidity and thickness, a significant change in permeability is not expected. Studies on the permeability of thin lipid membranes to bromide and bromine suggest that the membrane is largely impermeable to the bromide ion, with permeation primarily occurring via molecular bromine (Br2).[8][9]
Increased Acyl Chain Unsaturation IncreasedMore PermeableLooser packing of acyl chains creates more transient defects, allowing for easier passage of molecules.
Addition of Cholesterol DecreasedLess PermeableThe ordering effect of cholesterol reduces free volume and transient defects in the bilayer.[5]
Table 4: Effect on Phase Transition Temperature

The phase transition temperature (Tm) is the temperature at which a lipid bilayer transitions from a more ordered gel phase to a more fluid liquid-crystalline phase. This is commonly measured using Differential Scanning Calorimetry (DSC).[10][11]

Lipid Modification Typical Phase Transition Temperature (Tm in °C) Effect on Tm Underlying Mechanism
Unmodified Saturated Lipid (e.g., DPPC) 41.4 °C-The energy required to disrupt the ordered packing of the saturated acyl chains.[12]
Brominated Saturated Lipid Similar to unmodified lipidMinimal ChangeThe bromo- group does not significantly alter the van der Waals interactions between the acyl chains that govern the phase transition.[3]
Increased Acyl Chain Unsaturation DecreasedLower TmThe kinks in the acyl chains disrupt packing, requiring less energy to transition to the liquid-crystalline phase.
Addition of Cholesterol Broadens or abolishes the phase transitionModulated TransitionCholesterol disrupts the cooperative melting of the acyl chains, creating an intermediate "liquid-ordered" phase.

Visualizing the Impact and Experimental Workflow

Logical Flow: Impact of Bromo- Group on Acyl Chain Packing cluster_0 Unmodified Saturated Acyl Chains cluster_1 Brominated Acyl Chains cluster_2 Other Modifications a Uniform, straight acyl chains b Strong van der Waals interactions a->b lead to c Tight, ordered packing b->c results in f Minimal disruption to overall packing c->f subtle perturbation d Introduction of bromo- group e Slight increase in steric hindrance and altered electronegativity d->e e->f causes g Unsaturation (cis-double bond) i Significant disruption (kink) g->i h Cholesterol Intercalation j Ordering of adjacent chains h->j k Looser, disordered packing i->k l Tighter, 'liquid-ordered' packing j->l

Caption: Impact of different modifications on acyl chain packing.

Experimental Workflow for Characterizing Lipid Bilayer Properties cluster_analysis Biophysical Analysis cluster_results Data Output start Start: Define Lipid Composition (e.g., Brominated vs. Unmodified) liposome_prep Liposome (B1194612) Preparation (Thin-film hydration & Extrusion) start->liposome_prep dsc Differential Scanning Calorimetry (DSC) liposome_prep->dsc fluorescence Fluorescence Anisotropy liposome_prep->fluorescence permeability Permeability Assay liposome_prep->permeability scattering SAXS / SANS liposome_prep->scattering tm_data Phase Transition Temp. (Tm) Enthalpy (ΔH) dsc->tm_data fluidity_data Anisotropy (r) Membrane Fluidity fluorescence->fluidity_data permeability_data Permeability Coefficient (P) permeability->permeability_data thickness_data Bilayer Thickness (d) scattering->thickness_data data_analysis Comparative Data Analysis tm_data->data_analysis fluidity_data->data_analysis permeability_data->data_analysis thickness_data->data_analysis conclusion Conclusion on Bromo- Group Effect data_analysis->conclusion

Caption: Workflow for characterizing lipid bilayer properties.

Detailed Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes the formation of large unilamellar vesicles (LUVs), which are suitable for the experiments below.[13][14][15][16][17]

Materials:

  • Lipids (e.g., DPPC and brominated DPPC) dissolved in chloroform (B151607).

  • Round-bottom flask.

  • Rotary evaporator.

  • High-vacuum system.

  • Aqueous buffer (e.g., PBS, pH 7.4).

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size).

  • Water bath or heating block.

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids in chloroform in the round-bottom flask.

    • Attach the flask to a rotary evaporator and rotate under a stream of nitrogen to evaporate the chloroform, creating a thin lipid film on the flask's inner surface.

    • Place the flask on a high-vacuum system for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the aqueous buffer to the flask. The buffer should be pre-heated to a temperature above the lipid's phase transition temperature (Tm).

    • Hydrate the lipid film for 30-60 minutes, with occasional vortexing, to form multilamellar vesicles (MLVs).

  • Extrusion:

    • Load the MLV suspension into a pre-heated extruder.

    • Force the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes). This process results in the formation of LUVs with a more uniform size distribution.

  • Storage:

    • Store the prepared liposomes at 4°C. They are typically stable for about a week. Avoid freezing and thawing.[13]

Protocol 2: Measuring Membrane Fluidity using Fluorescence Anisotropy

This protocol uses the fluorescent probe DPH to measure the rotational mobility of the probe within the lipid bilayer, which is inversely related to membrane fluidity.[18][19][20]

Materials:

  • LUV suspension (from Protocol 1).

  • DPH stock solution in a suitable solvent (e.g., THF or DMSO).

  • Spectrofluorometer with polarization filters.

  • Temperature-controlled cuvette holder.

Procedure:

  • Probe Incorporation:

    • Add a small aliquot of the DPH stock solution to the LUV suspension to achieve a final lipid-to-probe molar ratio of approximately 200:1 to 500:1.

    • Incubate the mixture at a temperature above the lipid's Tm for at least 30 minutes to allow the probe to partition into the lipid bilayers.

  • Anisotropy Measurement:

    • Place the sample in the temperature-controlled cuvette holder of the spectrofluorometer.

    • Set the excitation wavelength to ~360 nm and the emission wavelength to ~430 nm.

    • Measure the fluorescence intensities with the excitation polarizer set to vertical and the emission polarizer set to vertical (I_VV) and horizontal (I_VH).

    • Measure the correction factor (G-factor) by setting the excitation polarizer to horizontal and measuring the emission intensities with the emission polarizer at vertical (I_HV) and horizontal (I_HH). The G-factor is calculated as G = I_HV / I_HH.[20]

  • Calculation:

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

  • Data Interpretation:

    • A higher anisotropy value (r) indicates lower rotational mobility of the probe and thus lower membrane fluidity (a more ordered membrane).

Protocol 3: Characterizing Phase Transitions with Differential Scanning Calorimetry (DSC)

DSC measures the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of the phase transition temperature (Tm) and the enthalpy of the transition (ΔH).[10][21][22][23][24]

Materials:

  • LUV or MLV suspension (from Protocol 1).

  • Reference buffer (the same buffer used for liposome preparation).

  • Differential Scanning Calorimeter with appropriate sample pans.

Procedure:

  • Sample Preparation:

    • Accurately load a known amount of the liposome suspension into a DSC sample pan.

    • Load an equal volume of the reference buffer into a reference pan.

    • Hermetically seal both pans.

  • DSC Scan:

    • Place the sample and reference pans into the calorimeter.

    • Equilibrate the system at a temperature below the expected Tm.

    • Perform a heating scan at a constant rate (e.g., 1-2°C/minute) through the phase transition temperature range.

    • It is common to perform an initial heating and cooling cycle to ensure sample homogeneity, with the data from the second heating scan being used for analysis.

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak at the phase transition.

    • The temperature at the peak maximum is the phase transition temperature (Tm).

    • The area under the peak is integrated to determine the enthalpy of the transition (ΔH), which relates to the cooperativity of the transition.

Protocol 4: General Lipid Bilayer Permeability Assay

This assay measures the leakage of a fluorescent dye from the interior of liposomes, indicating a disruption of the bilayer's barrier function.[25][26][27]

Materials:

  • LUV suspension (from Protocol 1, prepared with an encapsulated fluorescent dye like carboxyfluorescein at a self-quenching concentration).

  • Size-exclusion chromatography column (e.g., Sephadex G-50) to remove unencapsulated dye.

  • Spectrofluorometer.

Procedure:

  • Preparation of Dye-Loaded Liposomes:

    • During the hydration step of Protocol 1, use a buffer containing a high concentration of a fluorescent dye (e.g., 50-100 mM carboxyfluorescein).

    • After extrusion, pass the liposome suspension through a size-exclusion chromatography column to separate the dye-loaded liposomes from the unencapsulated dye.

  • Leakage Measurement:

    • Place the purified liposome suspension in a cuvette in the spectrofluorometer.

    • Monitor the fluorescence intensity over time at the appropriate excitation and emission wavelengths for the dye.

    • An increase in fluorescence indicates leakage of the dye from the liposomes, as the dye becomes de-quenched upon dilution in the external buffer.

  • Data Analysis:

    • The rate of fluorescence increase can be used to calculate a permeability coefficient for the membrane. To determine the maximum fluorescence, a detergent (e.g., Triton X-100) can be added at the end of the experiment to completely lyse the liposomes.

Conclusion

The incorporation of a bromo- group into lipid acyl chains is a valuable technique for biophysical studies, largely because it imparts useful properties (like electron density for cryo-EM) without significantly altering the fundamental characteristics of the lipid bilayer.[1][2] As the comparative data suggests, the effects on membrane fluidity, thickness, and phase behavior are minimal when compared to other common modifications like the introduction of unsaturation or the addition of cholesterol. This makes brominated lipids reliable probes for studying membrane structure and dynamics in a near-native state. For drug development professionals, this minimal perturbation is advantageous when using brominated lipids in model membrane systems to study drug-lipid interactions, as the results are more likely to be representative of the non-brominated biological system.

References

A Comparative Guide to 1-Palmitoyl-2-oleoyl-3-bromopropanediol and Established Lipid Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of 1-Palmitoyl-2-oleoyl-3-bromopropanediol against established lipid standards used in mass spectrometry-based lipidomics. The following sections detail the comparative performance, experimental protocols for benchmarking, and the potential role of this novel lipid analog in cell signaling.

Comparative Performance Analysis

The selection of an appropriate internal standard is critical for accurate and reproducible quantification of lipids in complex biological samples. Established standards, such as deuterated and odd-chain fatty acid-containing lipids, are widely used. This section compares the theoretical performance of this compound with these conventional standards.

Data Presentation

The following table summarizes the key performance parameters of this compound in comparison to two widely used classes of lipid standards. It is important to note that the data for this compound is predicted based on the known behavior of halogenated compounds and lipid structures, as direct experimental comparative data is not extensively available in peer-reviewed literature.

Parameter This compound Deuterated Lipid Standards (e.g., d5-Tripalmitin) Odd-Chain Lipid Standards (e.g., 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine)
Mass Shift from Endogenous Lipids Significant mass shift due to bromine isotopes (79Br and 81Br).Clear mass shift based on the number of deuterium (B1214612) atoms.Distinct mass from even-chain endogenous lipids.
Chromatographic Behavior Expected to have similar retention time to endogenous diacylglycerols (DAGs) with the same acyl chains.Nearly identical retention time to the endogenous counterpart.Slightly different retention time compared to endogenous lipids with similar chain lengths.
Ionization Efficiency Potentially altered ionization efficiency compared to non-halogenated analogs. May exhibit good sensitivity in both positive and negative ion modes.Ionization efficiency is very similar to the endogenous counterpart.Ionization efficiency can differ from endogenous lipids and needs to be carefully evaluated.
MS/MS Fragmentation Predicted to show characteristic neutral losses of HBr and the bromo-propanediol backbone, in addition to fatty acid losses. The isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) will be evident in bromine-containing fragments.Fragmentation pattern is very similar to the endogenous counterpart, with mass shifts in the corresponding fragments.Fragmentation pattern follows general lipid fragmentation rules, yielding product ions characteristic of the odd-chain fatty acids.
Potential for Isotopic Interference Low potential for interference from naturally occurring isotopes in biological samples.No isotopic interference with endogenous lipids.No isotopic interference with endogenous even-chain lipids.
Commercial Availability Available from specialized chemical suppliers.[1][2][3]Widely available from various commercial sources.[4][5]Readily available from major lipid suppliers.[6]
Cost Generally expected to be in a similar price range as other synthetic lipid standards.Can be more expensive than non-labeled standards.Generally less expensive than isotopically labeled standards.

Experimental Protocols

To facilitate the direct comparison of this compound with established lipid standards, the following detailed experimental protocols are provided.

Benchmarking Performance by LC-MS/MS

This protocol outlines a method to compare the analytical performance of this compound against a deuterated diacylglycerol standard.

Objective: To evaluate and compare the linearity, limit of detection (LOD), and limit of quantification (LOQ) of this compound and a deuterated diacylglycerol internal standard.

Materials:

Procedure:

  • Standard Solution Preparation:

    • Prepare individual stock solutions of this compound and the deuterated standard in methanol at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by spiking a known amount of the internal standard mixture (containing both the brominated and deuterated lipids at a fixed concentration) into the biological matrix. Create a dilution series of the endogenous lipid analyte to be quantified.

  • Lipid Extraction (Folch Method):

    • To 100 µL of plasma sample (spiked with internal standards), add 2 mL of a chloroform (B151607):methanol (2:1, v/v) solution.

    • Vortex thoroughly for 1 minute and incubate at room temperature for 20 minutes.

    • Add 400 µL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipids in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v).

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A suitable gradient to separate diacylglycerols (e.g., start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and re-equilibrate).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50 °C.

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive and negative ion modes.

    • MS/MS Transitions:

      • For this compound, monitor the precursor ion and characteristic product ions (e.g., loss of HBr, loss of palmitic acid, loss of oleic acid). The specific m/z values will need to be determined by direct infusion.

      • For the deuterated standard, monitor the precursor ion and the corresponding product ions with the deuterium label.

  • Data Analysis:

    • Construct calibration curves for each standard by plotting the peak area ratio of the analyte to the internal standard against the concentration.

    • Determine the linearity (R²) of the calibration curves.

    • Calculate the LOD and LOQ for each standard based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).

In Vitro Protein Kinase C (PKC) Activation Assay

This protocol is designed to assess the ability of this compound to activate PKC in comparison to a known PKC activator, 1,2-dioleoyl-sn-glycerol.

Objective: To determine the potency of this compound in activating a specific PKC isoform (e.g., PKCα).

Materials:

  • This compound

  • 1,2-Dioleoyl-sn-glycerol (DOG)

  • Recombinant human PKCα

  • Phosphatidylserine (PS)

  • PKC substrate peptide (e.g., a fluorescently labeled peptide)

  • ATP

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • 96-well microplate

  • Plate reader capable of detecting fluorescence.

Procedure:

  • Lipid Vesicle Preparation:

    • Prepare lipid mixtures of PS and the test compound (this compound or DOG) in chloroform at a molar ratio of 4:1 (PS:test compound).

    • Dry the lipid mixture under nitrogen to form a thin film.

    • Hydrate the lipid film with assay buffer and sonicate to form small unilamellar vesicles.

  • PKC Assay:

    • In a 96-well plate, add the following components in this order:

      • Assay buffer

      • Lipid vesicles (at varying concentrations of the test compound)

      • PKC substrate peptide

      • Recombinant PKCα

    • Incubate at 30 °C for 10 minutes to allow the enzyme to equilibrate with the lipids.

    • Initiate the reaction by adding ATP.

    • Incubate at 30 °C for 30 minutes.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Measure the fluorescence of the phosphorylated substrate using a plate reader.

  • Data Analysis:

    • Plot the fluorescence intensity (representing PKC activity) against the concentration of the test compound.

    • Determine the EC₅₀ (half-maximal effective concentration) for both this compound and DOG.

    • Compare the EC₅₀ values to assess the relative potency of the brominated analog in activating PKCα.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving diacylglycerol and a typical experimental workflow for lipidomics analysis.

Protein Kinase C (PKC) Signaling Pathway

Diacylglycerol (DAG) is a critical second messenger that activates Protein Kinase C (PKC), a family of enzymes involved in various cellular processes. This compound, as a DAG analog, is expected to interact with the C1 domain of PKC, leading to its activation. The bromo-substitution at the sn-3 position may influence the binding affinity and subsequent downstream signaling.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) DAG_analog 1-Palmitoyl-2-oleoyl- 3-bromopropanediol (DAG Analog) PLC->DAG_analog Hydrolysis PIP2 PIP2 PIP2->PLC Signal (e.g., GPCR activation) PKC_inactive Inactive PKC DAG_analog->PKC_inactive Binds to C1 Domain PKC_active Active PKC PKC_inactive->PKC_active Conformational Change & Activation Downstream Downstream Targets PKC_active->Downstream Phosphorylation Response Cellular Response (e.g., Proliferation, Differentiation) Downstream->Response

Caption: PKC signaling pathway activated by a DAG analog.

Experimental Workflow for Lipidomics Analysis

The following workflow outlines the key steps in a typical lipidomics experiment, from sample preparation to data analysis, where a novel standard like this compound would be benchmarked.

Lipidomics_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standards (Brominated, Deuterated, Odd-Chain) Sample->Spike Extraction Lipid Extraction (e.g., Folch or MTBE/MeOH) Spike->Extraction LC_Separation LC Separation (Reversed-Phase C18) Extraction->LC_Separation MS_Analysis MS/MS Analysis (ESI+, ESI-) LC_Separation->MS_Analysis Data_Processing Data Processing (Peak Integration, Normalization) MS_Analysis->Data_Processing Quantification Quantification & Comparison (Linearity, LOD, LOQ) Data_Processing->Quantification Result Comparative Performance Data Quantification->Result

Caption: A typical lipidomics experimental workflow.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-Palmitoyl-2-oleoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents like 1-Palmitoyl-2-oleoyl-3-bromopropanediol is a critical component of laboratory safety and environmental responsibility. This document provides a clear, step-by-step guide for the safe handling and disposal of this brominated lipid, ensuring compliance with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Chemical safety goggles or a face shield
Lab Coat Standard laboratory coat, fully buttoned
Respiratory Protection Use in a fume hood to avoid inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to regulations for hazardous chemical waste, specifically for halogenated organic compounds.

1. Waste Segregation:

  • Designate a specific waste container for "Halogenated Organic Waste."

  • Crucially, do not mix this waste with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[1][2][3]

  • Keep aqueous waste and other waste streams separate.[3][4]

2. Container Selection and Labeling:

  • Use a chemically compatible and leak-proof container with a secure, tight-fitting lid. Polyethylene or glass containers are generally suitable.[1][5]

  • The use of metal cans is not recommended as some halogenated compounds can degrade to form acids that corrode metal.[5]

  • Clearly label the container as "Hazardous Waste: Halogenated Organic Liquids."[1][2]

  • List all constituents of the waste container, including the full chemical name "this compound" and any solvents used. Do not use abbreviations.[1]

3. Waste Accumulation:

  • Store the waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[2]

  • Keep the container closed at all times, except when adding waste.[1][3]

  • Use secondary containment, such as a larger, chemically resistant tub, to prevent spills.[5]

4. Disposal Procedure:

  • Once the waste container is nearly full (around 75% capacity), or if it is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[2]

  • Follow your institution's specific procedures for requesting a waste pickup.[2]

  • Do not attempt to dispose of this chemical down the drain or by evaporation.[5]

5. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Wearing appropriate PPE, collect the absorbed material and place it in the designated halogenated waste container.

  • For larger spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[2]

Disposal Workflow Diagram

G cluster_0 Step 1: Preparation & Segregation cluster_1 Step 2: Waste Collection cluster_2 Step 3: Final Disposal cluster_3 Spill Response PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Designate 'Halogenated Organic Waste' Container PPE->Segregate Collect Collect Waste This compound (& any halogenated solvents) Segregate->Collect Label Label Container with Full Chemical Names & 'Hazardous Waste' Collect->Label Store Store in Ventilated Area with Secondary Containment Label->Store Request Contact EHS for Waste Pickup Store->Request Disposal Professional Disposal via Certified Vendor Request->Disposal Spill Spill Occurs SmallSpill Small Spill: Absorb with Inert Material Spill->SmallSpill Small LargeSpill Large Spill: Evacuate & Call EHS Spill->LargeSpill Large SpillToCollect Place absorbed material in waste container SmallSpill->SpillToCollect SpillToCollect->Collect

Caption: Workflow for the safe disposal of brominated lipid waste.

References

Personal protective equipment for handling 1-Palmitoyl-2-oleoyl-3-bromopropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate safety, handling, and disposal protocols for 1-Palmitoyl-2-oleoyl-3-bromopropanediol. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a conservative approach based on its chemical structure—a brominated lipid—is essential.

Hazard Assessment and Personal Protective Equipment (PPE)

The primary hazards associated with this compound stem from its brominated nature. Brominated organic compounds can be irritants and may have other unknown toxicological properties. The lipid component suggests it is likely a viscous liquid or a waxy solid. Therefore, appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2]

A detailed breakdown of the necessary PPE is provided in the table below.

Protection Type Required PPE Specifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldSafety goggles are the minimum requirement.[3] A face shield should be used in conjunction with goggles when handling larger quantities or when there is a risk of splashing.[4]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for incidental contact, but should be removed and replaced immediately after exposure.[3] For prolonged handling, consider heavier-duty gloves like Viton or Silver Shield, which offer excellent resistance to chlorinated and aromatic solvents.[4]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect against minor spills.[3]
Respiratory Protection Use in a Ventilated AreaAll handling of this compound should be conducted in a well-ventilated laboratory or inside a chemical fume hood to minimize inhalation of any potential vapors or aerosols.[5][6]
Foot Protection Closed-Toe ShoesClosed-toe shoes are a standard requirement in all laboratory settings to protect against spills and falling objects.[4]

Operational Plan: Handling and Storage

Handling:

  • Always handle this compound within a chemical fume hood.[5]

  • Avoid direct contact with skin and eyes.[1][2]

  • Prevent the formation of aerosols.

  • After handling, wash hands thoroughly with soap and water.

  • Contaminated clothing should be removed immediately and washed before reuse.

Storage: Due to the unsaturated oleoyl (B10858665) group, this lipid is susceptible to oxidation.[7][8]

  • Short-term and Long-term Storage: Store in a tightly sealed glass container with a Teflon-lined cap at -20°C or below.[7][8][9] For optimal stability, overlay the compound with an inert gas like argon or nitrogen.[7][8]

  • Material Compatibility: Do not store in plastic containers, as plasticizers can leach into the organic solvent, contaminating the lipid.[7][8][9] Use only glass or stainless steel implements for transfers.[7][8][9]

  • Before Use: When removing from the freezer, allow the container to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.[7][8][9]

Disposal Plan

As a brominated organic compound, this compound must be disposed of as halogenated organic waste.[5][10] Improper disposal can be harmful to the environment and is more costly than non-halogenated waste disposal.[5][11]

Disposal Protocol:

  • Segregation: Collect all waste containing this compound in a designated, clearly labeled "Halogenated Organic Waste" container.[6][10] Do not mix with non-halogenated waste.[11]

  • Container: Use a compatible, sealed container for waste collection.[5][6]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.[5][6]

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), place it in a sealed container, and dispose of it as halogenated waste.[5]

  • Arrangements: Contact your institution's Environmental Health and Safety (EHS) office to arrange for proper disposal according to local and federal regulations.

Experimental Workflow Diagram

The following diagram illustrates the key steps for safely handling this compound from reception to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Disposal a Don Appropriate PPE (Goggles, Gloves, Lab Coat) b Work in Chemical Fume Hood a->b c Retrieve from Freezer (≤-20°C) b->c Start Experiment d Equilibrate to Room Temp Before Opening c->d e Perform Experiment d->e f Store Unused Material (Glass, Teflon Cap, Inert Gas) e->f g Collect Waste in Halogenated Waste Container e->g Generate Waste h Label Container Clearly g->h i Arrange for EHS Pickup h->i

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.